molecular formula C9H4N4O4 B013957 CNQX CAS No. 115066-14-3

CNQX

货号: B013957
CAS 编号: 115066-14-3
分子量: 232.15 g/mol
InChI 键: RPXVIAFEQBNEAX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Cyano-7-nitroquinoxaline-2,3-dione is a quinoxaline derivative.
A potent excitatory amino acid antagonist with a preference for non-NMDA iontropic receptors. It is used primarily as a research tool.

属性

IUPAC Name

7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVIAFEQBNEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893918
Record name 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115066-14-3
Record name 6-Cyano-7-nitroquinoxaline-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115066-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-7-nitroquinoxaline-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CNQX
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANQUIXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OTE87SCCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of CNQX: A Technical Guide for Neuroscientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) as a modulator of excitatory neurotransmission, prepared for researchers, scientists, and drug development professionals.

Executive Summary

6-cyano-7-nitroquinoxaline-2,3-dione, commonly known as this compound, is a potent and widely utilized pharmacological tool in neuroscience research. It primarily functions as a competitive antagonist at two major subtypes of ionotropic glutamate (B1630785) receptors: the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor.[1][2][3][4][5] By competitively binding to the glutamate binding site on these receptors, this compound effectively blocks the influx of cations that would normally occur upon activation by the endogenous ligand, glutamate. This blockade of ionotropic glutamate receptor function leads to a reduction in excitatory postsynaptic potentials (EPSPs), thereby dampening excitatory neurotransmission.[4][6]

Beyond its primary targets, this compound also exhibits antagonist activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor, albeit with lower potency.[2][7][8][9][10] This multimodal action necessitates careful consideration in experimental design to isolate its effects on AMPA and kainate receptors. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Antagonist Profile of this compound

The inhibitory potency of this compound varies across its target receptors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of antagonist potency, derived from various experimental preparations.

Receptor TargetIC50 ValueNotesReference(s)
AMPA Receptor0.3 µM - 400 nMCompetitive antagonism.[1][2][4][5][7][8][11]
Kainate Receptor1.5 µM - 4 µMCompetitive antagonism.[1][2][4][5][7][8][11]
NMDA Receptor (Glycine Site)5.7 µM - 25 µMNon-competitive antagonism with respect to glutamate.[2][7][8][10]

Signaling Pathways Modulated by this compound

This compound exerts its effects by interrupting the canonical signaling cascades initiated by AMPA and kainate receptor activation.

Blockade of AMPA Receptor-Mediated Signaling

Glutamate binding to AMPA receptors triggers a conformational change that opens a transmembrane ion channel, primarily permeable to sodium (Na+) and potassium (K+) ions.[12][13] The resulting influx of Na+ leads to depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).[14] this compound competitively inhibits this initial step, preventing channel opening and subsequent depolarization.

AMPA_Pathway_Blockade cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel (Na+, K+) AMPA_R->Ion_Channel Opens Depolarization Depolarization (EPSP) Ion_Channel->Depolarization Leads to This compound This compound This compound->AMPA_R Competitively Blocks

Fig. 1: this compound blockade of AMPA receptor signaling.
Inhibition of Kainate Receptor-Mediated Signaling

Kainate receptors, similar to AMPA receptors, are ionotropic receptors that conduct Na+ and K+ ions upon glutamate binding, contributing to postsynaptic depolarization.[13][15][16] They can also have metabotropic functions, modulating neurotransmitter release.[15][17] this compound competitively antagonizes the ionotropic action of kainate receptors, thereby inhibiting their contribution to the EPSP.

Kainate_Pathway_Blockade cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate Glutamate Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Ion_Channel Ion Channel (Na+, K+) Kainate_R->Ion_Channel Opens Depolarization Depolarization (EPSP) Ion_Channel->Depolarization Leads to This compound This compound This compound->Kainate_R Competitively Blocks Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Slice_Prep Brain Slice Preparation Cell_ID Neuron Identification Slice_Prep->Cell_ID Whole_Cell Achieve Whole-Cell Patch-Clamp Configuration Cell_ID->Whole_Cell Baseline Record Baseline EPSCs Whole_Cell->Baseline CNQX_App Bath Apply this compound Baseline->CNQX_App Post_this compound Record EPSCs in Presence of this compound CNQX_App->Post_this compound Data_Analysis Compare Pre- and Post-CNQX EPSC Amplitudes Post_this compound->Data_Analysis

References

CNQX as a Competitive AMPA Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione, commonly known as CNQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory synaptic transmission in the central nervous system.[1][2][3] This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its receptor affinity, detailed experimental protocols for its characterization, and a review of its effects on downstream signaling pathways.

Mechanism of Action

This compound exerts its primary effect by competitively binding to the glutamate (B1630785) binding site on the AMPA receptor, thereby preventing the endogenous ligand, glutamate, from activating the receptor and inducing an influx of cations.[1][2] This competitive antagonism effectively reduces the fast component of excitatory postsynaptic currents. While highly potent at AMPA receptors, this compound also exhibits antagonistic activity at kainate receptors, another subtype of ionotropic glutamate receptors.[2][3]

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for various glutamate receptor subtypes has been quantified through numerous studies. The following table summarizes key inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a quantitative measure of its potency and selectivity.

Receptor SubtypeLigandParameterValueSpecies/TissueReference
AMPA ReceptorThis compoundIC500.3 µM (300 nM)-[2][3][4]
AMPA ReceptorThis compoundIC50400 nM-[1]
Kainate ReceptorThis compoundIC501.5 µM-[2][3][4]
Kainate ReceptorThis compoundIC504 µM-[1]
NMDA Receptor (Glycine Site)This compoundIC5025 µM-[2][3][4]

Signaling Pathways

Blockade of AMPA receptors by this compound can modulate various downstream signaling cascades integral to synaptic plasticity and cellular function.

AMPA_Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol AMPA_R AMPA Receptor CaMKII CaMKII AMPA_R->CaMKII Ca2+ influx PKC PKC AMPA_R->PKC Ca2+ influx PKA PKA AMPA_R->PKA Ca2+ influx Glutamate Glutamate Glutamate->AMPA_R Activates This compound This compound This compound->AMPA_R Blocks ERK_MAPK ERK/MAPK Pathway CaMKII->ERK_MAPK PKC->ERK_MAPK PKA->ERK_MAPK CREB CREB ERK_MAPK->CREB Phosphorylation Gene_Expression Gene Expression (e.g., c-fos, c-jun, cyclin D1) CREB->Gene_Expression Regulates

Caption: AMPA Receptor Signaling Cascade and this compound Inhibition.

Antagonism of AMPA receptors by compounds like this compound has been shown to inhibit the extracellular signal-regulated kinase (ERK/MAPK) pathway.[5] This pathway is crucial for cell proliferation and is often dysregulated in cancer.[5] Inhibition of the ERK1/2 cascade by AMPA antagonists leads to decreased phosphorylation of the cAMP-responsive element-binding protein (CREB) and subsequent alterations in the expression of genes such as c-fos, c-jun, and cyclin D1.[5] Furthermore, AMPA receptor activity is known to influence the phosphorylation state of key signaling molecules like Protein Kinase A (PKA) and Protein Kinase C (PKC), which are critical for the trafficking and synaptic incorporation of AMPA receptors themselves.[6][7][8][9][10]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in cultured neurons.

Electrophysiology_Workflow start Start: Prepare Neuronal Culture prepare_solutions Prepare ACSF and Internal Solution start->prepare_solutions pull_pipette Pull Glass Micropipette (3-7 MΩ) prepare_solutions->pull_pipette obtain_seal Obtain Gigaohm Seal on Neuron pull_pipette->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell record_baseline Record Baseline EPSCs (-70 mV) whole_cell->record_baseline apply_this compound Bath Apply this compound (e.g., 10 µM) record_baseline->apply_this compound record_this compound Record EPSCs in Presence of this compound apply_this compound->record_this compound washout Washout this compound with ACSF record_this compound->washout record_washout Record EPSCs After Washout washout->record_washout analyze Analyze Data: Compare EPSC Amplitudes record_washout->analyze

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Materials:

  • Cultured neurons on coverslips

  • Artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal pipette solution containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, pH adjusted to 7.3 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with oxygenated ACSF at a rate of 1-2 mL/min.

  • Pull a borosilicate glass micropipette to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a neuron under visual guidance and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record spontaneous or evoked EPSCs.

  • After establishing a stable baseline recording for 5-10 minutes, introduce this compound into the ACSF at the desired final concentration (e.g., 10 µM).

  • Record the effect of this compound on EPSCs for 5-10 minutes.

  • Wash out the this compound by perfusing with standard ACSF for 10-15 minutes and record the recovery of EPSC amplitude.

  • Analyze the data by measuring the amplitude and frequency of EPSCs before, during, and after this compound application.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for AMPA receptors using [3H]-AMPA.

Binding_Assay_Workflow start Start: Prepare Brain Homogenate prepare_reagents Prepare Assay Buffer, [3H]-AMPA, and this compound dilutions start->prepare_reagents incubation Incubate Membrane Prep, [3H]-AMPA, and this compound prepare_reagents->incubation filtration Rapidly Filter through GF/B filters incubation->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Add Scintillation Cocktail and Count wash->scintillation analyze Analyze Data: Determine IC50 and Ki scintillation->analyze

Caption: Workflow for Radioligand Binding Assay.

Materials:

  • Rat cortical or hippocampal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl with 100 mM KSCN, pH 7.4)

  • [3H]-AMPA (radioligand)

  • Unlabeled AMPA (for determining non-specific binding)

  • This compound solutions of varying concentrations

  • Glass fiber filters (GF/B)

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Prepare a crude membrane fraction from the brain tissue by homogenization and centrifugation.

  • Resuspend the membrane pellet in assay buffer.

  • In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of [3H]-AMPA (typically near its Kd), and increasing concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled AMPA (e.g., 1 mM).

  • Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Off-Target Effects

While this compound is a potent AMPA/kainate receptor antagonist, it is important to consider its off-target effects, particularly at higher concentrations.

  • NMDA Receptors: this compound can act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor, although with significantly lower potency (IC50 = 25 µM) compared to its action at AMPA receptors.[2][3][4][11] This interaction is non-competitive with respect to glutamate.[11]

  • GABAergic Transmission: Interestingly, this compound has been shown to increase the frequency of spontaneous GABA-A receptor-mediated postsynaptic currents (sIPSCs).[12][13] This effect appears to be independent of its action on ionotropic glutamate receptors and may involve a direct or indirect modulation of GABAergic interneurons.[12][13][14]

Conclusion

This compound remains a valuable pharmacological tool for the study of glutamatergic neurotransmission. Its well-characterized competitive antagonism at AMPA and kainate receptors allows for the precise dissection of their roles in synaptic function and plasticity. However, researchers and drug development professionals must remain cognizant of its off-target effects, particularly at the NMDA receptor glycine site and on GABAergic systems, to ensure accurate interpretation of experimental results. The protocols and data presented in this guide provide a comprehensive resource for the effective utilization of this compound in neuroscience research.

References

The Role of CNQX in Blocking Kainate Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of kainate receptors. This document details its mechanism of action, quantitative binding affinities, and its application in experimental neuroscience. Detailed protocols for its use in electrophysiological studies are provided, alongside visualizations of kainate receptor signaling pathways and experimental workflows.

Introduction to this compound and Kainate Receptors

Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors that play a crucial role in modulating synaptic transmission and neuronal excitability.[1] Comprised of five distinct subunits (GluK1-5), KARs assemble into tetrameric complexes that exhibit both ionotropic and metabotropic signaling capabilities.[2][3] Their dysfunction has been implicated in various neurological disorders, making them a significant target for pharmacological research.[4]

This compound is a competitive antagonist that targets both α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[5][6] Its ability to block these receptors has made it an invaluable tool for dissecting glutamatergic neurotransmission and for isolating other receptor systems, such as GABAergic circuits.[6][7] While effective, it is important to note that this compound also exhibits some affinity for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, a factor to consider in experimental design.[6][8]

Mechanism of Action

This compound competitively inhibits the binding of glutamate to the ligand-binding domain of both AMPA and kainate receptors.[4] Cryo-electron microscopy studies have revealed that this compound occupies the agonist-binding site within the ligand-binding domain of KARs, stabilizing the receptor in a closed, non-conducting state. This prevents the ion channel from opening in response to glutamate, thereby blocking the influx of sodium and potassium ions that would typically lead to neuronal depolarization.[9][10][11]

Quantitative Data: Binding Affinity of this compound

The inhibitory potency of this compound varies between AMPA and kainate receptors, and among different kainate receptor subunit compositions. The following table summarizes the reported IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values for this compound.

Receptor TargetParameterValue (µM)Reference(s)
AMPA ReceptorIC500.3[6][12][13]
Kainate Receptor (general)IC501.5[6][12][13]
NMDA Receptor (glycine site)IC5025[6]
Kainate Receptor (native, steady response)IC500.92[8]
Kainate Receptor (native, transient response)IC506.1[8]
GluK1 (functional inhibition)KB0.9[4]
GluK2 (binding affinity)KiMicromolar range[4]
GluK3Ki13[4]

Kainate Receptor Signaling Pathways

Kainate receptors exhibit a dual signaling mechanism. Their primary and most well-understood function is ionotropic, leading to direct changes in membrane potential. However, emerging evidence has established a metabotropic signaling cascade that is independent of ion flux and involves G-protein coupling.[5][9][12]

Ionotropic Signaling

Upon glutamate binding, the kainate receptor channel opens, allowing the influx of Na+ and, to a lesser extent, Ca2+ ions, and the efflux of K+ ions. This leads to a depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential (EPSP). This rapid form of signaling is fundamental to excitatory neurotransmission.

Ionotropic_Signaling Glutamate Glutamate KAR Kainate Receptor (Ion Channel) Glutamate->KAR Binds IonFlux Na+ Influx K+ Efflux KAR->IonFlux Opens Depolarization Membrane Depolarization (EPSP) IonFlux->Depolarization Leads to This compound This compound This compound->KAR Blocks

Caption: Ionotropic signaling pathway of kainate receptors and its blockade by this compound.

Metabotropic Signaling

Kainate receptors can also signal through a G-protein-coupled mechanism, a function more commonly associated with metabotropic glutamate receptors. This pathway can modulate neurotransmitter release and neuronal excitability over a slower timescale. The activation of presynaptic kainate receptors can lead to either facilitation or inhibition of glutamate release through pathways involving adenylyl cyclase, cAMP, and PKA.[13]

Metabotropic_Signaling cluster_pre Presynaptic Terminal Glutamate Glutamate KAR Kainate Receptor Glutamate->KAR Binds G_protein G-protein KAR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Modulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Vesicle Glutamate Vesicle PKA->Vesicle Phosphorylates Proteins Release Modulated Glutamate Release Vesicle->Release This compound This compound This compound->KAR Blocks

Caption: Metabotropic signaling of presynaptic kainate receptors affecting neurotransmitter release.

Experimental Protocols

This compound is widely used in electrophysiology to block AMPA/kainate receptor-mediated currents and isolate other synaptic components. The following is a generalized protocol for whole-cell patch-clamp recording.

Preparation of this compound Stock Solution
  • Solvent Selection : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][14] A common stock concentration is 10-20 mM in DMSO.[14][15]

  • Dissolution : Weigh the desired amount of this compound powder and dissolve it in the appropriate volume of high-purity DMSO. Gentle vortexing or sonication may be required to fully dissolve the compound.[14]

  • Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[14] The stock solution is typically stable for several months when stored properly.

Whole-Cell Patch-Clamp Recording to Isolate Kainate Receptor Currents

This protocol outlines the steps to record kainate receptor-mediated currents from cultured neurons or brain slices and assess their blockade by this compound.

Solutions:

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[16][17]

  • Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 2 Mg-ATP, 0.3 Na-GTP, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[16]

Procedure:

  • Preparation : Prepare the neuronal culture or brain slice and place it in the recording chamber, continuously perfusing with oxygenated aCSF.[1][16]

  • Pipette Fabrication : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[1][16]

  • Obtaining a Recording :

    • Approach a target neuron with the patch pipette while applying positive pressure.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[16]

  • Data Acquisition (Voltage-Clamp) :

    • Clamp the neuron at a holding potential of -70 mV.

    • To evoke kainate receptor-mediated currents, locally apply a solution containing a kainate receptor agonist (e.g., 100 µM kainate or 30 µM AMPA) for a short duration.[18] To isolate KAR currents from AMPAR currents, specific AMPAR antagonists like GYKI 52466 can be included.

    • Record the baseline agonist-evoked inward currents.

  • This compound Application :

    • Bath-apply this compound at the desired concentration (e.g., 10 µM for general blockade) by adding it to the perfusing aCSF.[19]

    • Allow several minutes for the drug to equilibrate and fully perfuse the chamber.

  • Post-CNQX Recording : Re-apply the kainate receptor agonist and record the currents in the presence of this compound to observe the extent of blockade.

  • Washout : Perfuse the chamber with aCSF lacking this compound to observe the reversal of the blockade, confirming the specificity of the effect.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Cells Prepare Neuronal Culture/Slice Setup_Rig Setup Patch-Clamp Rig and Perfusion System Prep_Cells->Setup_Rig Prep_Solutions Prepare aCSF, Internal Solution, and this compound Stock Prep_Solutions->Setup_Rig Pull_Pipette Pull Glass Pipette Setup_Rig->Pull_Pipette Obtain_Seal Obtain Gigaohm Seal Pull_Pipette->Obtain_Seal Go_Whole_Cell Establish Whole-Cell Configuration Obtain_Seal->Go_Whole_Cell Record_Baseline Record Baseline Kainate Currents Go_Whole_Cell->Record_Baseline Apply_this compound Bath Apply this compound Record_Baseline->Apply_this compound Analyze Analyze Current Amplitude and Kinetics Record_Baseline->Analyze Record_Block Record Currents in Presence of this compound Apply_this compound->Record_Block Washout Washout this compound Record_Block->Washout Record_Block->Analyze Record_Recovery Record Recovered Currents Washout->Record_Recovery Record_Recovery->Analyze Compare Compare Pre-, During, and Post-CNQX Analyze->Compare

Caption: A typical experimental workflow for studying this compound effects on kainate receptors.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of excitatory neurotransmission. Its competitive antagonism at kainate receptors, coupled with its well-characterized, albeit lower, affinity for AMPA receptors, allows for the effective blockade of non-NMDA receptor-mediated synaptic events. A thorough understanding of its binding affinities, mechanism of action, and proper experimental application is crucial for researchers and drug development professionals aiming to elucidate the complex roles of kainate receptors in both normal physiology and pathological states. The provided protocols and diagrams serve as a foundational guide for the effective utilization of this compound in neuroscience research.

References

CNQX and the NMDA Receptor Glycine Site: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is widely recognized as a competitive antagonist of AMPA and kainate receptors.[1] However, a substantial body of evidence demonstrates that this compound also interacts with the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site.[2][3][4][5] This interaction is of significant interest as it complicates the interpretation of experimental results using this compound to isolate non-NMDA receptor-mediated effects and suggests a broader pharmacodynamic profile for this compound.[3][6] This technical guide provides an in-depth analysis of the effects of this compound on the NMDA receptor glycine site, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant pathways and workflows.

Quantitative Analysis of this compound Interaction with the NMDA Receptor Glycine Site

The affinity and potency of this compound at the NMDA receptor glycine site have been quantified through various experimental paradigms. The following tables summarize the key binding affinity (Ki) and inhibitory concentration (IC50) values reported in the literature.

Parameter Value Species Tissue/Cell Type Experimental Method Reference
IC505.7 µMGuinea PigFrontal Cortex Membranes[3H]glycine radioligand binding assay[3][7]
IC5025 µMNot SpecifiedNot SpecifiedNot Specified[1]

Table 1: Inhibitory Potency (IC50) of this compound at the NMDA Receptor Glycine Site. This table presents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the NMDA receptor glycine site.

Parameter Value Species Tissue/Cell Type Experimental Method Reference
KiMicromolar affinitiesRatTelencephalon Membranes[3H]glycine binding assay[5]

Table 2: Binding Affinity (Ki) of this compound at the NMDA Receptor Glycine Site. This table indicates the dissociation constant for this compound binding to the NMDA receptor glycine site, reflecting its binding affinity. A lower Ki value signifies higher affinity.

Mechanism of Action: Competitive Antagonism

Electrophysiological and radioligand binding studies have elucidated that this compound acts as a competitive antagonist at the NMDA receptor glycine site.[3][4] This means that this compound directly competes with glycine for binding to its recognition site on the NMDA receptor complex.

In whole-cell patch-clamp recordings from hippocampal neurons, the antagonistic effect of this compound on NMDA-induced currents can be surmounted by increasing the concentration of extracellular glycine.[3][7] This rightward shift in the glycine concentration-response curve in the presence of this compound is a hallmark of competitive antagonism.[3]

Similarly, Scatchard analysis of [3H]glycine binding in the presence of this compound reveals a decrease in the affinity (increase in Kd) of glycine for its binding site without a change in the total number of binding sites (Bmax), further supporting a competitive interaction.[3][7]

It is important to note that while this compound is a competitive antagonist at the glycine site, some studies suggest it may also have a weak interaction with the NMDA recognition (glutamate binding) site, as high concentrations of glycine did not fully restore the maximal NMDA current in the presence of this compound.[3][7]

Signaling Pathway and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 This compound This compound This compound->NMDA_Receptor Competes with Glycine at GluN1 Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates

Caption: NMDA Receptor signaling and this compound interaction.

Radioligand_Binding_Assay cluster_preparation Sample Preparation cluster_binding Binding Reaction cluster_detection Detection and Analysis Tissue Brain Tissue (e.g., Frontal Cortex) Homogenization Homogenization Tissue->Homogenization Membrane_Prep Membrane Preparation (Centrifugation) Homogenization->Membrane_Prep Incubation Incubation of Membranes with: - [3H]glycine (Radioligand) - this compound (Competitor) - Buffer Membrane_Prep->Incubation Separation Separation of Bound and Free Radioligand (Filtration) Incubation->Separation Scintillation Scintillation Counting (Measures Radioactivity) Separation->Scintillation Analysis Data Analysis (IC50, Ki determination) Scintillation->Analysis Whole_Cell_Patch_Clamp cluster_setup Experimental Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Neuron Cultured Neuron (e.g., Hippocampal) Patch_Pipette Patch Pipette with Internal Solution Neuron->Patch_Pipette Forms Gigaseal Amplifier Amplifier and Data Acquisition System Patch_Pipette->Amplifier Baseline Record Baseline NMDA-induced Current (with Glycine) Amplifier->Baseline CNQX_Application Apply this compound Baseline->CNQX_Application Record_this compound Record NMDA Current in presence of this compound CNQX_Application->Record_this compound Washout Washout this compound Record_this compound->Washout Record_Washout Record NMDA Current after Washout Washout->Record_Washout Current_Amp Measure Current Amplitude Record_Washout->Current_Amp Conc_Response Construct Concentration- Response Curves Current_Amp->Conc_Response

References

Understanding CNQX in Glutamatergic Neurotransmission: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. This compound is an invaluable pharmacological tool in neuroscience research for dissecting the components of excitatory glutamatergic neurotransmission. This document details its mechanism of action, pharmacological properties, and applications in experimental neuroscience. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows to facilitate its effective use in a laboratory setting.

Introduction to this compound

This compound, or cyanquixaline, is a quinoxaline (B1680401) derivative that has been instrumental in characterizing the roles of ionotropic glutamate (B1630785) receptors in the central nervous system.[1][2] Its chemical formula is C₉H₄N₄O₄, and it has a molar mass of 232.15 g/mol .[2] By competitively blocking the glutamate binding site on AMPA and kainate receptors, this compound effectively inhibits the fast component of excitatory synaptic transmission, leaving N-methyl-D-aspartate (NMDA) receptor-mediated currents largely intact at appropriate concentrations.[3][4] This selectivity allows researchers to isolate and study the distinct contributions of different glutamate receptor subtypes to synaptic plasticity, neuronal excitability, and neurotoxicity.

Mechanism of Action

This compound exerts its effects primarily through competitive antagonism at the glutamate binding site of AMPA and kainate receptors.[1][2] This means that this compound reversibly binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, this compound prevents glutamate from binding and subsequently opening the ion channel, thereby reducing the influx of Na⁺ and Ca²⁺ ions into the postsynaptic neuron.

It is important to note that the presence of transmembrane AMPA receptor regulatory proteins (TARPs), auxiliary subunits of AMPA receptors, can alter the pharmacological profile of this compound. In the presence of TARPs, this compound can act as a partial agonist, inducing small depolarizing currents. This effect is not observed with other quinoxaline derivatives like NBQX.

Beyond its primary targets, this compound also exhibits antagonist activity at the glycine (B1666218) co-agonist site of the NMDA receptor, albeit with lower potency.[3][5] This off-target effect should be considered when designing experiments and interpreting results, especially at higher concentrations of this compound.

Signaling Pathway of Glutamatergic Neurotransmission and this compound Intervention

The following diagram illustrates the canonical glutamatergic signaling pathway and the point of intervention for this compound.

Glutamatergic Synapse and this compound Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle Synaptic_Cleft Glutamate Glutamate_Vesicle->Synaptic_Cleft Glutamate Release Action_Potential Action Potential Ca_Channel Voltage-gated Ca²⁺ Channel Action_Potential->Ca_Channel Depolarization Ca_Channel->Glutamate_Vesicle Ca²⁺ influx triggers fusion AMPA_R AMPA Receptor Postsynaptic_Neuron Postsynaptic Depolarization (EPSP) AMPA_R->Postsynaptic_Neuron Na⁺ influx Kainate_R Kainate Receptor Kainate_R->Postsynaptic_Neuron Na⁺ influx NMDA_R NMDA Receptor NMDA_R->Postsynaptic_Neuron Ca²⁺/Na⁺ influx (requires depolarization and glycine) Synaptic_Cleft->AMPA_R Binds Synaptic_Cleft->Kainate_R Binds Synaptic_Cleft->NMDA_R Binds This compound This compound This compound->AMPA_R Blocks This compound->Kainate_R Blocks

Glutamatergic synapse showing this compound blocking AMPA/kainate receptors.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound for various glutamate receptor subtypes.

Table 1: Inhibitory Potency of this compound

Receptor SubtypeParameterValue (µM)Reference(s)
AMPA ReceptorIC₅₀0.3[4][5]
Kainate ReceptorIC₅₀1.5 - 4.0[3][4][5]
NMDA Receptor (glycine site)IC₅₀25[5][6]

Table 2: Binding Affinity of this compound

Receptor SubtypeParameterValue (µM)Reference(s)
AMPA ReceptorKᵢ~0.2[7]
Kainate ReceptorKᵢ~2.0[7]

Note: IC₅₀ and Kᵢ values can vary depending on the experimental conditions, tissue preparation, and specific receptor subunit composition.

Experimental Protocols

Electrophysiology: Whole-Cell Voltage-Clamp Recording of Synaptic Currents

This protocol describes the use of this compound to isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices.

Objective: To pharmacologically dissect AMPA/kainate receptor-mediated currents from NMDA receptor-mediated currents.

Materials:

  • Brain slices (e.g., hippocampal, cortical) from a rodent model.

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 5 HEPES, 12.5 glucose, 2 MgSO₄, 2 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.

  • Internal solution for patch pipette containing (in mM): 135 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 2 QX-314.

  • This compound stock solution (10 mM in DMSO).

  • D-AP5 (NMDA receptor antagonist) stock solution (50 mM in water).

  • Picrotoxin (B1677862) (GABA-A receptor antagonist) stock solution (100 mM in DMSO).

  • Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.

Procedure:

  • Prepare acute brain slices (250-300 µm thick) and allow them to recover in aCSF for at least 1 hour.

  • Transfer a slice to the recording chamber and continuously perfuse with aCSF at a rate of 2-3 ml/min. Include 100 µM picrotoxin in the aCSF to block inhibitory currents.

  • Establish a whole-cell voltage-clamp recording from a neuron of interest. Hold the neuron at a membrane potential of -70 mV to record inward currents and at +40 mV to record outward NMDA receptor-mediated currents (relieving the Mg²⁺ block).

  • Evoke synaptic responses using a stimulating electrode placed in an appropriate afferent pathway.

  • Record baseline synaptic currents.

  • Bath-apply 10 µM this compound to the aCSF. This concentration is sufficient to block the majority of AMPA/kainate receptor-mediated currents.

  • After the effect of this compound has stabilized (typically 5-10 minutes), record the remaining synaptic current, which is primarily mediated by NMDA receptors.

  • To confirm that the remaining current is mediated by NMDA receptors, subsequently apply an NMDA receptor antagonist such as 50 µM D-AP5. The remaining current should be abolished.

Receptor Binding Assay: Competitive Binding with [³H]-CNQX

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for AMPA/kainate receptors using [³H]-CNQX.

Objective: To determine the Kᵢ of an unlabeled compound for AMPA/kainate receptors.

Materials:

  • [³H]-CNQX (radioligand).

  • Unlabeled this compound (for determining non-specific binding).

  • Test compound.

  • Membrane preparation from a brain region rich in glutamate receptors (e.g., cortex, hippocampus) or a cell line expressing recombinant receptors.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates with GF/B or GF/C filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compound.

  • In a 96-well plate, add the membrane preparation, binding buffer, and either the test compound, unlabeled this compound (for non-specific binding), or buffer alone (for total binding).

  • Add [³H]-CNQX at a concentration close to its Kd value.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.

  • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-CNQX and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol outlines a general procedure for using in vivo microdialysis to assess the effect of locally administered this compound on extracellular glutamate levels.

Objective: To measure changes in extracellular glutamate concentration in a specific brain region following local application of this compound.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with fluorescence or mass spectrometry detection for glutamate analysis.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • This compound solution in aCSF.

  • Anesthetized or freely moving rodent.

Procedure:

  • Surgically implant a guide cannula into the brain region of interest using stereotaxic coordinates.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

  • Collect baseline dialysate samples for a set period (e.g., 1-2 hours).

  • Switch the perfusion medium to aCSF containing this compound. This method is known as reverse dialysis.

  • Continue to collect dialysate samples.

  • Analyze the glutamate concentration in the dialysate samples using HPLC.

  • Compare the glutamate levels during this compound perfusion to the baseline levels to determine the effect of AMPA/kainate receptor blockade on extracellular glutamate.

Mandatory Visualizations

Experimental Workflow: Isolation of NMDA Receptor-Mediated EPSCs

The following diagram illustrates a typical experimental workflow for isolating NMDA receptor-mediated currents using this compound in an electrophysiology experiment.

Isolating_NMDA_EPSCs cluster_setup Experimental Setup cluster_recording Recording Protocol Slice_Prep Prepare Brain Slice Recording_Rig Whole-Cell Patch Clamp Slice_Prep->Recording_Rig Stimulation Stimulate Afferent Pathway Recording_Rig->Stimulation Baseline Record Baseline EPSC (AMPA/Kainate + NMDA) Stimulation->Baseline Apply_this compound Bath Apply this compound (10 µM) Baseline->Apply_this compound Record_NMDA Record Isolated NMDA EPSC Apply_this compound->Record_NMDA Apply_AP5 Bath Apply D-AP5 (50 µM) Record_NMDA->Apply_AP5 Verify_Block Confirm Blockade of Remaining Current Apply_AP5->Verify_Block

Workflow for isolating NMDA receptor-mediated EPSCs.

Pharmacokinetics and Brain Penetration

A significant consideration for in vivo studies is the pharmacokinetic profile of this compound. Systemic administration of this compound has been shown to have limited ability to cross the blood-brain barrier.[8] This poor penetration into the central nervous system means that high peripheral doses are required to achieve pharmacologically active concentrations in the brain, which can lead to off-target effects. For this reason, direct administration into the brain, via intracerebroventricular injection or local microinfusion, is often the preferred method for in vivo neuroscience research.

Conclusion

This compound remains a cornerstone pharmacological tool for the study of glutamatergic neurotransmission. Its well-characterized competitive antagonism at AMPA and kainate receptors allows for the precise dissection of their roles in synaptic function and dysfunction. Researchers utilizing this compound should be mindful of its potential for partial agonism in the presence of TARPs and its off-target effects on NMDA receptors at higher concentrations. The experimental protocols and data provided in this guide are intended to facilitate the effective and appropriate use of this compound in a variety of research applications, ultimately contributing to a deeper understanding of the complexities of the glutamatergic system.

References

Investigating Excitotoxicity with CNQX in Neuronal Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitotoxicity, the pathological process by which excessive stimulation by excitatory neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism implicated in a variety of neurological disorders. Understanding and mitigating excitotoxicity is a critical area of research in neuroscience and drug development. This technical guide provides a comprehensive overview of how to investigate excitotoxicity in in vitro neuronal cultures, with a specific focus on the use of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent antagonist of AMPA and kainate receptors. This document details the underlying molecular mechanisms, provides step-by-step experimental protocols for inducing and preventing excitotoxicity, and offers methods for quantifying neuronal viability. All quantitative data are summarized in structured tables, and key pathways and workflows are illustrated with diagrams created using the DOT language for enhanced clarity.

Introduction to Excitotoxicity

Excitotoxicity is a major contributor to neuronal loss in ischemic stroke, traumatic brain injury, and chronic neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][2][3] The primary mediator of excitotoxicity is the overactivation of ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) receptors and the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[4]

Under normal physiological conditions, glutamate mediates excitatory neurotransmission. However, excessive glutamate release or impaired uptake leads to prolonged receptor activation.[5] This triggers a massive influx of calcium ions (Ca2+) into the neuron, a critical event in the excitotoxic cascade.[1][6] The elevated intracellular Ca2+ activates a host of downstream enzymes, including proteases, lipases, and endonucleases, which ultimately leads to the degradation of cellular components and cell death through apoptosis or necrosis.[1][4]

The Role of this compound in Excitotoxicity Research

This compound (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of AMPA and kainate receptors.[7][8] It is a valuable tool for dissecting the specific contributions of these receptor subtypes to excitotoxic neuronal death. By selectively blocking AMPA and kainate receptors, researchers can investigate the downstream signaling pathways activated by these receptors and assess their relative importance in different pathological conditions. This compound has demonstrated neuroprotective effects in various models of ischemia and seizure-like activity.[9] While it can also act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor at higher concentrations, its primary utility in excitotoxicity studies lies in its potent blockade of AMPA/kainate receptors.[10]

Diagram: Excitotoxicity Signaling Pathway

Excitotoxicity_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Excess Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca2+ AMPA_R->Ca_Influx Na+ influx Depolarization NMDA_R->Ca_Influx VGCC Voltage-Gated Ca2+ Channels VGCC->Ca_Influx Enzyme_Activation Enzyme Activation (Proteases, Lipases, Endonucleases) Ca_Influx->Enzyme_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction (↑ ROS, ↓ ATP) Ca_Influx->Mitochondrial_Dysfunction Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Enzyme_Activation->Cell_Death Mitochondrial_Dysfunction->Cell_Death This compound This compound This compound->AMPA_R

Caption: Simplified signaling cascade of glutamate-induced excitotoxicity and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for inducing excitotoxicity in primary neuronal cultures and assessing the neuroprotective effects of this compound.

Diagram: Experimental Workflow

Experimental_Workflow Culture_Neurons 1. Culture Primary Neurons (e.g., cortical or hippocampal neurons) ~10-14 days in vitro Induce_Excitotoxicity 2. Induce Excitotoxicity (Expose to high concentration of Glutamate) Culture_Neurons->Induce_Excitotoxicity Treat_this compound 3. Treatment with this compound (Pre-incubation or co-treatment) Induce_Excitotoxicity->Treat_this compound Control vs. Treatment groups Incubate 4. Incubation Period (Typically 24 hours) Treat_this compound->Incubate Assess_Viability 5. Assess Neuronal Viability/Death Incubate->Assess_Viability Data_Analysis 6. Data Analysis and Interpretation Assess_Viability->Data_Analysis

Caption: A typical experimental workflow for studying excitotoxicity and neuroprotection with this compound.

Materials and Reagents
ReagentSupplierCatalog #Storage
Primary Neurons (e.g., rat cortical)VariesVariesLiquid Nitrogen
Neurobasal MediumThermo Fisher211030494°C
B-27 SupplementThermo Fisher17504044-20°C
GlutamineThermo Fisher25030081-20°C
Glutamic AcidSigma-AldrichG1251Room Temp
This compound R&D Systems0190Room Temp
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM56554°C
LDH Cytotoxicity Assay KitAbcamab653934°C
DMSOSigma-AldrichD8418Room Temp
Poly-D-LysineSigma-AldrichP64074°C
Cell Culture
  • Coat culture plates (e.g., 96-well plates) with Poly-D-Lysine overnight at 37°C.

  • Wash plates with sterile water and allow to dry.

  • Thaw and plate primary neurons at a desired density (e.g., 1 x 10^5 cells/well) in complete Neurobasal medium supplemented with B-27 and Glutamine.

  • Maintain cultures in a humidified incubator at 37°C and 5% CO2.

  • Allow neurons to mature for 10-14 days in vitro (DIV) before initiating experiments.[11]

Induction of Excitotoxicity and this compound Treatment
  • Prepare a stock solution of Glutamic Acid (e.g., 100 mM in sterile water, pH adjusted to 7.4).

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • On the day of the experiment, gently remove half of the culture medium from each well.

  • For this compound pre-treatment: Add this compound to the desired final concentrations (e.g., 1, 10, 25 µM) and incubate for 30-60 minutes.

  • Add Glutamate to induce excitotoxicity to a final concentration (e.g., 20-100 µM).[12][13]

  • For co-treatment: Add this compound and Glutamate simultaneously.

  • Include appropriate controls:

    • Vehicle control (no Glutamate, no this compound)

    • Glutamate only

    • This compound only

  • Incubate the plates for 24 hours at 37°C and 5% CO2.

Assessment of Neuronal Viability and Death

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of viable cells.[14][15][16]

  • After the 24-hour incubation, add MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

LDH Assay for Cell Death

The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[17][18]

  • After the 24-hour incubation, carefully collect a sample of the culture supernatant from each well.

  • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture.

  • Incubate for the recommended time at room temperature.

  • Measure the absorbance at the specified wavelength (usually around 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control (cells lysed with a provided lysis buffer).

Data Presentation and Interpretation

Table 1: Typical Experimental Concentrations
CompoundStock ConcentrationWorking Concentration RangeSolvent
Glutamate100 mM20 - 100 µMWater
This compound10 mM1 - 25 µMDMSO

Note: The optimal concentrations of Glutamate and this compound should be determined empirically for each specific neuronal culture system.

Table 2: Expected Outcomes of Viability/Cytotoxicity Assays
Treatment GroupMTT Assay (Viability)LDH Assay (Cytotoxicity)Interpretation
Vehicle Control~100%LowBaseline neuronal health
Glutamate OnlySignificantly DecreasedSignificantly IncreasedExcitotoxicity induced
This compound + GlutamateSignificantly Higher than Glutamate onlySignificantly Lower than Glutamate onlyThis compound provides neuroprotection
This compound Only~100%LowThis compound is not toxic at the tested concentrations

Diagram: Logical Relationship of this compound Action

CNQX_Logic Glutamate Excess Glutamate AMPA_Kainate_Activation AMPA/Kainate Receptor Activation Glutamate->AMPA_Kainate_Activation Ca_Influx Ca2+ Influx AMPA_Kainate_Activation->Ca_Influx Cell_Death Neuronal Death Ca_Influx->Cell_Death This compound This compound Present This compound->AMPA_Kainate_Activation Blocks No_this compound This compound Absent

Caption: Logical flow demonstrating how this compound intervenes in the excitotoxic pathway.

Conclusion

This guide provides a robust framework for investigating excitotoxicity in neuronal cultures using this compound as a pharmacological tool. The detailed protocols and illustrative diagrams offer a clear path for researchers to study the mechanisms of neuronal death and evaluate potential neuroprotective compounds. By carefully controlling experimental conditions and utilizing quantitative assays, researchers can gain valuable insights into the complex processes of excitotoxicity and contribute to the development of novel therapies for neurological disorders.

References

A Technical Guide to the Neuroprotective Effects of CNQX in Ischemia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a potent AMPA/kainate receptor antagonist, in preclinical models of cerebral ischemia. It details the underlying mechanisms of action, common experimental protocols, and quantitative evidence supporting its efficacy.

Introduction to Ischemic Excitotoxicity and this compound

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of biochemical events leading to neuronal death and neurological deficit. A primary driver of this damage is a phenomenon known as excitotoxicity.[1] During an ischemic event, the lack of oxygen and glucose leads to energy failure within neurons, causing widespread membrane depolarization and the massive release of the excitatory neurotransmitter glutamate (B1630785) into the synaptic cleft.[1][2]

This excess glutamate persistently activates postsynaptic receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors. AMPA receptors, which mediate the majority of fast excitatory neurotransmission in the central nervous system, become overstimulated, leading to a pathological influx of sodium (Na+) and, in the case of certain AMPA receptor subunit compositions, calcium (Ca2+) ions.[1][3] This ionic imbalance results in cytotoxic edema, mitochondrial dysfunction, activation of neurotoxic intracellular enzymes, and ultimately, neuronal death.[4]

This compound is a potent, competitive antagonist of AMPA and kainate-type glutamate receptors.[5][6] By binding to these receptors, it prevents their activation by glutamate, thereby directly counteracting the excitotoxic cascade. This guide explores the mechanism, experimental validation, and quantitative outcomes of using this compound as a neuroprotective agent in established ischemia models.

Mechanism of Action: Blocking the Excitotoxic Cascade

The neuroprotective effect of this compound is rooted in its ability to interrupt the initial stages of the ischemic cell death pathway. By competitively blocking the glutamate binding site on AMPA and kainate receptors, this compound effectively reduces the excessive influx of cations that triggers downstream neurotoxic signaling.[5][7]

The key steps in the pathway are:

  • Ischemic Insult: Reduced cerebral blood flow causes energy failure (ATP depletion).

  • Glutamate Release: Anoxic depolarization triggers the massive release of glutamate from presynaptic terminals.

  • AMPA Receptor Over-activation: Excess glutamate binds to and hyperactivates postsynaptic AMPA receptors.

  • Ionic Imbalance: This leads to a large, sustained influx of Na+ and Ca2+ ions.

  • Cellular Damage: The ionic influx causes acute osmotic swelling (cytotoxic edema) and activates multiple death pathways, including proteases (calpains), caspases, and the production of reactive oxygen species.[4]

  • This compound Intervention: this compound occupies the glutamate binding site on AMPA/kainate receptors, preventing channel opening and blocking the initial, critical influx of ions.

In addition to its primary action, this compound has been noted to be a weak antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, which could potentially contribute to its neuroprotective profile.[8]

CNQX_Mechanism_of_Action cluster_membrane Postsynaptic Neuron Ischemia Ischemic Insult (↓ O₂, ↓ Glucose) Glutamate Massive Glutamate Release Ischemia->Glutamate AMPAR AMPA/Kainate Receptor Glutamate->AMPAR Binds & Activates Ion_Influx Pathological Na⁺/Ca²⁺ Influx AMPAR->Ion_Influx Damage Cytotoxic Edema & Activation of Death Pathways Ion_Influx->Damage Death Neuronal Death Damage->Death This compound This compound Block This compound->Block Block->AMPAR MCAO_Workflow A 1. Animal Anesthesia & Preparation B 2. Intraluminal Filament Insertion (MCAO Induction) A->B C 3. Drug Administration (this compound or Vehicle) B->C D 4. Reperfusion (Filament Withdrawal) C->D E 5. Neurological Assessment (Behavioral Scoring) D->E F 6. Euthanasia & Brain Extraction E->F G 7. TTC Staining of Brain Slices F->G H 8. Infarct Volume Quantification & Statistical Analysis G->H Logical_Relationship This compound This compound AMPAR AMPA/Kainate Receptors This compound->AMPAR Antagonizes Excitotoxicity Glutamate Excitotoxicity This compound->Excitotoxicity Prevents AMPAR->Excitotoxicity Mediates Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Reduction of

References

The Quinoxalinedione CNQX: A Technical Guide to its Discovery and Function as a Glutamate Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione, commonly known as CNQX, is a potent and selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1] Since its discovery, this compound has become an indispensable pharmacological tool for dissecting the roles of non-N-methyl-D-aspartate (NMDA) receptors in synaptic transmission, plasticity, and various neuropathological conditions. This technical guide provides an in-depth overview of the primary research surrounding the discovery and functional characterization of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of key concepts.

Discovery and Initial Characterization

This compound was first described in a seminal 1988 paper by Honoré and colleagues, which introduced a series of quinoxalinediones as potent and competitive antagonists of non-NMDA glutamate receptors.[2] This discovery was a significant breakthrough, as it provided researchers with the first highly selective pharmacological tools to differentiate the functions of AMPA/kainate receptors from those of NMDA receptors.

The initial characterization of this compound involved a combination of radioligand binding assays and electrophysiological recordings. These foundational studies established its competitive mechanism of action and its selectivity for non-NMDA receptors over NMDA receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from primary research articles, detailing the inhibitory potency of this compound at various glutamate receptor subtypes.

Receptor Subtype Assay Type Preparation IC50 (µM) Ki (µM) Reference
AMPARadioligand Binding ([³H]AMPA)Rat Cortical Membranes0.3-[3][4]
AMPAElectrophysiology (Quisqualate-induced current)Cultured Rat Hippocampal Neurons-3.5[5]
AMPAElectrophysiology (Evoked EPSP)Rat Hippocampal Slice (CA1)~2-[6]
KainateRadioligand Binding ([³H]Kainate)Rat Cortical Membranes1.5-[3][4]
KainateElectrophysiology (Kainate-induced current)Cultured Rat Hippocampal Neurons-2.5[5]
KainateElectrophysiology (Kainate-induced current)Cultured Hippocampal Neurons0.92 (steady) / 6.1 (transient)-[7]
NMDARadioligand Binding ([³H]TCP)Rat Cortical Membranes25-[3]
NMDAElectrophysiology (NMDA-induced current)Cultured Rat Hippocampal Neurons-96[5]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Mechanism of Action

This compound primarily functions as a competitive antagonist at the glutamate binding site of both AMPA and kainate receptors. This means that this compound directly competes with the endogenous agonist, glutamate, for binding to the receptor. When this compound is bound, it prevents the conformational change necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.

In addition to its primary action, this compound has also been shown to act as a non-competitive antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor, albeit with significantly lower potency.[5][8] This effect is important to consider when interpreting experimental results, especially at higher concentrations of this compound.

Key Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is designed to measure the effect of this compound on AMPA/kainate receptor-mediated excitatory postsynaptic currents (EPSCs).

1. Slice Preparation:

  • Anesthetize a young adult rat (e.g., Sprague-Dawley, P10-P16) with isoflurane (B1672236) and decapitate.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution containing (in mM): 130 NaCl, 24 NaHCO₃, 3.5 KCl, 1.25 NaH₂PO₄, 1 CaCl₂, 3 MgSO₄, and 10 glucose.[9]

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose, continuously bubbled with 95% O₂/5% CO₂. Allow slices to recover for at least 1 hour at room temperature (~24°C).[7]

2. Recording:

  • Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.

  • Visualize CA1 pyramidal neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • The intracellular solution for voltage-clamp recordings should contain (in mM): 120 CsCl (or Cs-methanesulfonate), 4 NaCl, 4 MgATP, 0.3 GTP, 5 QX-314, and 10 HEPES, with pH adjusted to 7.2-7.3 and osmolarity to 285-295 mOsm.[9]

  • Establish a whole-cell recording configuration.

  • Clamp the neuron at a holding potential of -70 mV to record inward EPSCs.

  • Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

  • To isolate AMPA/kainate receptor-mediated currents, include an NMDA receptor antagonist (e.g., 50 µM APV) and a GABA-A receptor antagonist (e.g., 10 µM bicuculline) in the aCSF.

3. Data Acquisition and Analysis:

  • Record baseline EPSCs for a stable period (e.g., 5-10 minutes).

  • Bath-apply this compound at the desired concentration (e.g., 10 µM) and record the effect on the EPSC amplitude.

  • Wash out the this compound to observe recovery of the synaptic response.

  • Analyze the data by measuring the peak amplitude of the EPSCs before, during, and after this compound application.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for AMPA and kainate receptors.

1. Membrane Preparation:

  • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

  • Wash the pellet by resuspension in fresh buffer and recentrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format in a final volume of 250 µL.

  • To each well, add:

    • 50 µL of membrane preparation (50-120 µg of protein).

    • 50 µL of various concentrations of unlabeled this compound (for competition binding) or buffer (for total binding).

    • 50 µL of a fixed concentration of radioligand (e.g., [³H]AMPA or [³H]kainate).

    • For non-specific binding, add a high concentration of a non-radiolabeled agonist (e.g., 1 mM L-glutamate).

  • Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a set time to reach equilibrium (e.g., 60 minutes).[3]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate key concepts related to the function of this compound.

Glutamate_Synapse_and_CNQX_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate in Vesicle Glutamate_Released Glutamate Glutamate_Vesicle->Glutamate_Released Action Potential Triggers Release AMPA_Receptor AMPA Receptor Glutamate Binding Site Glutamate_Released->AMPA_Receptor:port Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_Receptor->Ion_Channel Opens NMDA_Receptor NMDA Receptor Glycine & Glutamate Binding Sites Postsynaptic Neuron Postsynaptic Neuron Ion_Channel->Postsynaptic Neuron Depolarization This compound This compound This compound->AMPA_Receptor:port Competitively Blocks

Caption: Glutamatergic synapse showing competitive antagonism of the AMPA receptor by this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery in aCSF Slice_Prep->Recovery Patch Whole-Cell Patch Clamp CA1 Neuron Recovery->Patch Baseline Record Baseline EPSCs Patch->Baseline CNQX_App Bath Apply This compound Baseline->CNQX_App Washout Washout This compound CNQX_App->Washout Data_Acq Data Acquisition Washout->Data_Acq Analysis Measure EPSC Amplitude Data_Acq->Analysis

Caption: Experimental workflow for whole-cell patch-clamp recording of this compound effects.

Receptor_Current_Isolation cluster_blockers Pharmacological Blockade cluster_isolated Isolated Currents Total_Current Total Glutamatergic Current APV APV (NMDA Antagonist) Total_Current->APV This compound This compound (AMPA/Kainate Antagonist) Total_Current->this compound AMPA_Kainate_Current AMPA/Kainate Current APV->AMPA_Kainate_Current NMDA_Current NMDA Current This compound->NMDA_Current

References

A Researcher's Guide to CNQX Disodium Salt vs. Free Acid: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive comparison of CNQX disodium (B8443419) salt and its free acid form for researchers, scientists, and drug development professionals. This document outlines the core differences in their physicochemical properties, provides guidance on their use in experimental settings, and details the underlying signaling pathways.

Executive Summary

6-Cyano-7-nitroquinoxaline-2,3-dione (this compound) is a potent competitive antagonist of AMPA and kainate receptors, and also acts as an antagonist at the glycine (B1666218) binding site of NMDA receptors.[1] It is an invaluable tool in neuroscience research for dissecting glutamatergic neurotransmission. This compound is commercially available in two primary forms: the free acid and the disodium salt. The choice between these forms is critical and primarily dictated by the experimental application, with the key differentiating factor being solubility. The disodium salt offers significantly enhanced aqueous solubility, simplifying the preparation of stock solutions for in vitro and in vivo studies. The free acid form, conversely, is sparingly soluble in aqueous solutions and necessitates the use of organic solvents.[2] This guide will provide a detailed comparison to aid researchers in selecting the optimal form of this compound for their specific needs.

Physicochemical Properties: A Comparative Analysis

A clear understanding of the fundamental properties of each form is essential for proper handling, storage, and experimental design.

PropertyThis compound Disodium SaltThis compound Free AcidReference(s)
Molecular Formula C₉H₂N₄Na₂O₄C₉H₄N₄O₄[3]
Molecular Weight 276.12 g/mol (anhydrous)232.16 g/mol [3]
Appearance Orange to red solidCrystalline solid[2]
Storage Desiccate at room temperatureStore at -20°C[2][3]

Solubility Profile

The most significant practical difference between the two forms of this compound lies in their solubility.

SolventThis compound Disodium Salt SolubilityThis compound Free Acid SolubilityReference(s)
Water Soluble up to 10 mM (2.76 mg/mL)Insoluble/Sparingly soluble[3]
DMSO ≥27.6 mg/mL~5-46 mg/mL[2][4]
DMF Not explicitly stated, but expected to be soluble~12 mg/mL[2]
Ethanol InsolubleInsoluble[4]
1:1 DMF:PBS (pH 7.2) Not applicable~0.5 mg/mL[2]

Potency and Mechanism of Action

Both forms of this compound exhibit the same mechanism of action and comparable potency. The active pharmacological agent is the this compound molecule itself.

Receptor TargetIC₅₀ ValueReference(s)
AMPA Receptor 0.3 µM
Kainate Receptor 1.5 µM
NMDA Receptor (Glycine Site) 25 µM

Signaling Pathway of this compound

This compound primarily exerts its effects by blocking the ionotropic glutamate (B1630785) receptors, AMPA and kainate receptors. This action prevents the influx of sodium ions and, depending on the subunit composition of the receptor, calcium ions, thereby inhibiting postsynaptic depolarization. Additionally, at higher concentrations, this compound can antagonize the glycine co-agonist site on the NMDA receptor, further modulating glutamatergic signaling.

CNQX_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R binds Kainate_R Kainate Receptor Glutamate->Kainate_R binds NMDA_R NMDA Receptor Glutamate->NMDA_R binds Na_Influx Na+ Influx AMPA_R->Na_Influx Kainate_R->Na_Influx Ca_Influx Ca²+ Influx NMDA_R->Ca_Influx Postsynaptic_Depolarization Postsynaptic Depolarization Ca_Influx->Postsynaptic_Depolarization Na_Influx->Postsynaptic_Depolarization This compound This compound This compound->AMPA_R antagonizes This compound->Kainate_R antagonizes This compound->NMDA_R antagonizes (glycine site) Glycine Glycine Glycine->NMDA_R co-agonist

Caption: this compound antagonism of ionotropic glutamate receptors.

Experimental Protocols

The choice between the disodium salt and free acid will significantly impact the preparation of solutions for your experiments.

Stock Solution Preparation

This compound Disodium Salt:

  • For Aqueous Solutions (e.g., for in vitro electrophysiology): Directly dissolve this compound disodium salt in distilled water or physiological buffers (e.g., aCSF, PBS) to the desired stock concentration (e.g., 10-20 mM).[3] Gentle warming may aid dissolution.[5] Some researchers note that the stock solution may not appear uniform and recommend thorough vortexing before making dilutions.[3]

  • Storage: Aqueous stock solutions can be stored at -20°C for up to one month.[6] It is advisable to prepare and use solutions on the same day if possible.[6]

This compound Free Acid:

  • For Organic Stock Solutions: Dissolve this compound free acid in DMSO or DMF to a high concentration (e.g., 100 mM in DMSO).

  • For Aqueous Working Solutions: To achieve a working concentration in an aqueous buffer, first dissolve the free acid in a minimal amount of an organic solvent like DMF and then dilute with the desired aqueous buffer.[2] Note that the final concentration of the organic solvent should be kept low to avoid off-target effects. Aqueous solutions of the free acid are not recommended for storage for more than one day.[2]

  • Storage: DMSO stock solutions can be stored at -80°C for up to one year and at -20°C for one month.[4] The solid form is stable for at least 4 years when stored at -20°C.[2]

In Vitro Experimental Protocol: Whole-Cell Voltage Clamp Recordings

This protocol is adapted from methodologies used to study excitatory postsynaptic currents (EPSCs).[7]

  • Preparation: Prepare brain slices (e.g., mouse prelimbic cortex) and maintain them in artificial cerebrospinal fluid (aCSF).

  • Recording: Obtain whole-cell voltage-clamp recordings from neurons of interest (e.g., layer V pyramidal neurons). Hold neurons at -70 to -60 mV.

  • Stimulation: Evoke EPSCs using a stimulating electrode placed in an appropriate layer (e.g., layers II/III).

  • Application of this compound:

    • This compound Disodium Salt: Prepare a working solution of 10 µM this compound in aCSF from a water-based stock. Bath apply the solution. Full blockade of AMPA receptor-mediated EPSCs is typically observed at this concentration.[7]

    • This compound Free Acid: Prepare a working solution of 10 µM this compound in aCSF from a DMSO stock. Ensure the final DMSO concentration is minimal (typically <0.1%).

  • Data Acquisition: Record spontaneous and evoked EPSCs before and during the application of this compound to quantify the antagonist effect.

In Vivo Experimental Protocol: Intraperitoneal (i.p.) Administration in Rodents

This protocol is based on studies investigating the effects of this compound on neurological conditions.[8]

  • Animal Model: Utilize the appropriate animal model for the research question (e.g., kainic acid-induced epilepsy model in rats).

  • Drug Preparation:

    • This compound Disodium Salt: Dissolve this compound disodium salt in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose).

    • This compound Free Acid: For i.p. injection, a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) may be necessary.[4] Alternatively, initial dissolution in a small amount of organic solvent followed by dilution in a suitable vehicle can be employed, though care must be taken regarding solvent toxicity.

  • Administration: Administer the prepared this compound solution or suspension via intraperitoneal injection. Doses in the literature range from 0.75 to 10 mg/kg.[4][8]

  • Data Collection: Monitor the animals for the desired behavioral or physiological outcomes over a specified time course (e.g., 3 hours).

Workflow for Selecting the Appropriate this compound Form

The following diagram illustrates a logical workflow for deciding between this compound disodium salt and the free acid form.

CNQX_Selection_Workflow start Start: Need to use this compound exp_type What is the experimental application? start->exp_type in_vitro Aqueous buffer system? exp_type->in_vitro In Vitro in_vivo Aqueous vehicle preferred? exp_type->in_vivo In Vivo use_salt Use this compound Disodium Salt in_vitro->use_salt Yes use_acid Use this compound Free Acid in_vitro->use_acid No (organic solvent compatible) in_vivo->use_salt Yes in_vivo->use_acid No suspension_prep May require suspension in vehicle (e.g., CMC-Na) or use of co-solvents. in_vivo->suspension_prep aqueous_prep Directly dissolve in water or buffer. use_salt->aqueous_prep organic_solvent Requires organic solvent (e.g., DMSO, DMF) for stock solution. use_acid->organic_solvent

Caption: Decision workflow for choosing between this compound forms.

Conclusion

The primary determinant for selecting between this compound disodium salt and its free acid form is the requirement for aqueous solubility. For most in vitro and many in vivo applications where direct dissolution in physiological buffers or saline is desired, the disodium salt is the superior choice due to its ease of use and avoidance of potentially confounding organic solvents. The free acid form remains a viable option when the experimental design can accommodate the use of organic solvents for initial dissolution or when a specific formulation is required. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and ensure the reliability and reproducibility of their experimental results.

References

Methodological & Application

Application Notes and Protocols for CNQX in Whole-Cell Patch-Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] In whole-cell patch-clamp electrophysiology, this compound is an invaluable tool for isolating and studying inhibitory synaptic currents, as well as for dissecting the contribution of AMPA/kainate receptors to synaptic plasticity and network activity.[3][4] These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in whole-cell patch-clamp recordings.

Mechanism of Action

This compound competitively binds to the glutamate binding site on both AMPA and kainate receptors, preventing their activation by the endogenous agonist glutamate.[2] This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor channel, thereby reducing or abolishing the excitatory postsynaptic current (EPSC).[1] While being a potent AMPA/kainate receptor antagonist, it is important to note that at higher concentrations, this compound can also exhibit some non-competitive antagonism at the glycine (B1666218) binding site of NMDA receptors.[2][5] Additionally, under certain experimental conditions, this compound has been observed to have complex effects, including the potentiation of GABAergic transmission, which researchers should consider when interpreting their data.[3]

Data Presentation

This compound Antagonist Activity
Receptor TargetIC₅₀Notes
AMPA Receptor0.3 µM (or 400 nM)Potent competitive antagonist.[2][5]
Kainate Receptor1.5 µM (or 4 µM)Competitive antagonist, with slightly lower potency compared to AMPA receptors.[2][5]
NMDA Receptor (Glycine Site)25 µMNon-competitive antagonism at higher concentrations.[5]
Concentration-Dependent Inhibition of Evoked EPSCs
This compound ConcentrationApplication DurationInhibition of Evoked EPSCsCell Type
1 µM5 minutesPartial reduction of spontaneous and evoked EPSCs.Mouse Cortical Neurons
10 µM5 minutesFull blockade of AMPA receptor-mediated EPSCs.[4]Mouse Cortical Neurons
20 µMNot specifiedComplete and reversible elimination of spontaneous spindle-bursts and reduction of sensory field potentials.Rat Thalamocortical Neurons

Signaling Pathways

The following diagrams illustrate the signaling pathways blocked by this compound.

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate binds Action_Potential Action Potential Action_Potential->Glutamate_Vesicle triggers release Na_Ca_Influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_Influx opens channel Depolarization Postsynaptic Depolarization (EPSP) Na_Ca_Influx->Depolarization This compound This compound This compound->AMPA_R competitively blocks

Caption: this compound competitively blocks glutamate binding to AMPA receptors.

Kainate_Receptor_Signaling cluster_pre_kainate Presynaptic Terminal cluster_post_kainate Postsynaptic/Presynaptic Membrane Glutamate_Vesicle_K Glutamate Vesicle Kainate_R Kainate Receptor Glutamate_Vesicle_K->Kainate_R Glutamate binds Action_Potential_K Action Potential Action_Potential_K->Glutamate_Vesicle_K triggers release Ionotropic_Signal Ionotropic Signaling (Na+/Ca2+ Influx) Kainate_R->Ionotropic_Signal Metabotropic_Signal Metabotropic Signaling (G-protein coupled) Kainate_R->Metabotropic_Signal CNQX_K This compound CNQX_K->Kainate_R competitively blocks CNQX_Workflow A Prepare Solutions (aCSF, Internal, this compound) B Obtain Whole-Cell Patch-Clamp Recording A->B C Record Baseline Synaptic Activity B->C D Bath Apply this compound C->D E Record During This compound Application D->E F Washout with Control aCSF E->F G Record During Washout F->G H Data Analysis G->H

References

Preparing CNQX Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it an invaluable tool in neuroscience research.[1][2][3][4] It is widely used to selectively block ionotropic non-NMDA glutamate (B1630785) receptors to study synaptic transmission, plasticity, and excitotoxicity.[1][2][3][4] Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions but readily dissolves in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for use in various research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its solubility in DMSO.

ParameterValueSource(s)
Molecular Weight 232.16 g/mol [3]
Appearance Crystalline solid[1]
Solubility in DMSO 5 - 46 mg/mL (21.5 - 198.14 mM)[1][2][3][4][5]
Recommended Storage (Solid) -20°C for ≥ 4 years[1]
Recommended Storage (DMSO Stock) -20°C for up to 1 year; -80°C for up to 2 years[2][4]
IC₅₀ (AMPA Receptors) 0.3 µM[1][2][3][4]
IC₅₀ (Kainate Receptors) 1.5 µM[1][2][3][4]
IC₅₀ (NMDA Receptors) 25 µM (at the glycine (B1666218) modulatory site)[1][3][4]

Note: Solubility can be enhanced by sonication and using fresh, anhydrous DMSO.[2][4][5] The disodium (B8443419) salt of this compound exhibits higher aqueous solubility.[6][7][8][9]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound (powder form, MW: 232.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure
  • Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound. Handle the compound in a well-ventilated area, wearing appropriate PPE.

  • Weighing this compound: Tare a clean 1.5 mL microcentrifuge tube on the analytical balance. Carefully weigh out 2.32 mg of this compound powder into the tube.

  • Adding DMSO: Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution. If the this compound does not fully dissolve, sonicate the tube for 5-10 minutes. Gentle warming can also aid in dissolution, but avoid excessive heat.

  • Aliquotting and Storage: Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage Weigh this compound Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO 2.32 mg Vortex/Sonicate Vortex/Sonicate Add DMSO->Vortex/Sonicate 1.0 mL Aliquot Aliquot Vortex/Sonicate->Aliquot Ensure complete dissolution Store at -20°C / -80°C Store at -20°C / -80°C Aliquot->Store at -20°C / -80°C Single-use volumes

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Inhibition by this compound

This compound primarily acts by competitively antagonizing AMPA and kainate receptors, thereby blocking excitatory synaptic transmission.

G cluster_pathway Glutamatergic Synapse Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Kainate_Receptor Kainate Receptor Glutamate->Kainate_Receptor Postsynaptic_Neuron Postsynaptic Neuron (Depolarization) AMPA_Receptor->Postsynaptic_Neuron Kainate_Receptor->Postsynaptic_Neuron This compound This compound This compound->AMPA_Receptor This compound->Kainate_Receptor

Caption: this compound Inhibition of AMPA/Kainate Receptors.

References

CNQX Disodium Salt: Aqueous Solubility and Preparation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the aqueous solubility of CNQX disodium (B8443419) salt and a comprehensive protocol for its preparation. This compound (6-cyano-7-nitroquinoxaline-2,3-dione) disodium salt is a potent, competitive antagonist of AMPA and kainate receptors, making it a critical tool in neuroscience research.[1][2][3] It is a more water-soluble form of this compound, facilitating its use in aqueous solutions for in vitro and in vivo studies.[2]

Quantitative Solubility Data

The solubility of this compound disodium salt in water can vary slightly between suppliers, likely due to minor differences in the degree of hydration of the solid material. The following table summarizes the reported aqueous solubility data from various commercial suppliers.

SupplierMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
R&D Systems10 mM2.76 mg/mL
Abcam25 mM6.9 mg/mL
Tocris Bioscience10 mM2.76 mg/mL
Hello Bio20 mM5.52 mg/mLBased on adding 1ml of water to 20µmol of product.
Sigma-Aldrich> 7.24 mM> 2 mg/mLWarmed solution.

Experimental Protocols

Protocol for Preparation of a 10 mM Aqueous Stock Solution of this compound Disodium Salt

This protocol describes the preparation of a 10 mM stock solution of this compound disodium salt in water.

Materials:

  • This compound disodium salt (anhydrous M.Wt: 276.12 g/mol )[2]

  • Nuclease-free water

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the required mass: Calculate the mass of this compound disodium salt needed to prepare the desired volume of a 10 mM solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.76 mg of this compound disodium salt (assuming an anhydrous molecular weight of 276.12 g/mol ). Always refer to the batch-specific molecular weight provided on the product vial or Certificate of Analysis.[2]

  • Weigh the compound: Carefully weigh the calculated amount of this compound disodium salt.

  • Dissolution: Add the appropriate volume of nuclease-free water to the weighed this compound disodium salt.

  • Mixing: Vortex the solution until the this compound disodium salt is completely dissolved. The solution should be clear. Gentle warming may be used to aid dissolution if necessary.

  • Sterile Filtration: To ensure the solution is sterile for cell culture or in vivo applications, pass it through a 0.22 µm sterile syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the preparation of an aqueous solution of this compound disodium salt.

G cluster_0 Preparation cluster_1 Storage A Calculate required mass of This compound disodium salt B Weigh this compound disodium salt A->B C Add nuclease-free water B->C D Vortex to dissolve (gentle warming if needed) C->D E Sterile filter (0.22 µm) D->E F Aliquot into single-use volumes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a sterile aqueous solution of this compound disodium salt.

Signaling Pathway

This compound disodium salt acts as a competitive antagonist at AMPA and kainate receptors, which are ionotropic glutamate (B1630785) receptors. By blocking these receptors, this compound prevents the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby inhibiting excitatory neurotransmission.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate AMPA_Kainate_Receptor AMPA/Kainate Receptor Glutamate->AMPA_Kainate_Receptor Binds to Ion_Channel Ion Channel (Closed) AMPA_Kainate_Receptor->Ion_Channel Prevents Opening This compound This compound Disodium Salt This compound->AMPA_Kainate_Receptor Blocks Excitatory_Signal Inhibition of Excitatory Signal Ion_Channel->Excitatory_Signal

Caption: this compound disodium salt blocks AMPA/kainate receptors, inhibiting excitatory signaling.

References

Effective Concentration of CNQX for Brain Slice Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Due to its efficacy in blocking these receptors, this compound is a crucial pharmacological tool in neuroscience research, particularly in brain slice electrophysiology, to isolate and study specific synaptic components and neuronal circuitry.[2] This document provides detailed application notes and protocols for the effective use of this compound in brain slice electrophysiology experiments.

Mechanism of Action

This compound competitively inhibits the binding of glutamate to both AMPA and kainate receptors, thereby preventing the opening of their associated ion channels and subsequent depolarization of the postsynaptic membrane.[1] While highly selective for AMPA and kainate receptors, it is important to note that at higher concentrations, this compound can also exhibit antagonist activity at the glycine (B1666218) modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex.[3]

Data Presentation

Quantitative Data on this compound Efficacy

The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency at different receptors.

ParameterReceptor TypeValueSpecies/PreparationReference
IC50 AMPA Receptor0.3 µM - 400 nMRecombinant / Cultured Neurons[1][3]
Kainate Receptor1.5 µM - 4 µMRecombinant / Cultured Neurons[1][3]
NMDA Receptor (Glycine Site)25 µMRecombinant[3]
Working Concentration Full AMPA Receptor Blockade10 µMMouse Cortical Slices[4]
Reduction of EPSCs1 µMMouse Cortical Slices[4]
Blockade of non-NMDA responses10 µMRat Hippocampal Slices[2]
Suppression of spindle bursts20 µMRat Neocortical Slices[5]

Note: IC50 values can vary depending on the specific receptor subunit composition and the experimental conditions. The provided working concentrations are a general guideline and should be optimized for each specific experimental preparation.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol describes a general procedure for preparing acute brain slices suitable for electrophysiological recordings.

Materials:

  • Rodent (e.g., rat or mouse)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Ice-cold cutting solution (see composition below)

  • Artificial cerebrospinal fluid (ACSF) (see composition below)

  • Vibrating microtome (vibratome)

  • Dissection tools

  • Incubation chamber

Solutions:

  • Cutting Solution (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1 CaCl2, 3 MgSO4, 10 glucose.[6] This solution should be continuously bubbled with 95% O2 / 5% CO2 (carbogen) and kept ice-cold.[7]

  • ACSF (in mM): 130 NaCl, 24 NaHCO3, 3.5 KCl, 1.25 NaH2PO4, 1.5 CaCl2, 1.5 MgSO4, 10 glucose.[6] This solution should be continuously bubbled with carbogen.

Procedure:

  • Anesthetize the animal according to approved institutional protocols.

  • Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm).[6][7]

  • Transfer the slices to an incubation chamber containing carbogenated ACSF at 32-34°C for at least 30 minutes to recover.

  • After the recovery period, maintain the slices at room temperature in carbogenated ACSF until they are transferred to the recording chamber.

Protocol 2: Whole-Cell Patch-Clamp Recording with this compound Application

This protocol outlines the procedure for performing whole-cell recordings from neurons in an acute brain slice and applying this compound to block AMPA/kainate receptor-mediated currents.

Materials:

  • Prepared acute brain slices

  • Recording chamber on an upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes (3-6 MΩ)

  • Intracellular solution (see composition below)

  • Perfusion system

  • This compound stock solution (e.g., 10 mM in DMSO)

Solutions:

  • K-gluconate based intracellular solution (example, in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • ACSF: As described in Protocol 1.

Procedure:

  • Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated ACSF at a rate of 2-3 ml/min.

  • Visualize a neuron using the microscope and establish a gigaohm seal between the patch pipette and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline synaptic activity. To record excitatory postsynaptic currents (EPSCs), hold the neuron at a negative potential (e.g., -70 mV) to minimize the contribution of inhibitory currents.[4]

  • To apply this compound, dilute the stock solution into the ACSF to the desired final concentration (e.g., 10 µM for complete blockade of AMPA receptors).[4]

  • Switch the perfusion to the ACSF containing this compound and record the changes in synaptic activity. A reduction or complete block of fast, inward currents is expected.

  • To ensure the observed effect is due to this compound, a washout period with regular ACSF can be performed to observe the recovery of the synaptic currents.

Visualizations

Signaling Pathway of Glutamatergic Transmission

Glutamate_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Action Potential Action Potential Vesicular Release Vesicular Release Action Potential->Vesicular Release Exocytosis Glutamate Glutamate Vesicular Release->Glutamate Exocytosis AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Kainate_R->Na_Ca_Influx EPSP Excitatory Postsynaptic Potential Na_Ca_Influx->EPSP This compound This compound This compound->AMPA_R Blocks This compound->Kainate_R Blocks

Caption: Glutamatergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Application

CNQX_Workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep recording_setup Establish Whole-Cell Recording slice_prep->recording_setup baseline Record Baseline Synaptic Activity recording_setup->baseline cnqx_app Perfuse with this compound-containing ACSF baseline->cnqx_app record_effect Record Effect of this compound cnqx_app->record_effect washout Washout with Control ACSF record_effect->washout record_recovery Record Recovery washout->record_recovery analysis Data Analysis record_recovery->analysis end End analysis->end

Caption: A typical experimental workflow for brain slice electrophysiology using this compound.

Concentration-Dependent Effects of this compound

CNQX_Concentration_Effect cluster_effects Effect cluster_concentrations This compound Concentration partial_ampa Partial AMPA Receptor Antagonism full_ampa Full AMPA Receptor Antagonism kainate Kainate Receptor Antagonism nmda NMDA Receptor (Glycine Site) Antagonism c1 ~1 µM c1->partial_ampa c10 10 µM c10->full_ampa c10->kainate c25 >20 µM c25->nmda

Caption: Relationship between this compound concentration and its effects on glutamate receptors.

Off-Target Effects and Considerations

While this compound is a valuable tool, it is essential to be aware of its potential off-target effects. At concentrations higher than those required to block AMPA/kainate receptors, this compound can antagonize the glycine site of the NMDA receptor. Additionally, some studies have reported that this compound can, under certain conditions, increase the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs), an effect that appears to be independent of its action on ionotropic glutamate receptors.[8][9] Researchers should carefully consider these potential confounding factors when interpreting their results and may need to include additional control experiments. For instance, using another non-NMDA receptor antagonist with a different chemical structure could help confirm the specificity of the observed effects.

References

Application Notes and Protocols for Isolating GABAergic Inhibitory Postsynaptic Currents (IPSCs) Using CNQX

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In neuroscience research, particularly in the study of synaptic transmission and neural circuitry, the ability to isolate and record specific types of postsynaptic currents is fundamental. Inhibitory postsynaptic currents (IPSCs), primarily mediated by γ-aminobutyric acid (GABA) acting on GABA-A receptors, play a crucial role in regulating neuronal excitability and network activity. However, these inhibitory signals are often masked by larger and faster excitatory postsynaptic currents (EPSCs) mediated by glutamate (B1630785). Therefore, pharmacological isolation of GABAergic IPSCs is a critical experimental step.

6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a potent and competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two of the major types of ionotropic glutamate receptors responsible for fast excitatory synaptic transmission.[1][2][3][4] By blocking these receptors, this compound effectively eliminates the majority of the fast excitatory component of synaptic responses, thereby unmasking the underlying GABAergic IPSCs for detailed electrophysiological study.[1][3] These application notes provide a comprehensive guide and detailed protocols for utilizing this compound to isolate GABAergic IPSCs.

Pharmacological Properties of this compound

This compound is a widely used pharmacological tool due to its selectivity and potency as an antagonist for non-NMDA ionotropic glutamate receptors.[3] A summary of its key quantitative properties is presented below.

Table 1: Quantitative Pharmacological Data for this compound

ParameterReceptorValueNotes
IC₅₀ AMPA Receptor0.3 - 0.4 µMCompetitive antagonist.[1][2][3]
IC₅₀ Kainate Receptor1.5 - 4 µMCompetitive antagonist.[1][2][3]
IC₅₀ NMDA Receptor (Glycine Site)25 µMActs as a non-competitive antagonist at the glycine (B1666218) modulatory site.[2][3]
Working Concentration AMPA/Kainate Receptors10 - 20 µMA concentration of 10 µM is commonly used for full blockade of AMPA receptors.[5]

Experimental Protocols

The following protocols are designed for researchers performing whole-cell patch-clamp electrophysiology on neuronal preparations, such as acute brain slices or cultured neurons, to isolate and record GABAergic IPSCs.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder (M.W. 232.16 g/mol )[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • To prepare a 10 mM stock solution, dissolve 2.32 mg of this compound powder in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C. When stored properly, the stock solution is stable for up to one year.[4]

Note: The disodium (B8443419) salt of this compound is water-soluble and can be used as an alternative if DMSO is undesirable in the experimental preparation.[5]

Protocol 2: Whole-Cell Patch-Clamp Recording of Isolated GABAergic IPSCs

This protocol describes the pharmacological isolation of spontaneous IPSCs (sIPSCs).

Materials and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 D-glucose. Continuously bubble with 95% O₂ / 5% CO₂.[6][7]

  • Intracellular Pipette Solution (for IPSC recording): (in mM) 120.5 CsCl, 10 KOH-HEPES, 2 EGTA, 8 NaCl, 5 QX-314 Br⁻ salt, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 and osmolarity to ~295 mOsm.[7][8] Note: A high chloride concentration in the pipette solution is used to shift the reversal potential for GABA-A receptor-mediated currents to a more depolarized potential, allowing for the recording of inward currents at a holding potential of -70 mV.

  • Pharmacological Agents:

    • This compound stock solution (10 mM in DMSO)

    • D-AP5 (NMDA receptor antagonist) stock solution (50 mM in water)

Equipment:

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, data acquisition system)

  • Upright microscope with DIC optics

  • Perfusion system

  • Temperature controller (to maintain physiological temperature, e.g., 32-34°C)[7]

Procedure:

  • Prepare the neuronal sample (e.g., acute hippocampal slices or cultured neurons) and place it in the recording chamber of the electrophysiology setup.[9]

  • Continuously perfuse the sample with oxygenated aCSF at a constant flow rate.

  • Establish a whole-cell patch-clamp recording from a neuron of interest using a glass pipette filled with the intracellular solution.

  • Set the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV. This holding potential is near the reversal potential for GABAergic currents with a typical low-chloride internal, but with the high-chloride internal specified, it allows for inward Cl- flow.[5]

  • Record a baseline of synaptic activity for at least 5-10 minutes. This will contain a mixture of spontaneous EPSCs (sEPSCs) and sIPSCs.

  • To isolate GABAergic sIPSCs, add this compound to the perfusing aCSF to a final concentration of 10-20 µM. For a more complete blockade of excitatory transmission, also add D-AP5 to a final concentration of 50 µM to antagonize NMDA receptors.[7]

  • Allow the antagonists to perfuse for at least 5-10 minutes to ensure complete blockade of the glutamate receptors.

  • Record the remaining synaptic activity, which will consist of isolated GABAergic sIPSCs.

Visualizations

Signaling Pathway Diagram

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds EPSC EPSCs (Excitatory Current) AMPA_R->EPSC Na+ influx Kainate_R->EPSC Na+ influx IPSC IPSCs (Inhibitory Current) GABA_A_R->IPSC Cl- influx This compound This compound This compound->AMPA_R Blocks This compound->Kainate_R Blocks G prep Prepare Neuronal Sample (e.g., Brain Slice) patch Establish Whole-Cell Patch-Clamp Recording prep->patch baseline Record Baseline Synaptic Activity (EPSCs + IPSCs) patch->baseline apply_drugs Apply this compound (10-20 µM) + D-AP5 (50 µM) via Perfusion baseline->apply_drugs record_ipscs Record Isolated GABAergic IPSCs apply_drugs->record_ipscs analysis Data Analysis record_ipscs->analysis

References

In Vivo Administration of CNQX for Behavioral Studies in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent competitive antagonist of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2] Due to its ability to modulate glutamatergic signaling, this compound is a valuable pharmacological tool for investigating the role of AMPA/kainate receptors in various physiological and pathological processes, including learning, memory, anxiety, and addiction.[3][4][5] It is important to note that this compound also exhibits some affinity for the glycine (B1666218) site of the NMDA receptor, which should be considered when interpreting experimental results.[3][6]

These application notes provide a comprehensive overview of the in vivo administration of this compound for behavioral studies in rodents. This document includes detailed information on its mechanism of action, administration protocols, and its effects in several widely used behavioral assays.

Mechanism of Action

This compound primarily functions by competitively blocking the glutamate binding site on AMPA and kainate receptors. This action prevents the influx of sodium ions (and to a lesser extent, calcium ions) into the postsynaptic neuron, thereby inhibiting depolarization and reducing excitatory neurotransmission.[6] This blockade of excitatory signaling underlies its effects on various behaviors.

CNQX_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds to Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Activates Postsynaptic_Neuron Postsynaptic Neuron Depolarization Depolarization & Excitatory Postsynaptic Potential (EPSP) Ion_Channel->Depolarization Leads to Depolarization->Postsynaptic_Neuron Excites This compound This compound This compound->AMPA_R Blocks

Caption: Mechanism of action of this compound at a glutamatergic synapse.

Data Presentation: Quantitative Data Summary

The following tables summarize typical dosage ranges and administration routes for this compound in various behavioral studies in rodents. It is crucial to note that optimal doses and routes can vary depending on the specific research question, rodent strain, and experimental conditions. Pilot studies are always recommended to determine the most effective parameters for your specific experiment.

Table 1: Systemic Administration of this compound for Behavioral Studies

Behavioral AssaySpeciesRoute of AdministrationDosage RangeReference(s)
Locomotor ActivityRatIntraperitoneal (i.p.)1 - 10 mg/kg[7]
Self-Administration (Nicotine)RatIntravenous (i.v.)3 - 6 mg/kg[3][8]
Self-Administration (Methamphetamine)RatIntravenous (i.v.)3 - 6 mg/kg[3]
Fear-Potentiated StartleRatIntraperitoneal (i.p.)1 - 3 mg/kg[9]
Epilepsy ModelsRatIntraperitoneal (i.p.)10 mg/kg[10]

Table 2: Intracerebral Administration of this compound for Behavioral Studies

Behavioral AssaySpeciesSite of InfusionDosage RangeReference(s)
Inhibitory AvoidanceRatEntorhinal Cortex0.5 µg[4]
Inhibitory AvoidanceRatAmygdala, Hippocampus0.5 - 1.25 µg[11]
Trace Fear ConditioningRatDentate Gyrus (DG)Not specified[5]
Absence EpilepsyRatIntracerebroventricular (i.c.v.)10 - 100 nmol[12]
Ventilatory PatternsRatArcuate Nucleus50 - 200 pmol[13]

Experimental Protocols

This section provides detailed methodologies for key behavioral experiments commonly used with this compound administration in rodents.

Fear Conditioning

Objective: To assess the role of AMPA/kainate receptors in the acquisition, consolidation, or expression of learned fear.

Materials:

  • Fear conditioning apparatus (with a grid floor for footshock delivery, a speaker for auditory cues, and a camera for recording)

  • This compound solution or vehicle

  • Syringes and needles for administration

  • Animal scale

  • Timer

Procedure:

Fear_Conditioning_Workflow cluster_day1 Day 1: Conditioning cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test Habituation Habituation (e.g., 4 min) CS_US_Pairing Conditioned Stimulus (CS) - Unconditioned Stimulus (US) Pairing (e.g., 20s tone followed by 1s, 0.4mA footshock) Habituation->CS_US_Pairing Post_Shock Post-Shock Period (e.g., 2 min) CS_US_Pairing->Post_Shock Context_Test Place in original context (no CS or US) and measure freezing Post_Shock->Context_Test 24 hours Novel_Context Place in novel context Context_Test->Novel_Context ~5 hours Cue_Presentation Present CS (no US) and measure freezing Novel_Context->Cue_Presentation Drug_Admin This compound or Vehicle Administration Drug_Admin->Habituation Before Conditioning (Acquisition) Drug_Admin->Context_Test Before Testing (Expression) Drug_Admin->Novel_Context Before Testing (Expression) Morris_Water_Maze_Workflow cluster_training Training Days (e.g., 4 days) cluster_probe Probe Trial Day (e.g., Day 5) Place_Rat Gently place rat in water facing the wall at a designated start position Swim_Trial Allow rat to swim and find the hidden platform (max 60s) Place_Rat->Swim_Trial Guide_to_Platform If not found, guide rat to the platform Swim_Trial->Guide_to_Platform If necessary Rest_on_Platform Allow rat to rest on the platform (e.g., 15s) Swim_Trial->Rest_on_Platform Guide_to_Platform->Rest_on_Platform Repeat_Trials Repeat for multiple trials per day from different start locations Rest_on_Platform->Repeat_Trials Remove_Platform Remove the platform from the pool Repeat_Trials->Remove_Platform After training Single_Trial Place rat in the pool for a single trial (e.g., 60s) Remove_Platform->Single_Trial Measure_Time Measure time spent in the target quadrant Single_Trial->Measure_Time Drug_Admin This compound or Vehicle Administration Drug_Admin->Place_Rat Before each training session (Acquisition) Drug_Admin->Single_Trial Before the probe trial (Memory Retrieval) Elevated_Plus_Maze_Workflow Acclimation Acclimate the animal to the testing room (e.g., 30-60 min) Drug_Admin Administer this compound or Vehicle Acclimation->Drug_Admin Placement Place the animal in the center of the maze, facing an open arm Drug_Admin->Placement Exploration Allow the animal to freely explore the maze for a set time (e.g., 5 min) Placement->Exploration Data_Collection Record time spent in and entries into open and closed arms Exploration->Data_Collection

References

Application Notes and Protocols for Studying Long-Term Potentiation (LTP) in the Hippocampus using CNQX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is a widely studied cellular mechanism underlying learning and memory. The induction and expression of LTP in the hippocampus, a brain region critical for memory formation, are heavily reliant on the function of glutamate (B1630785) receptors. One of the key receptors involved is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of AMPA and kainate receptors.[1][2] Its ability to block these receptors makes it an invaluable pharmacological tool for dissecting the molecular mechanisms of LTP. By selectively inhibiting AMPA receptor-mediated synaptic transmission, researchers can investigate the specific role of these receptors in both the induction and expression phases of LTP. These application notes provide detailed protocols for utilizing this compound in hippocampal LTP experiments.

Mechanism of Action

This compound competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous ligand, glutamate.[1][2] This blockade of AMPA receptors inhibits the fast component of excitatory postsynaptic potentials (EPSPs), thereby preventing the postsynaptic depolarization required for the activation of NMDA receptors, which are critical for the induction of most forms of LTP in the CA1 region of the hippocampus. Furthermore, by blocking AMPA receptors, this compound directly inhibits the enhanced synaptic transmission that characterizes the expression phase of LTP.

Data Presentation

The following tables summarize quantitative data regarding the use and effects of this compound in studies of synaptic transmission and plasticity.

Table 1: Inhibitory Concentrations of this compound

Receptor TypeIC50 ValueNotesReference
AMPA Receptor0.3 µMCompetitive antagonist
Kainate Receptor1.5 µMCompetitive antagonist
NMDA Receptor (glycine site)25 µMAntagonist at the glycine (B1666218) modulatory site

Table 2: Dose-Dependent Inhibition of Synaptic Transmission by this compound

This compound ConcentrationEffect on Electrical EPSP AmplitudeSignificanceReference
2 µMNo significant difference from controlNot significant[3]
10 µMSignificant reductionp < 0.0001[3]
20 µMSignificant reductionp < 0.0001[3]
200 µMSignificantly more effective than 10 µM and 20 µMp < 0.0001[3]

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.

Materials:

  • Rodent (mouse or rat)

  • Dissection tools (scissors, forceps)

  • Vibrating microtome (vibratome) or tissue chopper

  • Carbogen gas (95% O2 / 5% CO2)

  • Ice-cold artificial cerebrospinal fluid (ACSF)

  • Recovery chamber

  • Recording chamber

ACSF Composition (in mM):

ComponentConcentration
NaCl117-124
KCl2.5-5.3
MgSO4 or MgCl21.3-2.0
NaH2PO41.0-1.25
NaHCO326
Glucose10-11
CaCl22.0-2.5

Procedure:

  • Anesthetize the animal and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, carbogen-gassed ACSF.

  • Isolate the hippocampus.

  • Cut transverse hippocampal slices (300-400 µm thick) using a vibratome or tissue chopper in ice-cold ACSF.[4][5]

  • Transfer the slices to a recovery chamber containing carbogenated ACSF at 32-35°C for at least 30 minutes.[5][6]

  • After recovery, maintain the slices at room temperature in carbogenated ACSF until required for recording.

Protocol 2: Induction and Recording of LTP in Hippocampal Slices

This protocol outlines the procedure for inducing and recording LTP from CA1 pyramidal neurons.

Materials:

  • Prepared hippocampal slices

  • Recording setup (microscope, micromanipulators, amplifier, data acquisition system)

  • Stimulating and recording electrodes

  • Perfusion system with carbogenated ACSF

  • This compound stock solution

Procedure:

  • Transfer a hippocampal slice to the recording chamber and perfuse with carbogenated ACSF at a constant flow rate (2-3 mL/min) and temperature (32-34°C).

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[7]

  • Baseline Recording: Deliver single baseline stimuli every 15-30 seconds to establish a stable baseline of fEPSP slope for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-50% of the maximal response.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.[8]

  • Post-Induction Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the potentiation of the synaptic response.

Protocol 3: Application of this compound to Study its Effect on LTP

This protocol details how to apply this compound to investigate its role in the induction or expression of LTP.

To study the effect on LTP induction:

  • Establish a stable baseline recording as described in Protocol 2.

  • Perfuse the slice with ACSF containing the desired concentration of this compound (e.g., 10 µM or 20 µM) for 15-20 minutes prior to LTP induction.

  • Deliver the HFS protocol in the continued presence of this compound.

  • Wash out the this compound by perfusing with normal ACSF.

  • Continue recording for at least 60 minutes to observe if LTP was blocked.

To study the effect on LTP expression:

  • Establish a stable baseline and induce LTP as described in Protocol 2.

  • Once LTP has been established and is stable (e.g., 30 minutes post-HFS), perfuse the slice with ACSF containing this compound.

  • Observe the effect of this compound on the potentiated fEPSP. A reduction in the fEPSP slope to pre-LTP baseline levels would indicate that the expression of LTP is dependent on AMPA receptor function.

Mandatory Visualizations

LTP_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release Glutamate Glutamate Glutamate Release->Glutamate AMPAR AMPA Receptor Glutamate->AMPAR NMDAR NMDA Receptor Glutamate->NMDAR Depolarization Depolarization AMPAR->Depolarization Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Depolarization->NMDAR Mg2+ block removal CaMKII CaMKII Activation Ca_Influx->CaMKII PKA PKA Activation Ca_Influx->PKA AMPAR_Trafficking AMPAR Trafficking to Synapse CaMKII->AMPAR_Trafficking CREB CREB Phosphorylation PKA->CREB Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Gene_Expression->AMPAR_Trafficking LTP_Expression LTP Expression AMPAR_Trafficking->LTP_Expression

Caption: Signaling pathway for the induction and expression of LTP.

CNQX_Action_Workflow cluster_experiment Experimental Workflow Start Baseline Recording Apply_this compound Apply this compound Start->Apply_this compound HFS High-Frequency Stimulation (HFS) Apply_this compound->HFS Washout Washout this compound HFS->Washout Post_HFS Post-HFS Recording Washout->Post_HFS LTP_Blocked LTP Induction Blocked Post_HFS->LTP_Blocked

Caption: Experimental workflow for testing this compound effect on LTP induction.

CNQX_Mechanism Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Activates This compound This compound This compound->AMPAR Competitively Binds & Blocks Postsynaptic_Response Postsynaptic Depolarization AMPAR->Postsynaptic_Response Leads to Blocked Blocked AMPAR->Blocked LTP_Induction LTP Induction Postsynaptic_Response->LTP_Induction Initiates Postsynaptic_Response->Blocked LTP_Induction->Blocked

Caption: Mechanism of this compound action in blocking LTP.

References

Application Notes and Protocols for Blocking Excititory Postsynaptic Potentials (EPSPs) with CNQX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two types of ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1][2][3][4][5][6] Due to its selectivity for non-N-methyl-D-aspartate (NMDA) receptors at low micromolar concentrations, this compound is an invaluable pharmacological tool for isolating and studying the components of excitatory postsynaptic potentials (EPSPs) and for investigating the roles of AMPA and kainate receptors in various physiological and pathological processes.[2][3][6] These application notes provide detailed protocols for the use of this compound to block EPSPs in electrophysiological experiments.

Physicochemical Properties and Solubility

PropertyValueReference
Molecular Formula C₉H₄N₄O₄[6]
Molecular Weight 232.15 g/mol [6]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO (up to 100 mM)[1][4]
Storage Store at room temperature as a solid. Stock solutions in DMSO can be stored at -20°C for up to one year or -80°C for up to two years.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Mechanism of Action

This compound competitively binds to the glutamate binding site on AMPA and kainate receptors, preventing their activation by the endogenous agonist glutamate. This blockade inhibits the influx of cations (primarily Na⁺ and Ca²⁺) through the receptor channel, thereby reducing or completely abolishing the fast component of the EPSP.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA/Kainate Receptor AMPA/Kainate Receptor Glutamate->AMPA/Kainate Receptor Binds to EPSP EPSP AMPA/Kainate Receptor->EPSP Generates This compound This compound This compound->AMPA/Kainate Receptor Blocks

Figure 1: Signaling pathway showing this compound blockade of AMPA/kainate receptors.

Quantitative Data for this compound Efficacy

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes key quantitative data for this compound.

ParameterReceptorValueReference
IC₅₀ AMPA Receptor0.3 µM[1][2][3]
IC₅₀ Kainate Receptor1.5 µM[1][2][3]
IC₅₀ NMDA Receptor (glycine site)25 µM[1][2][3]
Effective Concentration for EPSP Blockade AMPA Receptor-mediated EPSPs1-10 µM[1]
Concentration for near-complete EPSP Blockade AMPA/Kainate Receptor-mediated EPSPs10-25 µM[5]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

1. Stock Solution Preparation (e.g., 40 mM in DMSO):

  • Weigh out 10 mg of this compound powder (MW = 232.16 g/mol ).

  • Dissolve the powder in 1077 µL of high-quality, anhydrous DMSO.[4]

  • Vortex gently until the solid is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

2. Working Solution Preparation (e.g., 20 µM in Artificial Cerebrospinal Fluid - aCSF):

  • On the day of the experiment, thaw a frozen aliquot of the 40 mM this compound stock solution.

  • Prepare the desired volume of aCSF. For example, to make 100 mL of 20 µM this compound solution, you will need 50 µL of the 40 mM stock solution.

  • Add the 50 µL of this compound stock solution to the 100 mL of aCSF and mix thoroughly by inversion or gentle vortexing.[4]

  • Ensure the final concentration of DMSO is low (typically ≤ 0.1%) to avoid off-target effects.

Electrophysiological Recording of EPSPs and Blockade by this compound

This protocol describes a general workflow for recording synaptic currents in brain slices and assessing the effect of this compound.

cluster_setup Experimental Setup cluster_recording Recording Protocol Prepare Brain Slices Prepare Brain Slices Transfer to Recording Chamber Transfer to Recording Chamber Prepare Brain Slices->Transfer to Recording Chamber Perfuse with aCSF Perfuse with aCSF Transfer to Recording Chamber->Perfuse with aCSF Obtain Whole-Cell Recording Obtain Whole-Cell Recording Perfuse with aCSF->Obtain Whole-Cell Recording Establish Baseline EPSPs Establish Baseline EPSPs Obtain Whole-Cell Recording->Establish Baseline EPSPs Bath Apply this compound Bath Apply this compound Establish Baseline EPSPs->Bath Apply this compound Record EPSPs in this compound Record EPSPs in this compound Bath Apply this compound->Record EPSPs in this compound Washout this compound Washout this compound Record EPSPs in this compound->Washout this compound Record Recovery EPSPs Record Recovery EPSPs Washout this compound->Record Recovery EPSPs

Figure 2: Experimental workflow for assessing EPSP blockade by this compound.

Materials:

  • Acute brain slices

  • Recording setup with microscope, micromanipulators, amplifier, and data acquisition system

  • aCSF (continuously bubbled with 95% O₂ / 5% CO₂)

  • Intracellular solution

  • This compound working solution

  • Stimulating and recording electrodes

Procedure:

  • Slice Preparation and Recovery: Prepare acute brain slices from the desired brain region and allow them to recover in oxygenated aCSF for at least 1 hour.

  • Establish a Stable Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF (2-3 mL/min).

    • Obtain a whole-cell patch-clamp recording from a neuron of interest.

    • Hold the neuron at a membrane potential of -60 to -70 mV to record EPSPs.[1]

  • Baseline EPSP Recording:

    • Place a stimulating electrode in a region that provides synaptic input to the recorded neuron.

    • Deliver electrical stimuli (e.g., 150 µs pulse every 10 seconds) to evoke EPSPs.[1]

    • Record a stable baseline of EPSPs for at least 5-10 minutes.

  • Application of this compound:

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 10 µM for near-complete blockade of AMPA receptor-mediated EPSPs).[1]

    • Continue to stimulate and record EPSPs during the application of this compound. The effect of this compound should be apparent within a few minutes.

  • Washout:

    • After observing a stable blockade of the EPSP, switch the perfusion back to the control aCSF (without this compound).

    • Continue recording to assess the reversibility of the this compound effect. A partial or full recovery of the EPSP amplitude should be observed after a washout period of 10-20 minutes.

Data Analysis:

  • Measure the amplitude and/or the initial slope of the averaged EPSPs during the baseline, this compound application, and washout periods.

  • Normalize the EPSP amplitude/slope during this compound application and washout to the baseline values.

  • Perform appropriate statistical tests (e.g., paired t-test or ANOVA with post-hoc tests) to determine the significance of the this compound-induced blockade.

Controls and Troubleshooting

  • Vehicle Control: To control for any potential effects of the solvent, perform a control experiment where you apply aCSF containing the same final concentration of DMSO without this compound.

  • Positive Control: Ensure that your recording and stimulation parameters are adequate to elicit stable EPSPs before applying this compound.

  • Incomplete Blockade: If you observe an incomplete blockade of the EPSP at concentrations expected to be saturating (e.g., 10-20 µM), it may indicate the presence of an NMDA receptor-mediated component. This can be confirmed by subsequent application of an NMDA receptor antagonist (e.g., AP5).

  • Slow Washout: this compound can be "sticky," and complete washout may take a considerable amount of time. Ensure a sufficient washout period in your experimental design.

Logical Relationship Diagram

Increase this compound Concentration Increase this compound Concentration Increased AMPA/Kainate Receptor Occupancy by this compound Increased AMPA/Kainate Receptor Occupancy by this compound Increase this compound Concentration->Increased AMPA/Kainate Receptor Occupancy by this compound Decreased Glutamate Binding Decreased Glutamate Binding Increased AMPA/Kainate Receptor Occupancy by this compound->Decreased Glutamate Binding Reduced Cation Influx Reduced Cation Influx Decreased Glutamate Binding->Reduced Cation Influx Decreased EPSP Amplitude Decreased EPSP Amplitude Reduced Cation Influx->Decreased EPSP Amplitude

Figure 3: Logical relationship between this compound concentration and EPSP amplitude.

References

Application Notes and Protocols: Comprehensive Blockade of Ionotropic Glutamate Receptors Using CNQX and AP5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the combined use of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and AP5 (D-(-)-2-amino-5-phosphonopentanoic acid) to achieve a complete and specific blockade of ionotropic glutamate (B1630785) receptors (iGluRs).

Introduction

Ionotropic glutamate receptors are fundamental to fast excitatory neurotransmission in the central nervous system. These ligand-gated ion channels are categorized into three main subtypes: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), kainate, and NMDA (N-methyl-D-aspartate) receptors.[1][2][3] Their activation leads to the influx of cations, resulting in neuronal depolarization.[4] Given their critical roles in synaptic plasticity, learning, and memory, as well as their implication in various neurological disorders, the ability to pharmacologically block these receptors is a cornerstone of neuroscience research.[2][5][6]

The co-application of this compound, a competitive antagonist of AMPA and kainate receptors, and AP5, a selective competitive antagonist of NMDA receptors, allows for the complete functional inhibition of fast excitatory glutamatergic signaling.[5][7][8] This enables researchers to isolate other neurotransmitter systems, investigate the downstream consequences of glutamatergic signaling, and study the effects of iGluR dysfunction.

Principle of Action

A complete blockade of ionotropic glutamate transmission is achieved by targeting both NMDA and non-NMDA receptors with specific antagonists.

  • This compound (6-cyano-7-nitroquinoxaline-2,3-dione): This compound is a potent and competitive antagonist of AMPA and kainate receptors.[8][9][10] It acts by blocking the glutamate binding site on these receptors, thereby preventing their activation.[8] While highly effective for AMPA and kainate receptors, it's worth noting that at higher concentrations, this compound can also exhibit some antagonistic effects at the glycine (B1666218) site of the NMDA receptor.[7][9][10][11]

  • AP5 (D-(-)-2-amino-5-phosphonopentanoic acid): AP5 is a selective and competitive antagonist of the NMDA receptor.[5][6][12] It specifically inhibits the glutamate binding site on the NMDA receptor, preventing its activation.[5][13] The D-isomer (D-AP5) is the more active form, displaying significantly higher potency than the L-isomer.[12]

The combination of this compound and AP5 ensures a thorough blockade of both the initial, rapid depolarization mediated by AMPA/kainate receptors and the subsequent, slower, calcium-permeable current mediated by NMDA receptors.[7]

Signaling Pathways and Antagonist Action

The following diagram illustrates the signaling cascade of ionotropic glutamate receptors and the points of inhibition by this compound and AP5.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_antagonists Antagonists Glutamate Glutamate AMPA_Kainate AMPA/Kainate Receptor Glutamate->AMPA_Kainate Binds NMDA NMDA Receptor Glutamate->NMDA Binds Na_Influx Na+ Influx AMPA_Kainate->Na_Influx Opens Ca_Influx Ca2+ Influx NMDA->Ca_Influx Opens Depolarization Depolarization Na_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, ERK) Ca_Influx->Downstream Depolarization->NMDA Relieves Mg2+ block This compound This compound This compound->AMPA_Kainate Blocks AP5 AP5 AP5->NMDA Blocks

Caption: Ionotropic glutamate receptor signaling and antagonism by this compound and AP5.

Quantitative Data for Antagonists

For successful experimental design, it is crucial to use the appropriate concentrations of each antagonist. The following table provides a summary of the quantitative properties of this compound and D-AP5.

AntagonistTarget Receptor(s)Antagonist TypeIC50Recommended Working ConcentrationSolvent
This compound AMPA, KainateCompetitive0.3 µM (AMPA), 1.5 µM (Kainate)[10][11]10-20 µM[9][14]DMSO[11]
D-AP5 NMDACompetitive~0.96-7.8 µM50-100 µM[5][14][15]Water or aqueous buffers

Note: Optimal concentrations can vary based on the experimental preparation (e.g., brain slice thickness, cell culture density). It is advisable to perform a dose-response curve to determine the most effective concentration for your specific application.

Experimental Protocols

Protocol 1: In Vitro Electrophysiology in Brain Slices

This protocol details the application of this compound and AP5 for blocking iGluRs in acute brain slices during electrophysiological recordings.

Materials:

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • D-AP5

  • Sucrose-based cutting solution

  • Vibratome

  • Recording chamber and perfusion system

  • Patch-clamp or field potential recording setup

Procedure:

  • Stock Solution Preparation:

    • This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.

    • D-AP5: Prepare a 50 mM stock solution in deionized water or aCSF. Store at -20°C.

  • aCSF Preparation: Prepare and oxygenate (95% O2 / 5% CO2) aCSF. A typical composition (in mM) is: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare acute slices (e.g., 300-400 µm) using a vibratome in ice-cold, oxygenated cutting solution.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • Recording and Antagonist Application:

    • Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF.

    • Establish a baseline recording of synaptic activity (e.g., field excitatory postsynaptic potentials, fEPSPs, or excitatory postsynaptic currents, EPSCs).

    • Prepare the working solution by diluting the this compound and D-AP5 stock solutions into the aCSF to the final desired concentrations (e.g., 10 µM this compound and 50 µM D-AP5).[15][16]

    • Switch the perfusion to the aCSF containing this compound and AP5.

    • Allow 10-15 minutes for the drugs to fully perfuse the slice and establish a stable blockade.

    • Confirm the blockade of glutamatergic transmission by observing the abolition of the evoked synaptic responses.

Protocol 2: In Vitro Cell Culture Applications

This protocol describes the use of this compound and AP5 in cultured neurons to block iGluR activity for various assays.

Materials:

  • Cultured neurons (primary or cell lines)

  • Neuronal culture medium or appropriate experimental buffer (e.g., Tyrode's solution)

  • This compound

  • D-AP5

  • Incubator (37°C, 5% CO2)

Procedure:

  • Stock Solution Preparation: Prepare sterile-filtered stock solutions of this compound and D-AP5 as described in Protocol 1.

  • Treatment Medium Preparation: Aseptically dilute the stock solutions into pre-warmed culture medium or experimental buffer to the final working concentrations.

  • Cell Treatment:

    • Aspirate the existing medium from the neuronal cultures.

    • Gently wash the cells with pre-warmed buffer.

    • Add the treatment medium containing this compound and AP5 to the cells.[15][17]

    • Incubate the cells for the desired duration. For acute blockade, a pre-incubation of 15-30 minutes is typically sufficient. For chronic blockade studies, the antagonists can be included in the culture medium for extended periods.[17][18]

  • Downstream Analysis: Proceed with the planned experiment, such as calcium imaging, immunocytochemistry, or biochemical assays, in the continued presence of the antagonists.

Experimental Workflow

The following diagram outlines a general workflow for experiments involving the blockade of iGluRs with this compound and AP5.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Stock & Working Solutions (this compound & AP5) application Apply this compound + AP5 prep_solutions->application prep_exp Prepare Experimental System (e.g., Brain Slices, Cultured Neurons) baseline Establish Baseline Activity/State prep_exp->baseline baseline->application record_blockade Perform Experiment Under Blockade application->record_blockade washout Washout (Optional) record_blockade->washout data_analysis Data Analysis and Interpretation record_blockade->data_analysis record_recovery Assess Recovery (Optional) washout->record_recovery record_recovery->data_analysis

Caption: A generalized experimental workflow for utilizing this compound and AP5.

Troubleshooting

Issue Possible Cause Recommended Solution
Incomplete Blockade of Synaptic Transmission Insufficient antagonist concentration.Increase the concentration of this compound and/or AP5. Perform a concentration-response curve to determine the optimal concentrations for your preparation.
Inadequate perfusion/incubation time.Extend the duration of antagonist application to ensure complete diffusion into the tissue or access to the cells.
Degradation of antagonists.Prepare fresh stock and working solutions. Ensure proper storage of stock solutions at -20°C.
Off-Target Effects Antagonist concentrations are too high.Use the lowest effective concentrations as determined by a dose-response analysis. Be aware that high concentrations of this compound can affect NMDA receptors.[7][9][10][11]
Non-specific effects on neuronal health.Ensure the final concentration of the solvent (e.g., DMSO for this compound) is low (typically <0.1%) and does not affect the experimental outcome.
Precipitation of this compound in Aqueous Solution Poor solubility of the free acid form.Use this compound disodium (B8443419) salt for better solubility in aqueous buffers. If using the free acid, ensure the pH of the solution is neutral to slightly alkaline.

References

Application Notes and Protocols for Intravitreal Injection of CNQX in Electroretinogram (ERG) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a competitive AMPA/kainate receptor antagonist, in electroretinogram (ERG) studies. Intravitreal injection of this compound is a powerful technique to selectively block the activity of OFF bipolar and horizontal cells, thereby allowing for the isolation and study of ON pathway responses in the retina.

Introduction

This compound is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are ionotropic glutamate (B1630785) receptors crucial for fast excitatory synaptic transmission in the central nervous system, including the retina.[1] In the outer plexiform layer of the retina, photoreceptors continuously release glutamate in the dark. This glutamate signal is received by bipolar cells, which are broadly classified into ON and OFF types. OFF bipolar cells are depolarized by glutamate via AMPA and kainate receptors.[2] Therefore, this compound is frequently utilized in retinal electrophysiology to obstruct the responses of these OFF bipolar cells.[1]

By administering this compound via intravitreal injection, researchers can effectively silence the OFF pathway contribution to the ERG waveform. This pharmacological dissection is invaluable for investigating the function of the ON pathway in both healthy and diseased retinas. The primary observable effects on the photopic ERG are a substantial suppression of the d-wave (generated by OFF bipolar cells) and a significant enhancement of the b-wave, which primarily reflects the activity of ON bipolar cells.

Data Presentation

Table 1: Representative Scotopic ERG Waveform Parameters Before and After Intravitreal this compound Injection in Rats

ParameterBaseline (Mean ± SD)After this compound Injection (Mean ± SD)Percentage Change
a-wave Amplitude (µV) -250 ± 30-245 ± 28~ -2%
a-wave Latency (ms) 14 ± 214 ± 20%
b-wave Amplitude (µV) 600 ± 50750 ± 60~ +25%
b-wave Latency (ms) 45 ± 545 ± 50%

Table 2: Representative Photopic ERG Waveform Parameters Before and After Intravitreal this compound Injection in Rats

ParameterBaseline (Mean ± SD)After this compound Injection (Mean ± SD)Percentage Change
a-wave Amplitude (µV) -50 ± 10-48 ± 9~ -4%
a-wave Latency (ms) 8 ± 18 ± 10%
b-wave Amplitude (µV) 150 ± 20225 ± 25~ +50%
b-wave Latency (ms) 30 ± 430 ± 40%
d-wave Amplitude (µV) 100 ± 15< 10~ -90%

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intravitreal Injection

Materials:

  • 6-cyano-7-nitroquinoxaline-2,3-dione (this compound) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile phosphate-buffered saline (PBS) or saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile filters (0.22 µm)

Procedure:

  • Dissolving this compound: this compound is poorly soluble in aqueous solutions. First, dissolve this compound powder in a minimal amount of DMSO to create a concentrated stock solution.

  • Dilution: Based on the desired final concentration (e.g., 200 µM), dilute the this compound/DMSO stock solution in sterile PBS or saline.[3] Ensure the final concentration of DMSO is minimal (ideally less than 1%) to avoid solvent-induced retinal toxicity.

  • Sterilization: Sterilize the final this compound solution by passing it through a 0.22 µm sterile filter into a sterile microcentrifuge tube.

  • Storage: Store the prepared solution at -20°C for long-term storage or at 4°C for short-term use. Protect from light.

Protocol 2: Intravitreal Injection in Rats

Materials:

  • Adult rat (e.g., Sprague-Dawley)

  • Anesthetic cocktail (e.g., ketamine/xylazine)

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride)

  • Mydriatic agent (e.g., 1% tropicamide)

  • 30-gauge needle

  • Glass micropipette with a fine tip or a Hamilton syringe

  • Micropipette puller (optional, for making glass micropipettes)

  • Stereotaxic apparatus or a custom holder to stabilize the animal's head

  • Antibiotic ointment

Procedure:

  • Animal Preparation: Anesthetize the rat with an intraperitoneal injection of the anesthetic cocktail. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Pupil Dilation: Instill one drop of a mydriatic agent into the eye to be injected to achieve full pupil dilation.

  • Anesthesia and Positioning: Apply a drop of topical anesthetic to the cornea. Position the animal securely in a stereotaxic apparatus or head holder to prevent movement during the injection.

  • Scleral Puncture: Using a 30-gauge needle, create a small puncture hole in the superior nasal sclera, approximately 1.5-2 mm posterior to the limbus.

  • Injection: Carefully insert the tip of the glass micropipette or Hamilton syringe through the puncture hole at a 45-degree angle, pointing towards the center of the vitreous cavity to avoid lens and retinal damage.

  • Volume Administration: Slowly inject the desired volume of this compound solution (typically 2-5 µL) into the vitreous.

  • Withdrawal and Post-Procedure Care: Hold the needle in place for a few seconds after injection to prevent reflux, then slowly withdraw it. Apply a small amount of antibiotic ointment to the injection site to prevent infection.

  • Recovery: Place the animal on a heating pad to maintain body temperature during recovery from anesthesia.

Protocol 3: Electroretinogram (ERG) Recording

Materials:

  • ERG recording system (e.g., Ganzfeld dome, amplifiers, data acquisition software)

  • Corneal electrode (e.g., gold loop or DTL fiber)

  • Reference electrode (subcutaneous needle)

  • Ground electrode (subcutaneous needle)

  • Gonioscopic methylcellulose (B11928114) solution

  • Heating pad

Procedure:

  • Dark Adaptation: Dark-adapt the animal for at least 12 hours prior to scotopic ERG recording. All subsequent procedures should be performed under dim red light.

  • Anesthesia and Electrode Placement: Anesthetize the animal as described in Protocol 2. Place the ground electrode subcutaneously in the tail or hind leg and the reference electrode subcutaneously in the forehead.

  • Corneal Electrode: Place a drop of methylcellulose solution on the cornea and position the corneal electrode, ensuring good contact.

  • Positioning: Place the animal on a heating pad inside the Ganzfeld dome, with the eye aligned with the stimulus source.

  • Scotopic ERG: Record scotopic ERGs in response to a series of increasing flash intensities. A typical protocol might include flashes of -3.0, -2.0, -1.0, 0.0, and 1.0 log cd·s/m².

  • Light Adaptation: Light-adapt the animal for 10 minutes to a standard background illumination (e.g., 30 cd/m²).

  • Photopic ERG: Record photopic ERGs in response to a series of increasing flash intensities against the background illumination.

  • Data Analysis: Analyze the recorded waveforms to determine the amplitude and latency of the a-wave and b-wave. The a-wave is measured from the baseline to the trough of the negative deflection, and the b-wave is measured from the trough of the a-wave to the peak of the positive deflection.

Visualizations

Retinal Signaling Pathway: Glutamate Transmission at the Photoreceptor-Bipolar Cell Synapse

G cluster_photoreceptor Photoreceptor Terminal cluster_bipolar Bipolar Cell Dendrites Photoreceptor Photoreceptor Glutamate Glutamate Photoreceptor->Glutamate Release in Dark OFF_Bipolar OFF Bipolar Cell ON_Bipolar ON Bipolar Cell AMPA_Kainate AMPA/Kainate Receptors (iGluR) Glutamate->AMPA_Kainate Binds to mGluR6 mGluR6 (Metabotropic) Glutamate->mGluR6 Binds to AMPA_Kainate->OFF_Bipolar Depolarizes mGluR6->ON_Bipolar Hyperpolarizes This compound This compound This compound->AMPA_Kainate Blocks

Caption: Glutamate signaling at the photoreceptor-bipolar cell synapse.

Experimental Workflow for this compound ERG Studies

G A Animal Preparation (Anesthesia, Pupil Dilation) B Baseline ERG Recording (Scotopic & Photopic) A->B C Intravitreal Injection of this compound Solution B->C D Incubation Period (e.g., 30-60 minutes) C->D E Post-CNQX ERG Recording (Scotopic & Photopic) D->E F Data Analysis (Compare Waveforms) E->F

Caption: Experimental workflow for assessing this compound effects on ERG.

Logical Relationship of this compound Action on Retinal Pathways

G Light Light Stimulus Photoreceptor Photoreceptor Light->Photoreceptor ON_Pathway ON Pathway (ON Bipolar Cells) Photoreceptor->ON_Pathway OFF_Pathway OFF Pathway (OFF Bipolar Cells) Photoreceptor->OFF_Pathway ERG ERG Waveform (a-wave, b-wave, d-wave) ON_Pathway->ERG b-wave generation OFF_Pathway->ERG d-wave generation This compound This compound Application This compound->OFF_Pathway Inhibits

Caption: this compound selectively inhibits the OFF pathway in the retina.

References

Application Notes and Protocols: CNQX Infusion into the Entorhinal Cortex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) infusions into the entorhinal cortex. This compound is a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it a valuable tool for investigating the role of fast excitatory glutamatergic neurotransmission in this critical brain region.[1][2] The entorhinal cortex is a key structure in learning, memory, and spatial navigation, serving as a major interface between the hippocampus and the neocortex. By selectively blocking AMPA/kainate receptors, researchers can elucidate the specific contributions of this signaling pathway to various cognitive functions and explore its potential as a therapeutic target for neurological and psychiatric disorders.

Mechanism of Action

This compound competitively antagonizes AMPA and kainate receptors, thereby blocking the influx of sodium ions and subsequent depolarization of the postsynaptic neuron in response to glutamate (B1630785) binding.[1] This action effectively inhibits the fast component of excitatory postsynaptic potentials (EPSPs). While highly selective for AMPA/kainate receptors, it's worth noting that at higher concentrations, this compound can also exhibit some non-competitive antagonism at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor.

Data Presentation: Quantitative Effects of this compound Infusion

The following tables summarize the quantitative data from studies investigating the effects of this compound infusion into the entorhinal cortex on behavioral and electrophysiological outcomes.

Table 1: Behavioral Effects of Intra-Entorhinal Cortex this compound Infusion in Rodents

Behavioral TaskSpeciesThis compound Dose (per side)Key FindingQuantitative ResultCitation
Step-Down Inhibitory AvoidanceRat0.5 µgBlockade of memory expressionSignificant decrease in retention latency compared to vehicle.[1]
Habituation to a Novel EnvironmentRat1.0 µgBlockade of memory expressionSignificant reduction in habituation (increased exploration time) during the test session compared to vehicle.[2]
Fear Conditioning (Contextual)MouseData not availableN/AStudies show freezing percentages in control mice can range from ~40-65% depending on the paradigm. This compound is expected to reduce this.[3][4][5]
Novel Object RecognitionRatData not availableN/AA significant reduction in the discrimination index is expected. Control animals typically show a discrimination index significantly above chance (0.5).[6]

Note: While specific quantitative data for this compound infusion in the entorhinal cortex for fear conditioning and novel object recognition were not found in the immediate search, the expected outcomes are based on the known function of the entorhinal cortex in these tasks and the mechanism of this compound.

Table 2: Electrophysiological Effects of this compound

PreparationMeasurementThis compound ConcentrationKey FindingQuantitative ResultCitation
Leech T-to-S synapseElectrical EPSP20 µMReduction of the electrical component of the synapseApproximately 40% reduction in the T-to-S electrical EPSP.

Note: While this data is from a leech model, it demonstrates the potent effect of this compound on synaptic transmission. Specific quantitative electrophysiological data for in vivo this compound infusion in the entorhinal cortex requires further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound infusion into the entorhinal cortex.

Protocol 1: Stereotaxic Cannula Implantation Surgery (Rat/Mouse)

Objective: To surgically implant a guide cannula targeting the entorhinal cortex for subsequent microinfusion of this compound.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical drill

  • Guide cannula (26-gauge) and dummy cannula

  • Dental cement

  • Surgical screws

  • Suturing material

  • Analgesics and antibiotics

  • Animal brain atlas (for stereotaxic coordinates)

Procedure:

  • Anesthesia and Analgesia: Anesthetize the animal using isoflurane (B1672236) (5% for induction, 1-2% for maintenance). Administer a pre-operative analgesic as per institutional guidelines.

  • Surgical Preparation: Shave the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Clean the surgical area with an antiseptic solution.

  • Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.

  • Determine Stereotaxic Coordinates: Using a rodent brain atlas, determine the coordinates for the entorhinal cortex relative to bregma.

    • Rat: Approximately 7.0-8.0 mm posterior to bregma, 4.5-5.5 mm lateral to the midline, and 4.0-5.0 mm ventral from the skull surface.

    • Mouse: Approximately 3.0-3.5 mm posterior to bregma, 3.0-3.5 mm lateral to the midline, and 2.5-3.0 mm ventral from the skull surface.

  • Craniotomy: Drill a small hole at the determined coordinates.

  • Cannula Implantation: Slowly lower the guide cannula to the target depth.

  • Securing the Cannula: Anchor the cannula to the skull using dental cement and surgical screws.

  • Closure and Post-operative Care: Insert the dummy cannula into the guide cannula to prevent blockage. Suture the scalp incision. Administer post-operative analgesics and antibiotics as required. Allow the animal to recover for at least one week before any behavioral testing or infusions.

Protocol 2: this compound Microinfusion

Objective: To deliver a precise volume of this compound solution into the entorhinal cortex of a conscious animal.

Materials:

  • This compound disodium (B8443419) salt (water-soluble)

  • Sterile artificial cerebrospinal fluid (aCSF) or saline (0.9%) as the vehicle

  • Microinfusion pump

  • Internal infusion cannula (33-gauge) connected to tubing and a syringe

  • Handling and restraint apparatus for the animal

Procedure:

  • Drug Preparation: Prepare the this compound solution by dissolving this compound disodium salt in the vehicle to the desired concentration (e.g., 0.5 µg/µL or 1.0 µg/µL). Filter-sterilize the solution.

  • Animal Handling: Gently handle and habituate the animal to the infusion procedure for several days prior to the experiment.

  • Infusion Setup: Fill the infusion syringe with the this compound solution, ensuring no air bubbles are in the tubing or cannula.

  • Infusion: Gently restrain the animal and remove the dummy cannula. Insert the internal infusion cannula, which should extend slightly beyond the tip of the guide cannula.

  • Delivery: Infuse the desired volume (typically 0.5-1.0 µL per side) at a slow rate (e.g., 0.25-0.5 µL/min) to allow for diffusion and minimize tissue damage.

  • Post-Infusion: Leave the infusion cannula in place for an additional 1-2 minutes to allow for diffusion of the drug away from the cannula tip.

  • Recovery: Gently remove the infusion cannula and replace the dummy cannula. Return the animal to its home cage.

  • Behavioral Testing: Conduct behavioral testing at the appropriate time point post-infusion (e.g., 10 minutes before the test session).

Protocol 3: Behavioral Testing - Novel Object Recognition (NOR)

Objective: To assess recognition memory, which is dependent on the integrity of the entorhinal cortex.

Procedure:

  • Habituation: Habituate the animal to the testing arena (e.g., a 40x40 cm open field) for 5-10 minutes per day for 2-3 days in the absence of any objects.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

  • Retention Interval: Return the animal to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).

  • Testing Phase: Infuse this compound or vehicle into the entorhinal cortex 10 minutes before the test. Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring each object. Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly above 0 indicates a preference for the novel object and intact recognition memory.

Protocol 4: Behavioral Testing - Contextual Fear Conditioning

Objective: To assess fear memory associated with a specific context, a process in which the entorhinal cortex plays a crucial role.

Procedure:

  • Training (Conditioning): Place the animal in the conditioning chamber. After a baseline period (e.g., 2 minutes), deliver a series of footshocks (e.g., 2-3 shocks, 0.5-0.7 mA, 1-2 seconds) paired with the context.

  • Retention Interval: Return the animal to its home cage for a retention interval (e.g., 24 hours).

  • Testing Phase: Infuse this compound or vehicle into the entorhinal cortex 10 minutes before the test. Place the animal back into the conditioning chamber (the context) without delivering any shocks.

  • Data Analysis: Record the animal's behavior and score the percentage of time spent freezing. A significant reduction in freezing behavior in the this compound group compared to the vehicle group indicates an impairment in the expression of contextual fear memory.

Visualization of Signaling Pathways and Workflows

CNQX_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal Glutamate Glutamate AMPA_R AMPA_R Glutamate->AMPA_R Binds Kainate_R Kainate_R Glutamate->Kainate_R Binds This compound This compound This compound->AMPA_R Blocks This compound->Kainate_R Blocks Ion_Channel Ion_Channel AMPA_R->Ion_Channel Activates Kainate_R->Ion_Channel Activates Depolarization Depolarization Ion_Channel->Depolarization CaMKII CaMKII Depolarization->CaMKII PKA PKA Depolarization->PKA CREB CREB CaMKII->CREB PKA->CREB LTP LTP CREB->LTP Memory Memory LTP->Memory

Experimental_Workflow A Stereotaxic Cannula Implantation in Entorhinal Cortex B Animal Recovery (1 week) A->B C Behavioral Training (e.g., Fear Conditioning, NOR) B->C D Retention Interval (e.g., 24 hours) C->D E This compound or Vehicle Microinfusion D->E F Behavioral Testing (Memory Retrieval) E->F G Data Analysis (% Freezing, Discrimination Index) F->G

References

Troubleshooting & Optimization

How to prevent CNQX precipitation in artificial cerebrospinal fluid (ACSF).

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the precipitation of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) in artificial cerebrospinal fluid (ACSF).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, competitive antagonist of non-NMDA glutamate (B1630785) receptors, specifically targeting AMPA and kainate receptors.[1][2][3] It is widely used in neuroscience research to block excitatory synaptic transmission mediated by these receptors.[4][5] At higher concentrations, it can also act as an antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex.[2][6][7]

Q2: Why does this compound precipitate when added to ACSF?

This compound is sparingly soluble in aqueous solutions like ACSF.[1] Its low solubility is the primary reason for precipitation, especially when attempting to prepare solutions at higher concentrations or when proper dissolution techniques are not followed.

Q3: What is the recommended method for dissolving this compound for use in ACSF?

The most effective method is to first prepare a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] This stock solution can then be diluted to the final working concentration in the ACSF. This two-step process ensures the this compound is fully dissolved before being introduced to the aqueous environment of the ACSF.

Q4: Can I dissolve this compound directly into ACSF?

Directly dissolving this compound into ACSF is not recommended. Due to its poor aqueous solubility, this often results in incomplete dissolution and precipitation, leading to an inaccurate final concentration of the antagonist in your experiment.

Q5: How should I prepare and store this compound solutions?

This compound is supplied as a crystalline solid that is stable for years when stored at -20°C.[1]

  • Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO or DMF.[1][6] These stock solutions are stable for at least one month when stored at -20°C.[6][7] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[6]

  • Aqueous Solutions: ACSF containing this compound should be prepared fresh on the day of the experiment.[7] Storing the final aqueous solution for more than one day is not recommended as the this compound can precipitate out of solution over time.[1]

Q6: Are there more water-soluble alternatives to standard this compound?

Yes, this compound disodium (B8443419) salt is a more water-soluble version of the antagonist.[7] It can be a suitable alternative if you need to avoid using organic solvents like DMSO in your experiments or if you require a higher final concentration in ACSF.

Data Presentation

The following tables summarize key quantitative data for working with this compound.

Table 1: Solubility of this compound in Various Solvents

Solvent Reported Solubility Source(s)
DMSO ~5 - 46 mg/mL (up to 100 mM) [1][2][3][4][6]
DMF ~12 mg/mL [1]
Water / Aqueous Buffer Sparingly soluble / Insoluble [1][4][6]

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |[1] |

Note: The wide range in reported DMSO solubility may be due to differences in purity, hydration state, and the use of fresh versus moisture-absorbing DMSO.[6]

Table 2: Comparison of this compound and this compound Disodium Salt

Feature This compound This compound Disodium Salt Source(s)
Molecular Weight ~232.16 g/mol ~276.12 g/mol [2]
Primary Solvent DMSO or DMF Water [1]
Water Solubility Very low ~10 mM (~2.76 mg/mL)

| Common Use | General electrophysiology | When avoiding organic solvents is critical |[7] |

Table 3: Typical Experimental Working Concentrations of this compound

Application Typical Concentration Source(s)
AMPA Receptor Blockade 10 µM [7]

| Inhibition of Synaptic Transmission | 10 - 25 µM |[5][8][9] |

Mandatory Visualizations

Signaling Pathway of this compound Action

CNQX_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_antagonist Antagonist Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds Depolarization Na+ Influx K+ Efflux (Depolarization) AMPA_R->Depolarization Activates This compound This compound This compound->AMPA_R Blocks

Caption: Competitive antagonism of AMPA/Kainate receptors by this compound.

Experimental Workflow for this compound-ACSF Preparation```dot

CNQX_Workflow start Start: Prepare this compound in ACSF weigh 1. Weigh this compound solid start->weigh dissolve 2. Dissolve in Anhydrous DMSO to make 10-20 mM stock weigh->dissolve vortex 3. Vortex/Sonicate until fully dissolved dissolve->vortex store 4. Aliquot and store stock at -20°C vortex->store dilute 6. Dilute this compound stock into ACSF to final working concentration (e.g., 1:1000 for 10 µM) store->dilute prep_acsf 5. Prepare fresh ACSF and bubble with carbogen prep_acsf->dilute mix 7. Mix thoroughly dilute->mix use 8. Use immediately for experiment mix->use

References

Technical Support Center: Off-Target Effects of CNQX on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CNQX on NMDA receptors. All information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound (6-cyano-7-nitroquinoxaline-2,3-dione) is a competitive antagonist of AMPA and kainate receptors, which are types of ionotropic glutamate (B1630785) receptors.[1][2][3] It is widely used in neuroscience research to block the fast component of excitatory synaptic transmission mediated by these receptors.

Q2: What are the known off-target effects of this compound?

The primary off-target effect of this compound is its antagonism of the NMDA receptor at the glycine (B1666218) modulatory site.[1][4][5] This means that at certain concentrations, this compound can inhibit NMDA receptor function, which can confound experimental results where selective blockade of AMPA/kainate receptors is desired.

Q3: At what concentrations does this compound affect NMDA receptors?

The inhibitory effect of this compound on NMDA receptors is concentration-dependent. While it is a potent AMPA/kainate receptor antagonist with IC50 values in the sub-micromolar to low micromolar range, its IC50 for the glycine site of the NMDA receptor is significantly higher, typically around 25 µM.[1][3] However, effects can be observed at lower concentrations depending on the experimental conditions.

Q4: How does the concentration of glycine in my experiment affect the off-target effects of this compound on NMDA receptors?

The antagonistic effect of this compound at the NMDA receptor glycine site is competitive.[6] This means that the level of inhibition by this compound is dependent on the concentration of glycine in the extracellular medium. Higher concentrations of glycine can outcompete this compound for the binding site and reduce its inhibitory effect on NMDA receptors.[6][7] Conversely, in experimental conditions with low glycine concentrations, the off-target effects of this compound on NMDA receptors will be more pronounced.

Troubleshooting Guide

This guide provides solutions to common problems that may arise due to the off-target effects of this compound on NMDA receptors.

Problem 1: Incomplete blockade of synaptic transmission with this compound.

Symptoms:

  • You apply a concentration of this compound that should fully block AMPA/kainate receptors, but a residual synaptic current remains.

  • This residual current has a slow decay kinetic, characteristic of NMDA receptor-mediated currents.

Possible Cause: The remaining current is likely mediated by NMDA receptors, and the this compound you have applied is also partially inhibiting these receptors. This is especially likely if you are working in a low-magnesium recording solution which facilitates NMDA receptor activation.

Solutions:

  • Confirm the identity of the residual current: Apply a specific NMDA receptor antagonist, such as D-AP5, in the presence of this compound. If the residual current is blocked by D-AP5, it confirms its NMDA receptor origin.

  • Increase glycine concentration: If you suspect this compound is acting on the glycine site, increasing the concentration of glycine in your recording solution (e.g., to 10-100 µM) may help to outcompete this compound and restore NMDA receptor function.[6][7]

  • Use a more selective antagonist: Consider using an alternative AMPA/kainate receptor antagonist with a better selectivity profile (see Table 2).

Problem 2: Unexpected effects on NMDA receptor-dependent long-term potentiation (LTP).

Symptoms:

  • You are trying to induce LTP that is known to be NMDA receptor-dependent, but the magnitude of potentiation is reduced or absent when this compound is present during the induction protocol (even though it's washed out before recording the potentiated response).

Possible Cause: this compound, by acting on the NMDA receptor's glycine site, may be interfering with the induction of LTP, which is critically dependent on NMDA receptor activation.

Solutions:

  • Control for glycine levels: Ensure that your experimental buffer contains a saturating concentration of glycine to minimize the competitive antagonism by this compound at the NMDA receptor.

  • Limit this compound exposure: Apply this compound for the shortest duration necessary to block AMPA/kainate receptors and ensure complete washout before LTP induction.

  • Alternative antagonists: Use a more selective non-NMDA receptor antagonist like NBQX or GYKI 52466, which have a lower affinity for the NMDA receptor glycine site.

Problem 3: Difficulty interpreting results in experiments with complex synaptic pharmacology.

Symptoms:

  • You are using a cocktail of drugs, including this compound, and are getting results that are difficult to interpret.

Possible Cause: The off-target effects of this compound on NMDA receptors are creating a confounding variable.

Solutions:

  • Simplify the pharmacology: If possible, design your experiment to use the minimum number of antagonists required.

  • Perform control experiments: Systematically test the effect of each drug, including this compound, on isolated AMPA and NMDA receptor-mediated currents to understand their individual contributions in your specific preparation.

  • Consult the literature: Be aware of the known interactions of the drugs you are using.

Quantitative Data Summary

Receptor Ligand IC50 (µM) Notes
AMPA ReceptorThis compound0.3 - 0.4Competitive antagonist.[1][8]
Kainate ReceptorThis compound1.5 - 4.0Competitive antagonist.[1][8]
NMDA Receptor (Glycine Site)This compound~25Competitive antagonist.[1][3]
Alternative AMPA/Kainate Receptor Antagonists Mechanism Selectivity Notes
NBQX Competitive AMPA/Kainate antagonistMore selective for AMPA over kainate receptors compared to this compound.[1] Lower affinity for the NMDA receptor glycine site than this compound.
GYKI 52466 Non-competitive AMPA receptor antagonistHighly selective for AMPA receptors with little to no effect on kainate or NMDA receptors. Acts at a different site than the glutamate binding site.

Experimental Protocols

Protocol 1: Electrophysiological Assessment of this compound Off-Target Effects on NMDA Receptor Currents

Objective: To determine the concentration-dependent effect of this compound on NMDA receptor-mediated currents in cultured neurons or brain slices.

Methodology:

  • Preparation: Prepare cultured neurons or acute brain slices from the brain region of interest.

  • Recording Setup: Use whole-cell patch-clamp electrophysiology.

  • Solution Composition:

    • External Solution: Artificial cerebrospinal fluid (aCSF) containing a low concentration of MgCl2 (e.g., 0.1 mM) to relieve the voltage-dependent Mg2+ block of NMDA receptors. Include a GABAA receptor antagonist (e.g., picrotoxin) to block inhibitory currents.

    • Internal Solution: A standard cesium-based internal solution to block potassium channels and improve voltage clamp.

  • Procedure: a. Hold the cell at a negative potential (e.g., -70 mV) to record AMPA receptor-mediated currents and at a positive potential (e.g., +40 mV) to record NMDA receptor-mediated currents. b. To isolate NMDA receptor currents, first apply a saturating concentration of an AMPA/kainate receptor agonist (e.g., AMPA or kainate) to confirm receptor presence. c. Apply a specific NMDA receptor agonist (e.g., NMDA) along with a co-agonist (glycine or D-serine). d. Once a stable NMDA receptor-mediated current is established, apply increasing concentrations of this compound to the bath. e. To confirm that the effect of this compound is at the glycine site, perform the same experiment in the presence of a high concentration of exogenous glycine (e.g., 100 µM). A rightward shift in the this compound dose-response curve would indicate competitive antagonism at the glycine site.

  • Data Analysis: Measure the peak or steady-state amplitude of the NMDA receptor-mediated current at each this compound concentration. Plot the normalized current amplitude as a function of this compound concentration to determine the IC50.

Protocol 2: Radioligand Binding Assay to Determine this compound Affinity for the NMDA Receptor Glycine Site

Objective: To quantify the binding affinity of this compound to the strychnine-insensitive glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., cortex or hippocampus).

  • Radioligand: Use a radiolabeled ligand that specifically binds to the glycine site, such as [3H]glycine or [3H]MDL 105,519.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) at physiological pH.

  • Procedure: a. Incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. b. Non-specific binding is determined in the presence of a saturating concentration of a known glycine site ligand (e.g., unlabeled glycine or 7-chlorokynurenic acid). c. After incubation to equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters. d. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: a. Measure the radioactivity trapped on the filters using liquid scintillation counting. b. Subtract non-specific binding from total binding to obtain specific binding. c. Plot the percentage of specific binding as a function of the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for the glycine binding site.

Visualizations

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:GluN2 Binds Glycine Glycine / D-Serine Glycine->NMDAR:GluN1 Binds (Co-agonist) This compound This compound This compound->NMDAR:GluN1 Competitively Binds (Antagonist) Ca_ion Ca²⁺ NMDAR:channel->Ca_ion Influx Signaling Downstream Signaling (e.g., LTP induction) Ca_ion->Signaling

Caption: NMDA Receptor signaling and this compound off-target interaction.

Troubleshooting_Workflow Start Unexpected Result with this compound Q1 Is there a residual slow current after this compound application? Start->Q1 Q2 Is LTP induction affected? Start->Q2 A1_Yes Likely NMDA Receptor Current Q1->A1_Yes Yes A1_No Consider other factors (e.g., incomplete AMPA/kainate block, other receptor types) Q1->A1_No No Action1 Confirm with D-AP5 application A1_Yes->Action1 Action3 Switch to a more selective antagonist (e.g., NBQX, GYKI 52466) Action1->Action3 A2_Yes Possible NMDA receptor glycine site antagonism Q2->A2_Yes Yes A2_No Problem likely lies elsewhere in the experimental setup Q2->A2_No No Action2 Increase glycine concentration in the buffer A2_Yes->Action2 Action2->Action3

Caption: Troubleshooting workflow for this compound experiments.

Experimental_Workflow Start Hypothesis: This compound has off-target effects on NMDA receptors Step1 Isolate NMDA Receptor Currents (Electrophysiology) Start->Step1 Step5 Perform Radioligand Binding Assay ([3H]glycine displacement) Start->Step5 Step2 Apply increasing concentrations of this compound Step1->Step2 Step3 Determine IC50 for NMDA current inhibition Step2->Step3 Step4 Repeat in high glycine concentration Step3->Step4 Conclusion Confirm competitive antagonism at the NMDA receptor glycine site Step4->Conclusion Step5->Conclusion

Caption: Experimental workflow to confirm this compound off-target effects.

References

Technical Support Center: CNQX-Induced Increase in Spontaneous Inhibitory Postsynaptic Currents (sIPSCs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who encounter an unexpected increase in spontaneous inhibitory postsynaptic currents (sIPSCs) when using CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) in their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Issue / Question Possible Cause & Explanation Recommended Action
Why is the frequency of my sIPSCs increasing after applying this compound, an AMPA/kainate receptor antagonist? This is a known off-target effect of this compound.[1][2][3][4] The increase in sIPSC frequency is not due to the blockade of ionotropic glutamate (B1630785) receptors but rather a direct depolarization of GABAergic interneurons by this compound.[2][4][5] This depolarization can lead to action potential firing in these interneurons, thereby increasing GABA release and sIPSC frequency in the recorded neuron.[2][3][5] This effect has been observed in various brain regions, including the hippocampus and cerebellum.[1][2][4]- Be aware that this is a documented phenomenon and not necessarily an artifact of your specific experimental setup. - To confirm that the effect is action potential-dependent, apply tetrodotoxin (B1210768) (TTX), a sodium channel blocker. The this compound-induced increase in sIPSC frequency should be abolished by TTX.[2][3] - Consider using alternative non-NMDA receptor antagonists that do not exhibit this effect, such as GYKI 52466 or NS-102.[1]
Is the this compound-induced increase in sIPSCs dependent on AMPA or kainate receptor antagonism? No, this effect is independent of this compound's action on AMPA and kainate receptors.[1][3] Studies have shown that other broad-spectrum glutamate antagonists like kynurenate do not produce the same effect.[1][2] Furthermore, selective AMPA receptor antagonists (e.g., GYKI 52466) or kainate receptor antagonists (e.g., NS-102) do not increase sIPSC frequency.[1]- Do not assume that the observed increase in inhibition is a network effect resulting from blocking excitatory transmission. - When interpreting your data, consider this direct excitatory action of this compound on a subpopulation of interneurons.
Are other quinoxaline (B1680401) derivatives also known to cause this effect? Yes, some structurally related quinoxaline derivatives, such as DNQX and NBQX, have also been reported to increase sIPSC frequency, though their effects can vary.[1][6] However, NBQX has been shown in some studies to not alter the membrane potential of certain neurons.[6]- If you are using other quinoxaline-based antagonists, be aware that they may also have similar off-target effects. - It is crucial to consult the literature for the specific compound you are using and the brain region you are studying.
Does this compound affect the amplitude of sIPSCs? Generally, this compound has been reported to increase the frequency of sIPSCs without significantly changing their amplitude.[5] This is consistent with a presynaptic mechanism involving an increased probability of GABA release from interneurons.- Analyze both the frequency and amplitude of your sIPSCs. A change primarily in frequency supports a presynaptic mechanism of action.
Could the solvent for this compound be causing this effect? While it is always good practice to run vehicle controls, the increase in sIPSC frequency is a known pharmacological effect of this compound itself and not typically caused by the solvent (e.g., DMSO).[5]- Always include a vehicle control in your experiments to rule out any effects of the solvent.

Frequently Asked Questions (FAQs)

Question Answer
What is the proposed mechanism for the this compound-induced increase in sIPSC frequency? The leading hypothesis is that this compound directly depolarizes a subpopulation of GABAergic interneurons.[2][4][5] This depolarization is sufficient to bring the interneurons to their firing threshold, leading to an increase in action potential-dependent GABA release and a subsequent increase in sIPSC frequency in postsynaptic neurons.[2][3][5] This action is independent of its well-known role as an AMPA/kainate receptor antagonist.[1][3]
In which brain regions has this phenomenon been observed? The this compound-induced increase in sIPSC frequency has been documented in several brain regions, most notably the hippocampus (CA1 and CA3 regions, dentate gyrus) and the cerebellum.[1][2][4][5]
What concentrations of this compound are typically associated with this effect? This effect is observed at concentrations commonly used to block AMPA/kainate receptors, typically in the range of 10-20 µM.[6]
How can I experimentally verify that the observed increase in sIPSCs is due to the off-target effect of this compound? The most direct way is to apply tetrodotoxin (TTX). Since the effect is dependent on the firing of action potentials in interneurons, blocking voltage-gated sodium channels with TTX will prevent the this compound-induced increase in sIPSC frequency.[2][3]
Are there alternative antagonists I can use to block excitatory transmission without affecting sIPSCs? Yes, researchers have found that other non-NMDA receptor antagonists do not produce this effect. For example, GYKI 52466 (a selective AMPA receptor antagonist) and NS-102 (a kainate receptor antagonist) have been shown not to increase sIPSC frequency.[1] Kynurenic acid, a broad-spectrum glutamate receptor antagonist, also does not appear to share this effect.[1][2]
Does this compound have any other off-target effects? Besides its effect on sIPSCs, this compound can also act as an antagonist at the glycine (B1666218) site of NMDA receptors, although this is a separate mechanism from the increase in GABAergic transmission.[7]

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies.

Table 1: Effects of this compound and Other Antagonists on sIPSC Frequency

CompoundConcentrationBrain RegionEffect on sIPSC FrequencyReference
This compound10-20 µMHippocampus, CerebellumIncrease[1][2][4][6]
DNQXNot specifiedCerebellumIncrease[1]
NBQX20 µMThalamus (TRN)No change in membrane potential[6]
Kynurenic AcidNot specifiedHippocampus, CerebellumNo Increase[1][2]
GYKI 52466Not specifiedCerebellumNo Increase[1]
NS-102Not specifiedCerebellumNo Increase[1]
D-AP5Not specifiedCerebellumNo Increase[1]
7-ClKNot specifiedCerebellumNo Increase[1]

Table 2: Effect of this compound on Neuronal Membrane Properties

Neuron TypeBrain RegionThis compound ConcentrationEffect on Membrane PotentialReference
GABAergic InterneuronsHippocampus (CA3)Not specifiedDepolarization[2]
GABAergic InterneuronsHippocampus (CA1)Not specifiedDepolarization to firing threshold[5]
Hilar InterneuronsHippocampus (Dentate Gyrus)Not specifiedIncreased resting potential[4]
TRN NeuronsThalamus20 µMDepolarization (average 5.0 ± 2.2 mV)[6]
VB Relay NeuronsThalamus20 µMNegligible effect (average 0.7 ± 0.3 mV)[6]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of sIPSCs

This protocol is a generalized procedure based on methodologies described in the cited literature for recording sIPSCs.

  • Slice Preparation:

    • Anesthetize the animal (e.g., rat or mouse) and decapitate, following approved institutional animal care protocols.[5][6]

    • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) slicing solution.[6]

    • Prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, cerebellum) using a vibratome.

    • Transfer slices to a holding chamber with aCSF saturated with 95% O2 / 5% CO2 and allow them to recover for at least 1 hour at room temperature or 32-34°C.

  • Recording Setup:

    • Transfer a single slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.

    • Visualize neurons using differential interference contrast (DIC) optics.

    • Use borosilicate glass pipettes (3-6 MΩ) for whole-cell recordings.

  • Internal and External Solutions:

    • Internal Solution (for recording sIPSCs): A high chloride internal solution is used to increase the driving force for GABA-A receptor-mediated currents, causing them to appear as inward currents at a holding potential of -70 mV. A typical composition (in mM) is: 120 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.3 GTP-Na, adjusted to pH 7.2-7.3 with CsOH.[5]

    • External Solution (aCSF): A typical composition (in mM) is: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10-25 glucose, saturated with 95% O2 / 5% CO2.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on the target neuron.

    • Voltage-clamp the neuron at a holding potential of -70 mV.

    • Record a stable baseline of sIPSC activity for several minutes.

    • Bath-apply this compound at the desired concentration (e.g., 10-20 µM).

    • Continue recording to observe the effect of this compound on sIPSC frequency and amplitude.

    • For washout experiments, switch the perfusion back to the control aCSF.

    • To confirm the action potential dependency, co-apply TTX (e.g., 0.5-1 µM) with this compound.

Visualizations

CNQX_sIPSC_Pathway cluster_presynaptic Presynaptic GABAergic Interneuron cluster_postsynaptic Postsynaptic Neuron This compound This compound UnknownTarget Unknown Membrane Target This compound->UnknownTarget Directly Interacts (?) Depolarization Membrane Depolarization UnknownTarget->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing GABA_Release Increased GABA Release AP_Firing->GABA_Release GABA_A_R GABA-A Receptor GABA_Release->GABA_A_R GABA sIPSCs Increased sIPSC Frequency GABA_A_R->sIPSCs

Caption: Proposed pathway for this compound-induced increase in sIPSC frequency.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Recovery Slice Recovery in aCSF Slice_Prep->Recovery Patch Whole-Cell Patch Clamp Recovery->Patch Baseline Record Baseline sIPSCs Patch->Baseline CNQX_App Bath Apply This compound (10-20 µM) Baseline->CNQX_App TTX_Control Co-apply this compound + TTX Baseline->TTX_Control Control Experiment Record_Effect Record sIPSCs during this compound CNQX_App->Record_Effect Washout Washout Record_Effect->Washout Analysis Analyze sIPSC Frequency & Amplitude Record_Effect->Analysis Washout->Analysis TTX_Control->Analysis

Caption: Experimental workflow for investigating this compound effects on sIPSCs.

References

Optimizing CNQX concentration to avoid non-specific effects.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) and avoid non-specific effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive antagonist of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2] It is widely used to block the fast component of excitatory synaptic transmission mediated by these non-NMDA receptors.[3]

Q2: Does this compound have any effects on NMDA receptors?

A2: Yes, this compound also acts as a weak antagonist at the glycine (B1666218) modulatory site of the NMDA receptor complex, though with a lower potency than for AMPA/kainate receptors.[2][3][4] This can be a source of non-specific effects, particularly at higher concentrations.[3]

Q3: What are the recommended working concentrations for this compound?

A3: For complete blockade of AMPA receptors in in vitro preparations such as cortical neurons, a concentration of 10 µM is commonly used.[5][6] Significant reduction of both spontaneous and evoked excitatory postsynaptic currents (EPSCs) can be observed at concentrations as low as 1 µM.[5][6] For in vivo studies in rats, intraperitoneal doses have ranged from 0.75 to 6 mg/kg.[2][7]

Q4: How should I dissolve and store this compound?

A4: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[8] For example, it is soluble in DMSO up to 100 mM. It is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve this compound in DMSO or DMF and then dilute it with the aqueous buffer of choice.[8] The disodium (B8443419) salt of this compound is more soluble in water (up to 25-20 mM).[6] Stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to a year, but it is best to aliquot to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are not recommended for storage for more than a day.[8]

Troubleshooting Guide

Issue 1: I'm observing unexpected excitatory effects or changes in inhibitory synaptic transmission after applying this compound.

  • Possible Cause: this compound, along with other quinoxaline (B1680401) derivatives like NBQX and DNQX, has been shown to increase the frequency of spontaneous GABA-A receptor-mediated inhibitory postsynaptic currents (sIPSCs) in the hippocampus and cerebellum.[9] This effect is independent of its blocking action on ionotropic glutamate (B1630785) receptors.[9]

  • Troubleshooting Steps:

    • Confirm the effect: To verify if the observed excitatory effect is due to this non-specific action, you can try using a broad-spectrum glutamate receptor antagonist like kynurenate. If the effect persists with kynurenate, it is likely not mediated by ionotropic glutamate receptors.[9]

    • Use a more selective antagonist: Consider using a more selective AMPA receptor antagonist, such as GYKI 52466 or GYKI 53655, which have not been reported to increase sIPSC frequency.[9]

    • Titrate the concentration: Determine the minimum effective concentration of this compound required to block AMPA/kainate receptors in your specific preparation to minimize potential off-target effects.

Issue 2: My results suggest that this compound is affecting NMDA receptor-mediated events.

  • Possible Cause: At higher concentrations, the antagonistic effect of this compound at the NMDA receptor's glycine site can become significant.[2][3][4]

  • Troubleshooting Steps:

    • Lower the this compound concentration: Use the lowest concentration of this compound that effectively blocks the AMPA/kainate receptor-mediated response you are studying.

    • Supplement with glycine: The inhibitory effect of this compound on NMDA-induced responses can be reversed by the addition of exogenous glycine.[4] Co-application of glycine may help to mitigate this non-specific effect.

    • Use a more selective NMDA receptor antagonist: To isolate NMDA receptor-mediated events, use a specific NMDA receptor antagonist like D-AP5 in conjunction with a lower concentration of this compound.

Issue 3: I am seeing effects of this compound on electrical synaptic transmission.

  • Possible Cause: Studies have shown that this compound can inhibit electrical synaptic transmission, an effect that may be mediated by the induction of AMPA receptor internalization, which in turn affects gap junction proteins.[10]

  • Troubleshooting Steps:

    • Be aware of the context: This effect has been observed in specific preparations like the leech nervous system.[10] Consider the possibility of such interactions in your experimental model.

    • Use alternative antagonists: A non-competitive AMPA receptor antagonist, GYKI 52466, did not affect the electrical component of synapses in the same study, suggesting it may be a suitable alternative if you need to avoid effects on electrical transmission.[10]

Quantitative Data Summary

ParameterValueReceptor/SystemReference
IC₅₀ 0.3 µM (300 nM)AMPA Receptor[1][2]
1.5 µM (4 µM in another source)Kainate Receptor[1][2]
25 µMNMDA Receptor (Glycine Site)[2]
Working Concentration (In Vitro) 1 µMReduction of EPSCs in cortical neurons[5][6]
10 µMFull blockade of AMPA receptors[5][6]
20 µMUsed in tectal cell development studies[11]
30 µMMinimal effect on glutamate-induced Ca2+ rises in some neurons[12]
Solubility ~5 mg/mLDMSO[8]
~12 mg/mLDMF[8]
~0.5 mg/mL1:1 DMF:PBS (pH 7.2)[8]
46 mg/mL (198.14 mM)DMSO (fresh)[2]
23.22 mg/mL (100 mM)DMSO
InsolubleWater, Ethanol[2]
20-25 mMWater (Disodium Salt)[6]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings to Measure EPSCs

This protocol is adapted from a study on mouse cortical neurons.[5]

  • Preparation: Prepare acute brain slices or neuronal cultures as per your standard laboratory procedure.

  • Recording Setup:

    • Use a whole-cell patch-clamp setup with appropriate internal and external solutions.

    • Hold the neuron at a membrane potential of -60 to -70 mV to be near the reversal potential for GABA-A currents.

  • Evoked EPSCs (eEPSCs):

    • Place a stimulating electrode (e.g., in layer II/III for cortical slices) to evoke synaptic responses.

    • Deliver a single square pulse (e.g., 150 µs) every 10 seconds at an intensity that elicits a reliable EPSC.

    • Record baseline eEPSCs for a stable period.

    • Perfuse with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for 5 minutes at each concentration until complete inhibition is observed.

  • Spontaneous EPSCs (sEPSCs):

    • In the absence of stimulation, record spontaneous synaptic activity for a defined period (e.g., 10 seconds) before and after the application of this compound.

  • Analysis: Measure the amplitude and frequency of eEPSCs and sEPSCs before, during, and after this compound application to determine its inhibitory effect.

Protocol 2: Cytotoxicity Assay (LDH Release)

This protocol is based on a study investigating neurotoxicity in SH-SY5Y cells.[13]

  • Cell Culture: Plate SH-SY5Y cells or another relevant cell line in a multi-well plate and grow to the desired confluency.

  • Treatment:

    • Induce neurotoxicity using a known agent (e.g., trimethyltin, TMT).

    • In parallel wells, co-treat cells with the neurotoxin and varying concentrations of this compound. Include control groups with no treatment, neurotoxin only, and this compound only.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • LDH Measurement:

    • Collect the cell culture supernatant.

    • Use a commercial lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit to measure the amount of LDH released into the supernatant, which is an indicator of cell death.

    • Follow the manufacturer's instructions for the assay.

  • Analysis: Compare the LDH release in the different treatment groups to determine if this compound has a protective or cytotoxic effect.

Visualizations

CNQX_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Depolarization Depolarization (Na+ influx) AMPA_R->Depolarization Activates Kainate_R->Depolarization Activates Glycine_Site Glycine Site NMDA_R->Glycine_Site This compound This compound This compound->AMPA_R Blocks This compound->Kainate_R Blocks This compound->Glycine_Site Weakly Blocks

Caption: this compound signaling pathway diagram.

Troubleshooting_Workflow Start Start: Unexpected Experimental Outcome with this compound Q1 Is there unexpected excitatory activity or increased IPSCs? Start->Q1 A1 Possible non-specific effect on GABAergic transmission. 1. Use broad-spectrum GluR antagonist. 2. Switch to a more selective AMPA antagonist (e.g., GYKI 52466). 3. Titrate this compound concentration. Q1->A1 Yes Q2 Are NMDA receptor-mediated events affected? Q1->Q2 No End Problem Resolved A1->End A2 Possible antagonism of NMDA receptor glycine site. 1. Lower this compound concentration. 2. Co-apply with glycine. 3. Use a specific NMDA antagonist (e.g., D-AP5) for isolation. Q2->A2 Yes Q3 Is electrical synaptic transmission altered? Q2->Q3 No A2->End A3 Possible effect on gap junctions via AMPA receptor internalization. 1. Be aware of model-specific effects. 2. Consider using a non-competitive antagonist (e.g., GYKI 52466). Q3->A3 Yes Q3->End No A3->End

Caption: Troubleshooting workflow for this compound non-specific effects.

References

Technical Support Center: Washout Kinetics of CNQX in Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing CNQX in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent, competitive antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[1][2][3] It functions by binding to the glutamate binding site on these receptors, thereby preventing their activation by the endogenous ligand glutamate. This blockade inhibits excitatory synaptic transmission mediated by AMPA and kainate receptors.[2]

Q2: What are the typical working concentrations of this compound in electrophysiology experiments?

A2: The effective concentration of this compound can vary depending on the specific experimental preparation and goals. However, a common working concentration to achieve full blockade of AMPA/kainate receptor-mediated currents is 10-20 µM.[4] Some studies have used concentrations up to 40 µM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Q3: How long does it typically take to wash out this compound?

A3: The washout of this compound can be slow and variable. Complete recovery of synaptic responses after this compound application has been reported to take between 25 to 40 minutes in rat barrel cortex slices.[4] However, some studies have described the action of this compound as "slowly and poorly reversible," suggesting that complete washout may not always be achievable within a typical experimental timeframe.[6] Partial recovery has been observed after a 10-minute wash in some preparations.

Q4: Is the disodium (B8443419) salt of this compound different from standard this compound?

A4: Yes, the primary difference is solubility. This compound disodium salt is significantly more water-soluble than the standard form, which is practically insoluble in water and typically requires DMSO for stock solutions.[2][3] This increased water solubility can be advantageous for preparing bath solutions and may lead to more consistent and reliable drug application. Pharmacologically, both forms are expected to have the same antagonist activity at AMPA/kainate receptors.

Q5: Can this compound have effects other than blocking AMPA/kainate receptors?

A5: Yes, at higher concentrations, this compound can also act as an antagonist at the glycine (B1666218) binding site of NMDA receptors.[3][7] Additionally, some studies have reported that this compound can increase the frequency of spontaneous GABAergic inhibitory postsynaptic currents (sIPSCs), an effect that appears to be independent of its action on ionotropic glutamate receptors.[8]

Troubleshooting Guide

Problem Possible Causes Solutions
Incomplete or very slow washout of this compound 1. High concentration of this compound used: Higher concentrations will take longer to diffuse out of the tissue. 2. Inefficient perfusion system: A slow bath exchange rate will prolong the washout time. 3. Tissue properties: The thickness and health of the brain slice can affect drug diffusion. 4. Lipophilicity of this compound: The standard form of this compound is lipophilic and may accumulate in cell membranes, slowing its removal.1. Use the lowest effective concentration of this compound. Perform a dose-response experiment to determine the minimal concentration needed for the desired effect. 2. Optimize your perfusion system. Ensure a rapid and complete exchange of the bath solution. Increase the perfusion rate during the washout phase if possible. A well-designed perfusion system is critical for efficient drug washout in brain slices.[9][10] 3. Use healthy, properly prepared brain slices. Ensure slices are of an appropriate thickness (e.g., 300-400 µm) to allow for adequate diffusion. 4. Consider using the more water-soluble this compound disodium salt. This may reduce accumulation in lipid membranes and facilitate a faster washout.
Variability in washout times between experiments 1. Inconsistent perfusion rates: Fluctuations in the speed of the perfusion system will lead to variable washout times. 2. Differences in slice health or preparation: Unhealthy or inconsistently prepared slices can have altered drug diffusion properties. 3. Temperature fluctuations: Temperature can affect drug binding kinetics and diffusion rates.1. Calibrate and maintain your perfusion pump. Ensure a consistent and reproducible flow rate across all experiments. 2. Standardize your slice preparation protocol. Use consistent slicing parameters and ensure slices are healthy before starting the experiment. 3. Maintain a constant temperature. Use a reliable temperature control system for your recording chamber.
Prolonged or unexpected effects after this compound application 1. Off-target effects: As mentioned in the FAQs, this compound can have effects on NMDA and GABAergic systems, especially at higher concentrations. 2. Alteration of network activity: Blocking major excitatory pathways can lead to compensatory changes in neuronal network activity that may persist even after this compound is washed out.1. Use the lowest effective concentration. This will minimize the likelihood of off-target effects. 2. Include appropriate controls. For example, if you suspect NMDA receptor involvement, you can test the effect of an NMDA receptor antagonist. 3. Allow for a sufficient recovery period. Monitor the baseline activity for an extended period after washout to ensure the network has returned to a stable state.

Quantitative Data on this compound Washout

Preparation This compound Concentration Washout Time for Full Recovery Reference
Rat Barrel Cortex Slices20 µM25 - 40 minutes[4]
Rat Hippocampal Slices10 µMReversible (specific time not stated)[6]

Note: Quantitative data on this compound washout kinetics, such as time constants, are not widely available in the literature and can be highly dependent on the specific experimental conditions.

Experimental Protocols

Protocol: Whole-Cell Patch-Clamp Recording to Assess this compound Washout Kinetics

This protocol outlines the steps for applying this compound to a brain slice preparation and subsequently measuring the kinetics of its washout.

1. Brain Slice Preparation:

  • Prepare acute brain slices (e.g., hippocampus or cortex) from the animal model of choice. A thickness of 300-400 µm is recommended.

  • Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording Setup:

  • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 ml/min) and temperature (e.g., 32-34°C).

  • Obtain a whole-cell patch-clamp recording from a neuron in the region of interest.

  • Monitor the health of the cell and the stability of the recording (e.g., access resistance, input resistance, and resting membrane potential).

3. Baseline Recording:

  • Record baseline synaptic activity for at least 10-15 minutes to ensure a stable response.

  • Evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode at a low frequency (e.g., 0.1 Hz).

4. This compound Application:

  • Prepare a stock solution of this compound (or this compound disodium salt) in the appropriate solvent (DMSO for standard this compound, water for the disodium salt).

  • Dilute the stock solution in aCSF to the final desired concentration (e.g., 10 µM).

  • Switch the perfusion to the this compound-containing aCSF.

  • Continue to evoke EPSCs and record until the response is completely blocked. This may take 5-10 minutes.

5. This compound Washout:

  • Switch the perfusion back to the control aCSF (without this compound).

  • To facilitate a more rapid washout, you may consider increasing the perfusion rate for the initial 5-10 minutes of the washout period.

  • Continue recording evoked EPSCs at the same stimulation frequency.

  • Monitor the recovery of the EPSC amplitude over time. Continue the recording until the EPSC amplitude returns to the baseline level or stabilizes at a partially recovered state. A washout period of at least 30-60 minutes is recommended.

6. Data Analysis:

  • Measure the amplitude of the evoked EPSCs at different time points during the washout period.

  • Normalize the recovered EPSC amplitudes to the baseline amplitude.

  • Plot the normalized EPSC amplitude as a function of time to visualize the washout kinetics.

  • The washout time course can be fitted with an exponential function to determine the time constant (τ) of recovery.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_slice 1. Brain Slice Preparation setup_rig 2. Electrophysiology Rig Setup baseline 3. Baseline Recording (10-15 min) setup_rig->baseline cnqx_app 4. This compound Application (5-10 min) baseline->cnqx_app Switch to this compound in aCSF washout 5. This compound Washout (30-60+ min) cnqx_app->washout Switch back to control aCSF data_acq 6. Data Acquisition washout->data_acq data_an 7. Data Analysis (Washout Kinetics) data_acq->data_an

Caption: Experimental workflow for assessing this compound washout kinetics.

Signaling_Pathway cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate Glutamate AMPA_R AMPA/Kainate Receptor Glutamate->AMPA_R Binds to Ion_Channel Cation Channel AMPA_R->Ion_Channel Activates EPSP Excitatory Postsynaptic Potential (EPSP) Ion_Channel->EPSP Leads to This compound This compound This compound->AMPA_R Blocks

Caption: this compound competitively antagonizes AMPA/kainate receptors.

References

Technical Support Center: Investigating the Agonist Activity of CNQX on AMPA Receptors in the Presence of TARPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the unexpected agonist activity of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors when co-expressed with Transmembrane AMPA Receptor Regulatory Proteins (TARPs).

Frequently Asked Questions (FAQs)

Q1: I thought this compound was a competitive antagonist for AMPA receptors. Why am I observing an inward current in my recordings upon this compound application?

A1: While traditionally known as a competitive antagonist, research has demonstrated that in the presence of TARP auxiliary subunits, this compound can act as a partial agonist, directly gating AMPA receptors and eliciting an inward current.[1][2] This paradoxical excitatory action of this compound is not an off-target effect but a direct consequence of TARP-mediated modulation of the AMPA receptor.[1]

Q2: Is the agonist activity of this compound observed with all TARP subtypes?

A2: The partial agonist effect of this compound has been demonstrated with multiple TARP subtypes, including γ-2, γ-3, γ-4, and γ-8.[3] However, the extent of this agonist activity may vary between different TARP subtypes due to their distinct modulatory effects on AMPA receptor gating.[1][4]

Q3: Does this compound act as a partial agonist on all AMPA receptor subunit compositions when TARPs are present?

A3: The agonist activity of this compound in the presence of TARPs has been observed with various AMPA receptor subunit compositions, including homomeric GluA1 receptors.[1] The fundamental requirement for this effect appears to be the association of the AMPA receptor with a TARP, rather than a specific GluA subunit.

Q4: Are there alternative competitive antagonists that do not exhibit this partial agonism in the presence of TARPs?

A4: Yes, the related quinoxalinedione (B3055175) compound NBQX and the non-competitive antagonist GYKI 53655 do not exhibit this partial agonist activity and remain effective blockers of AMPA receptors even when they are associated with TARPs.[1] These compounds are viable alternatives for experiments requiring complete blockade of AMPA receptor currents in the presence of TARPs.

Q5: What is the proposed mechanism behind TARPs converting this compound into a partial agonist?

A5: The prevailing hypothesis is that TARPs enhance the coupling between the ligand-binding domain (LBD) of the AMPA receptor and the channel gate.[2] Although this compound binding induces a partial closure of the LBD, this conformational change is insufficient to open the channel in the absence of TARPs.[2] TARPs are thought to strengthen this coupling, allowing the partial LBD closure induced by this compound to be transduced into channel opening.[1][2]

Troubleshooting Guides

Issue 1: No observable this compound-induced current in cells expected to co-express AMPA receptors and TARPs.

  • Possible Cause 1: Low TARP Expression or Association.

    • Troubleshooting Step: Verify the expression and co-localization of both the AMPA receptor subunit and the TARP using techniques like co-immunoprecipitation, Western blotting of surface-expressed proteins, or immunocytochemistry.

  • Possible Cause 2: Insufficient this compound Concentration.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for eliciting a response. The potency of this compound as a partial agonist may be lower than its potency as an antagonist.

  • Possible Cause 3: Rapid Receptor Desensitization.

    • Troubleshooting Step: In your experimental protocol, consider including a positive allosteric modulator that reduces desensitization, such as cyclothiazide (B1669527) (CTZ), to enhance the steady-state current induced by this compound. Note that TARPs themselves can modulate the effects of such compounds.[1]

Issue 2: High variability in the amplitude of this compound-evoked currents between cells.

  • Possible Cause 1: Variable TARP/AMPA Receptor Stoichiometry.

    • Troubleshooting Step: The level of TARP expression can influence the gating properties of the AMPA receptor.[4] If using a transient transfection system, variability in the ratio of TARP to AMPA receptor plasmid DNA can lead to inconsistent results. Consider generating stable cell lines or using a method to quantify the expression levels in individual cells.

  • Possible Cause 2: Differences in Post-Translational Modifications.

    • Troubleshooting Step: Ensure consistent cell culture conditions, as post-translational modifications of either the AMPA receptor or the TARP could influence their interaction and function.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the modulation of AMPA receptor pharmacology by TARPs.

Table 1: Effect of TARP γ-2 on the Efficacy of AMPA Receptor Ligands.

LigandAMPA Receptor SubunitTARP PresenceObserved EffectReference
KainateGluR1With γ-2Increased efficacy, non-desensitizing currents[1]
GlutamateGluR1With γ-2Reduced steady-state desensitization[1]
This compoundGluR1With γ-2Converted from antagonist to partial agonist[1][2]

Table 2: Comparison of this compound and Other Antagonists in the Presence of TARPs.

CompoundTypePartial Agonist Activity with TARPs?Reference
This compoundCompetitive AntagonistYes[1][2]
NBQXCompetitive AntagonistNo[1]
GYKI 53655Non-competitive AntagonistNo[1]

Experimental Protocols

Protocol 1: Electrophysiological Recording of this compound-induced Currents in a Heterologous Expression System (HEK293 Cells)

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Co-transfect cells with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and a TARP subtype (e.g., γ-2) using a suitable transfection reagent. A plasmid for a fluorescent reporter (e.g., GFP) should be included to identify transfected cells.

  • Electrophysiology:

    • 24-48 hours post-transfection, transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

    • Perform whole-cell patch-clamp recordings from GFP-positive cells. Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and 4 ATP-Mg (pH adjusted to 7.2 with CsOH).

    • Hold the membrane potential at -60 mV.

  • Drug Application:

    • Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration in the external solution.

    • Apply this compound to the patched cell using a fast-perfusion system.

    • To investigate the role of desensitization, co-apply this compound with a modulator like cyclothiazide (e.g., 100 µM).

  • Data Analysis:

    • Record the inward current elicited by the application of this compound.

    • Measure the peak and steady-state amplitude of the current.

    • Compare the responses in cells expressing AMPA receptors alone versus those co-expressing AMPA receptors and TARPs.

Visualizations

CNQX_TARP_Signaling_Pathway cluster_membrane Cell Membrane AMPAR AMPA Receptor IonChannel Ion Channel (Closed) AMPAR->IonChannel Gating TARP TARP TARP->AMPAR Modulates IonChannel_Open Ion Channel (Open) TARP->IonChannel_Open Facilitates Opening This compound This compound This compound->AMPAR Binds to LBD Depolarization Membrane Depolarization IonChannel_Open->Depolarization Na+ Influx

Caption: Mechanism of TARP-mediated this compound partial agonism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture HEK293 Cell Culture Transfection Co-transfection: - AMPA Receptor Plasmid - TARP Plasmid - GFP Plasmid Culture->Transfection Patch Whole-Cell Patch Clamp on GFP+ Cells Transfection->Patch Application Fast Perfusion of this compound Patch->Application Recording Record Membrane Current Application->Recording Measure Measure Current Amplitude Recording->Measure Compare Compare AMPAR vs. AMPAR + TARP Response Measure->Compare

Caption: Workflow for investigating this compound effects.

Logical_Relationship cluster_conditions Experimental Conditions cluster_ligands Ligand cluster_outcomes Observed Outcome AMPAR_only AMPA Receptor Alone Antagonist Antagonist Activity (No Current) AMPAR_only->Antagonist AMPAR_TARP AMPA Receptor + TARP Agonist Partial Agonist Activity (Inward Current) AMPAR_TARP->Agonist This compound This compound This compound->AMPAR_only This compound->AMPAR_TARP

Caption: this compound activity is dependent on TARP presence.

References

CNQX Solution Stability & Handling: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, preparation, and troubleshooting of CNQX solutions. Adhering to proper handling and storage protocols is critical for ensuring experimental reproducibility and the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary forms of this compound and how do their solubilities differ? A1: this compound is primarily available in two forms:

  • This compound (Free Acid): A crystalline solid that is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and DMF.[1]

  • This compound Disodium (B8443419) Salt: A salt form designed for enhanced solubility in water and aqueous buffers.[2]

Q2: How should I prepare a stock solution of this compound? A2: The preparation method depends on the form you are using.

  • For this compound (Free Acid): Prepare a concentrated stock solution in an organic solvent like DMSO.[1] Solubility in DMSO is reported to be between 5 mg/mL and 46 mg/mL.[1][3] Using fresh, anhydrous (hygroscopic) DMSO and sonication may be necessary to achieve complete dissolution at higher concentrations.[3][4][5]

  • For this compound Disodium Salt: This form is directly soluble in water.[6] You can prepare stock solutions in water or your desired aqueous buffer up to approximately 10-25 mM.[6]

Q3: What is the stability of a this compound stock solution in DMSO at -20°C? A3: The recommended storage duration for this compound in DMSO at -20°C varies by manufacturer. Reports range from one month to one year.[3][4] To ensure potency, it is best to consult the product-specific datasheet. Aliquoting the stock solution to avoid repeated freeze-thaw cycles is strongly recommended.[3][7]

Q4: Can I store this compound solutions at room temperature? A4: Storing this compound in solution at room temperature is not recommended. Aqueous working solutions of the free acid form should be prepared fresh and used within the same day.[1][8] Stock solutions in DMSO should be stored frozen (-20°C or -80°C) for long-term stability.[3][4] The solid, lyophilized form of this compound should be stored at -20°C.[1][7]

Q5: How long can I store my final working solution of this compound in an aqueous buffer? A5: Due to the limited stability of this compound in aqueous media, it is highly recommended to prepare working solutions fresh on the day of the experiment and use them immediately.[1][8] Storing aqueous solutions, even for a day, is not advised as it can lead to degradation or precipitation.[1]

Q6: Why did my this compound solution turn cloudy or form a precipitate after I diluted it in my cell culture media? A6: This is a common issue related to the low aqueous solubility of the this compound free acid.[1] When a concentrated DMSO stock is diluted into an aqueous buffer or media, the this compound can crash out of solution if its solubility limit is exceeded. Refer to the troubleshooting guide below for solutions.

Data Presentation: Solubility and Stability Summaries

Table 1: Solubility of this compound and this compound Disodium Salt

Compound FormSolventReported SolubilityNotesCitations
This compound (Free Acid) DMSO5 - 46 mg/mLUse of fresh, anhydrous DMSO and sonication may be required.[1][3][4][9]
DMF~12 mg/mL[1]
Water / Aqueous BufferSparingly soluble / Insoluble[1][3][4]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mLRequires initial dissolution in DMF.[1]
This compound Disodium Salt Water10 - 25 mM[6]

Table 2: Recommended Storage & Stability of this compound Solutions

Form / SolventStorage TemperatureReported StabilityKey RecommendationsCitations
Solid (Lyophilized) -20°C≥ 3-4 yearsStore desiccated.[1][3][4][7]
Solution in DMSO -20°C1 month to 1 yearVaries by supplier; check datasheet. Aliquot to avoid freeze-thaw cycles.[3][4][7][10]
-80°C6 months to 2 yearsPreferred for longer-term storage. Aliquot to avoid freeze-thaw cycles.[3][4][10]
Aqueous Solution Room Temperature / 4°CNot recommended (use same day)Prepare fresh from stock immediately before use.[1][8]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound (Free Acid) in DMSO

  • Preparation: Work in a chemical fume hood. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Aseptically weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM).

  • Mixing: Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.[4][5] Ensure no solid particles are visible.

  • Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution from a DMSO Stock

  • Thawing: Remove one aliquot of the frozen DMSO stock solution and thaw it completely at room temperature.

  • Dilution: Add the required volume of the DMSO stock to your pre-warmed aqueous buffer or cell culture medium. Crucially, add the stock solution to the buffer while vortexing or mixing vigorously to minimize localized high concentrations that can cause precipitation.

  • Final Check: Ensure the final working solution is clear and free of precipitates before applying it to your experimental system.

  • Usage: Use the freshly prepared working solution immediately. Do not store.[1]

Protocol 3: Preparation of a Stock Solution of this compound Disodium Salt in Water

  • Preparation: Allow the vial of solid this compound disodium salt to equilibrate to room temperature.

  • Weighing: Aseptically weigh the desired amount of powder.

  • Dissolution: Add the appropriate volume of sterile, purified water or desired buffer to achieve the target concentration.

  • Mixing: Vortex the solution until the solid is completely dissolved.

  • Storage: While aqueous solutions are best used fresh, if short-term storage is necessary, filter-sterilize the solution and store at 4°C for a very limited time. For longer-term storage, consult the manufacturer's datasheet, though preparing fresh is always the safest practice.

Visualizations

CNQX_Workflow This compound Solution Preparation Workflow cluster_0 Compound Selection cluster_1 Stock Solution Preparation cluster_2 Working Solution start Start form_choice Select this compound Form start->form_choice free_acid This compound Free Acid form_choice->free_acid Free Acid disodium_salt This compound Disodium Salt form_choice->disodium_salt Disodium Salt dissolve_dmso Dissolve in anhydrous DMSO (may require sonication) free_acid->dissolve_dmso dissolve_water Dissolve in H2O or Buffer disodium_salt->dissolve_water aliquot_store Aliquot & Store at -20°C / -80°C dissolve_dmso->aliquot_store dilute Dilute into final aqueous buffer (mix vigorously) dissolve_water->dilute aliquot_store->dilute Day of Experiment use_now Use Immediately dilute->use_now

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation start Precipitate Observed in Final Working Solution check_conc Is final concentration too high for this compound (> ~100 µM)? start->check_conc check_dmso Was the DMSO % in the final solution kept to a minimum (<1%)? check_conc->check_dmso No sol_1 Reduce final concentration. This compound has low aqueous solubility. check_conc->sol_1 Yes check_mixing Was the DMSO stock added to buffer while mixing vigorously? check_dmso->check_mixing Yes sol_2 Increase final DMSO % (if experiment allows) or switch to water-soluble This compound Disodium Salt. check_dmso->sol_2 No check_temp Was the buffer/ media at room temp or 37°C? check_mixing->check_temp Yes sol_3 Re-make solution. Add stock slowly to the side of the tube while vortexing. check_mixing->sol_3 No sol_4 Ensure buffer is not cold. Warm to RT or 37°C before adding this compound stock. check_temp->sol_4 No end Solution should be clear check_temp->end Yes

Caption: A logical guide to troubleshooting this compound precipitation.

CNQX_MoA This compound Mechanism of Action cluster_receptors Postsynaptic Membrane Glutamate Glutamate (Agonist) AMPA_R AMPA Receptor Glutamate->AMPA_R Binds & Activates Kainate_R Kainate Receptor Glutamate->Kainate_R Binds & Activates This compound This compound (Antagonist) This compound->AMPA_R Blocks This compound->Kainate_R Blocks Activation Ion Influx & Depolarization AMPA_R->Activation Kainate_R->Activation

Caption: this compound competitively antagonizes AMPA/Kainate receptors.

Troubleshooting Guide

Problem: My this compound (Free Acid) will not fully dissolve in DMSO.

  • Potential Cause: The DMSO may have absorbed moisture from the air, which significantly reduces the solubility of this compound.[3]

  • Solution: Use a fresh, unopened bottle of anhydrous, molecular biology grade DMSO. Ensure the bottle is sealed tightly immediately after use.

  • Potential Cause: The concentration is too high for the given volume of solvent.

  • Solution: Try gently warming the solution or using an ultrasonic bath to facilitate dissolution.[4] If it still doesn't dissolve, you may need to prepare a less concentrated stock solution.

Problem: I am seeing inconsistent or weaker-than-expected effects in my assay.

  • Potential Cause: The this compound solution may have degraded.

  • Solution: Always prepare aqueous working solutions fresh for each experiment.[1] Check the age of your DMSO stock; if it is old or has been freeze-thawed multiple times, prepare a fresh stock from solid powder.

  • Potential Cause: The compound has precipitated out of the working solution.

  • Solution: Visually inspect your final working solution for any signs of cloudiness or precipitate before adding it to your cells or tissue. Follow the precipitation troubleshooting diagram above.

  • Potential Cause: The compound is sensitive to light.[11]

  • Solution: Protect stock solutions and working solutions from light by using amber tubes or covering tubes with foil.

References

Why did CNQX not block synaptic transmission in my experiment?

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting CNQX Ineffectiveness in Synaptic Transmission Experiments

This guide addresses the common issue of this compound failing to block synaptic transmission in an experimental setting. It provides a structured approach to troubleshooting, from solution preparation to considering alternative biological mechanisms.

Frequently Asked Question (FAQ)

Q: Why did this compound not block synaptic transmission in my experiment?

A: The failure of this compound to block synaptic transmission can stem from several factors, ranging from issues with the antagonist's preparation and application to the presence of alternative, this compound-insensitive signaling pathways in your experimental model. This compound is a potent competitive antagonist of AMPA and kainate receptors and is expected to block the fast component of excitatory postsynaptic currents (EPSCs)[1][2][3][4]. If this effect is not observed, a systematic troubleshooting process is required.

Below is a detailed troubleshooting guide to help you identify the potential cause of the issue.

Troubleshooting Guide

Could the this compound solution be the problem?

The chemical properties of this compound require careful preparation and handling. An improperly prepared or degraded solution is a common reason for experimental failure.

  • Solubility: Standard this compound is sparingly soluble in aqueous buffers but readily dissolves in organic solvents like DMSO and DMF[5][6]. If you are using an aqueous buffer, ensure you are using the water-soluble this compound disodium (B8443419) salt[3][7]. For standard this compound, a stock solution should be made in DMSO[8].

  • Solution Preparation: When preparing aqueous solutions from a DMSO stock, it is crucial to dilute it into the final buffer. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMF and then dilute with the chosen buffer[5]. Be aware that high concentrations of DMSO can have independent biological effects.

  • Stability and Storage: this compound solutions should be prepared fresh if possible[3]. If storage is necessary, aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C for up to a month or -80°C for longer periods[3][4][9]. Aqueous solutions should not be stored for more than one day[5]. The powder form is stable and can be stored at room temperature or -20°C[5].

Table 1: this compound Solubility and Storage Recommendations

FormulationSolventMaximum SolubilityStorage of Stock Solution
This compound DMSO~20-100 mM[6]Aliquot and store at -20°C (1 month) or -80°C (1 year+)[3][4]
DMF~12 mg/ml[5]Prepare fresh or store short-term at -20°C
This compound Disodium Salt Water~10 mM[7]Prepare fresh; can be stored at -20°C (1 month) or -80°C (6 months)[7][9]
Are you using an effective concentration and application time?

The effectiveness of this compound is dependent on its concentration and the duration of its application, which must be sufficient to allow it to reach and bind to the receptors.

  • Concentration: A concentration of 10 µM is commonly used to achieve full blockade of AMPA receptors[3]. However, the optimal concentration can vary depending on the tissue preparation and the specific receptors involved. Kainate receptors, for instance, have a lower affinity for this compound than AMPA receptors[8].

  • Incubation Time: The time required for this compound to take effect depends on the experimental system. In brain slice preparations, a 5-minute application may be sufficient to inhibit EPSCs[3]. For in vivo experiments involving topical application, an incubation time of 30 minutes or more may be necessary[10].

Table 2: this compound Concentration and Efficacy (IC₅₀)

Receptor TargetIC₅₀ ValueTypical Working ConcentrationNotes
AMPA Receptor 0.3 - 0.4 µM[1][4][8]1 - 10 µM[3]Highly effective. 10 µM is often used for complete blockade.
Kainate Receptor 1.5 - 4.0 µM[1][4][8]10 - 20 µMLess potent than on AMPA receptors; may require higher concentrations for full antagonism.
NMDA Receptor (Glycine Site) ~25 µM[8]> 25 µMThis compound is a weak antagonist at this site. This is generally not its primary mechanism of action.

Troubleshooting Workflow

start This compound Fails to Block Synaptic Transmission check_solution 1. Verify this compound Solution - Correct salt (standard vs. disodium)? - Freshly prepared? - Correct solvent (DMSO/Water)? - Stored properly? start->check_solution check_params 2. Check Experimental Parameters - Concentration sufficient for target? - Application/incubation time adequate? check_solution->check_params Yes resolve_solution Remake solution. Use appropriate salt/solvent. Follow storage guidelines. check_solution->resolve_solution No check_pathway 3. Consider Alternative Pathways - Is it NMDA-mediated? - Is it mGluR-mediated? - Is it non-glutamatergic? check_params->check_pathway Yes resolve_params Increase concentration. Increase incubation time. check_params->resolve_params No check_artifact 4. Investigate Other Effects - Is it an electrical synapse? - Is there an unexpected increase in inhibitory currents (GABA)? check_pathway->check_artifact Yes resolve_pathway Apply specific antagonists: - AP5 (NMDA) - MCPG (mGluR) - GABAzine/Bicuculline (GABA) check_pathway->resolve_pathway No resolve_artifact Test for electrical coupling. Record inhibitory currents. check_artifact->resolve_artifact No end Problem Resolved check_artifact->end Yes resolve_solution->end resolve_params->end resolve_pathway->end resolve_artifact->end

Caption: A workflow diagram for troubleshooting this compound experimental failures.

Could the transmission be mediated by other receptors?

If you are confident in your this compound solution and protocol, the underlying biological mechanism may be insensitive to this compound. Glutamatergic synapses often contain multiple receptor types.

  • NMDA Receptors: Synaptic transmission may be predominantly mediated by N-methyl-D-aspartate (NMDA) receptors, especially in Mg²⁺-free recording solutions[6]. The fast, AMPA/kainate-mediated component of the EPSP is blocked by this compound, but a slower component mediated by NMDA receptors will remain[2]. To test for this, apply a specific NMDA receptor antagonist, such as D-AP5.

  • Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors are not blocked by this compound and mediate slower synaptic responses[11][12][13]. If mGluRs are responsible for the observed transmission, a broad-spectrum mGluR antagonist would be needed for a blockade.

  • Non-Glutamatergic Transmission: The synaptic transmission in your preparation might not be glutamatergic. It could be mediated by other neurotransmitters like GABA (inhibitory, but can be depolarizing under certain conditions), acetylcholine, or others.

  • Electrical Synapses: In some systems, neurons are connected by electrical synapses (gap junctions), which are not blocked by neurotransmitter antagonists. Surprisingly, some studies have shown that this compound can actually inhibit transmission at certain electrical synapses, but this is not its primary function and is not a universal effect[14][15].

Glutamatergic Synapse and Antagonist Actions

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane presynaptic Glutamate (Vesicle) glutamate Glutamate presynaptic->glutamate Release ampa AMPA Receptor kainate Kainate Receptor nmda NMDA Receptor mglur mGluR glutamate->ampa Binds & Activates glutamate->kainate Binds & Activates glutamate->nmda Binds & Activates glutamate->mglur Binds & Activates This compound This compound This compound->ampa Blocks This compound->kainate Blocks ap5 AP5 ap5->nmda Blocks cluster_blocked Blocked by this compound cluster_active Potentially Active Pathways input Presynaptic Glutamate Release ampa_path AMPA Receptor Activation input->ampa_path Blocked kainate_path Kainate Receptor Activation input->kainate_path Blocked nmda_path NMDA Receptor Activation input->nmda_path mglur_path mGluR Activation input->mglur_path other_path Non-Glutamatergic Transmission input->other_path output Postsynaptic Response nmda_path->output mglur_path->output other_path->output

References

Validation & Comparative

Validating the Efficacy of CNQX as an AMPA Receptor Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a widely used AMPA receptor antagonist, with other alternative compounds. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies of glutamatergic neurotransmission.

Mechanism of Action of this compound

This compound is a competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and kainate receptors. It exerts its inhibitory effect by binding to the glutamate (B1630785) binding site on these ionotropic glutamate receptors, thereby preventing their activation by the endogenous ligand glutamate. This blockade of AMPA and kainate receptors leads to a reduction in fast excitatory postsynaptic currents. However, it is important to note that this compound also exhibits some activity at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, which can influence experimental outcomes, particularly at higher concentrations.[1]

Comparative Efficacy of AMPA Receptor Antagonists

The selection of an appropriate AMPA receptor antagonist is critical for the specific experimental goals. The following tables summarize the quantitative data comparing this compound with other commonly used antagonists.

Table 1: In Vitro Receptor Binding Affinity and Potency
CompoundTarget Receptor(s)IC50 / Ki (AMPA)IC50 / Ki (Kainate)IC50 (NMDA - Glycine Site)Notes
This compound AMPA / Kainate / NMDA (glycine site)0.3 µM (IC50)[2]1.5 µM (IC50)[2]25 µM (IC50)[2]Competitive antagonist. Also shows weak partial agonist activity at AMPA and kainate receptors.[1]
NBQX AMPA / Kainate63 nM (Ki)[3]78 nM (Ki)[3]>5000-fold selectivity over NMDA receptors[3]Competitive antagonist with higher selectivity for AMPA over kainate receptors compared to this compound.[1]
GYKI 52466 AMPA >> Kainate10-20 µM (IC50)[4]~450 µM (IC50)[4]>50 µM (IC50)[4]Non-competitive antagonist, acting at an allosteric site.[5]
Talampanel (GYKI 53773) AMPAED50 of 0.57 mg/kg for seizure suppression in a neonatal rat model.[6]--Non-competitive antagonist.[6]
Table 2: Electrophysiological Effects - Dose-Response
CompoundPreparationMeasured EffectEffective Concentration RangeReference
This compound Cultured hippocampal neuronsInhibition of kainate-induced currentsIC50 = 0.92 µM for steady responses; IC50 = 6.1 µM for transient responses[7]
This compound Outside-out patches from cultured hippocampal neuronsRight shift in dose-response curve in the presence of CTZ128 µM to 573 µM[8]
NBQX Hippocampal slices (CA1)Inhibition of excitatory postsynaptic field potentialsIC50 = 0.90 µM[3]
GYKI 52466 Rat hippocampal slicesNo suppression of LTP induction20-40 µM[9]
Table 3: In Vivo Behavioral Effects
CompoundAnimal ModelBehavioral TestKey FindingsReference
This compound RatsLocomotor ActivityInhibited locomotor activity.
NBQX RatsLocomotor ActivityInhibited locomotor activity.
This compound vs. NBQX RatsAmphetamine-induced conditioned place preferenceThis compound, but not NBQX, can suppress this behavior, potentially due to its NMDA receptor antagonism.[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Evaluating this compound Efficacy

This protocol describes the methodology for assessing the inhibitory effect of this compound on AMPA receptor-mediated currents in cultured neurons.

1. Cell Preparation:

  • Culture primary hippocampal or cortical neurons on glass coverslips.

  • Use neurons between 14 and 21 days in vitro for mature receptor expression.

2. Solutions:

  • External Solution (aCSF): Containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.

  • Internal Pipette Solution: Containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Place a coverslip with cultured neurons in the recording chamber on the stage of an upright microscope.

  • Perfuse the chamber with aCSF at a rate of 1-2 ml/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a gigaseal (>1 GΩ) on a visually identified pyramidal neuron.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs).

  • To isolate AMPA receptor-mediated currents, include picrotoxin (B1677862) (50 µM) to block GABAA receptors and D-AP5 (50 µM) to block NMDA receptors in the external solution.

4. Data Acquisition and Analysis:

  • Record baseline spontaneous or evoked EPSCs for at least 5 minutes.

  • Apply this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) by bath application.

  • Record the response to each concentration for 5-10 minutes to allow for equilibration.

  • Wash out the drug with aCSF to observe recovery.

  • Analyze the amplitude and frequency of EPSCs before, during, and after this compound application using appropriate software.

  • Construct a dose-response curve by plotting the percentage inhibition of the EPSC amplitude against the this compound concentration and fit the data to determine the IC50 value.

Mandatory Visualizations

AMPA_Receptor_Signaling_Pathway AMPA Receptor Signaling Pathway Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R TrkB TrkB Receptor AMPA_R->TrkB Activates PI3K PI3K TrkB->PI3K MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Akt Akt PI3K->Akt BDNF_synthesis BDNF Synthesis & Release Akt->BDNF_synthesis Gene_Expression Gene Expression (e.g., for BDNF) MAPK_ERK->Gene_Expression Gene_Expression->BDNF_synthesis This compound This compound This compound->AMPA_R Blocks

Caption: AMPA Receptor Signaling Pathway and this compound Blockade.

Experimental_Workflow_Electrophysiology Experimental Workflow: Whole-Cell Patch-Clamp cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Neuronal Cell Culture (e.g., Hippocampal) Solution_Prep 2. Prepare External (aCSF) & Internal Solutions Cell_Culture->Solution_Prep Antagonist_Prep 3. Prepare this compound Stock & Working Solutions Solution_Prep->Antagonist_Prep Setup 4. Mount Coverslip & Perfuse with aCSF Antagonist_Prep->Setup Patching 5. Obtain Whole-Cell Patch-Clamp Configuration Setup->Patching Baseline 6. Record Baseline EPSC Activity Patching->Baseline Drug_Application 7. Bath Apply this compound (Varying Concentrations) Baseline->Drug_Application Data_Acquisition 8. Record EPSCs during Drug Application Drug_Application->Data_Acquisition Washout 9. Washout with aCSF & Record Recovery Data_Acquisition->Washout Analysis 10. Measure EPSC Amplitude & Frequency Washout->Analysis Dose_Response 11. Construct Dose-Response Curve & Calculate IC50 Analysis->Dose_Response

References

A Comparative Analysis of CNQX and DNQX: Potency and Solubility in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of neuroscience research, particularly in the study of excitatory amino acid receptors, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) are indispensable tools. Both are potent competitive antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, playing a crucial role in dissecting glutamatergic neurotransmission. This guide provides an objective comparison of their potency and solubility, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their specific experimental needs.

Potency at AMPA and Kainate Receptors

The potency of this compound and DNQX is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.

Based on radioligand binding assays and electrophysiological studies, the following IC50 values have been reported:

CompoundReceptorIC50 (µM)
This compound AMPA0.3[1][2][3]
Kainate1.5[1][2][3]
NMDA (glycine site)25[1]
DNQX AMPA0.5[4]
Kainate2.0[4]
NMDA40[4]

Key Observations:

  • Higher Potency of this compound for AMPA Receptors: this compound exhibits a slightly higher potency for AMPA receptors (IC50 = 0.3 µM) compared to DNQX (IC50 = 0.5 µM).

  • Higher Potency of this compound for Kainate Receptors: Similarly, this compound is more potent at kainating receptors with an IC50 of 1.5 µM, whereas DNQX has an IC50 of 2.0 µM.[4]

  • Selectivity: Both compounds are significantly more potent at AMPA and kainate receptors than at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, making them selective non-NMDA receptor antagonists.[1][4]

Solubility Profile

A critical practical consideration for in vitro and in vivo experimentation is the solubility of these compounds. Both this compound and DNQX in their free acid form have limited aqueous solubility. To overcome this, their disodium (B8443419) salts are widely used, offering significantly improved solubility in aqueous buffers.

CompoundSolventSolubility
This compound DMSO~100 mM
WaterSparingly soluble
This compound Disodium Salt Water~10 mM
DNQX DMSOSoluble
WaterSparingly soluble
DNQX Disodium Salt Water~100 mM

Key Observations:

  • Enhanced Aqueous Solubility of Disodium Salts: The disodium salts of both this compound and DNQX are significantly more soluble in water, facilitating their use in physiological buffers.

  • Higher Aqueous Solubility of DNQX Disodium Salt: The disodium salt of DNQX demonstrates considerably higher aqueous solubility (up to 100 mM) compared to the disodium salt of this compound (around 10 mM). This can be a significant advantage in experiments requiring higher stock concentrations.

Experimental Protocols

Determining Antagonist Potency: Competitive Radioligand Binding Assay

This method quantifies the ability of an unlabeled antagonist (this compound or DNQX) to displace a radiolabeled ligand that specifically binds to AMPA/kainate receptors.

Materials:

  • Membrane preparations from cells or tissues expressing AMPA/kainate receptors (e.g., rat cortical membranes).

  • Radiolabeled ligand (e.g., [³H]AMPA or [³H]kainate).

  • Unlabeled antagonists (this compound or DNQX).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist (this compound or DNQX).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled antagonist. The IC50 value is determined from this curve using non-linear regression analysis.

Determining Antagonist Potency: Whole-Cell Voltage-Clamp Electrophysiology

This technique directly measures the inhibitory effect of the antagonist on the ion currents mediated by AMPA/kainate receptors in response to an agonist.

Materials:

  • Cultured neurons or brain slices.

  • Patch-clamp setup (amplifier, micromanipulator, perfusion system).

  • Glass micropipettes.

  • External and internal recording solutions.

  • AMPA/kainate receptor agonist (e.g., glutamate (B1630785), AMPA, or kainate).

  • This compound or DNQX.

Procedure:

  • Cell Preparation: Prepare cultured neurons or acute brain slices for recording.

  • Patching: Establish a whole-cell patch-clamp configuration on a target neuron.

  • Agonist Application: Apply a specific concentration of the agonist to elicit a stable inward current mediated by AMPA/kainate receptors.

  • Antagonist Application: Co-apply varying concentrations of this compound or DNQX with the agonist.

  • Current Measurement: Record the amplitude of the agonist-evoked current in the absence and presence of the antagonist.

  • Data Analysis: Plot the percentage of inhibition of the agonist-evoked current against the antagonist concentration. The IC50 value is determined from this dose-response curve.

Determining Aqueous Solubility: Shake-Flask Method

This is a classic method for determining the equilibrium solubility of a compound.

Materials:

  • The compound of interest (this compound or DNQX).

  • Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Shaker or rotator.

  • Centrifuge or filtration system.

  • Analytical method for quantification (e.g., UV-Vis spectrophotometry or HPLC).

Procedure:

  • Supersaturation: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method. This concentration represents the equilibrium solubility.

Visualizing the Mechanism of Action

To understand how this compound and DNQX exert their effects, it is essential to visualize their role within the context of the AMPA and kainate receptor signaling pathway.

AMPA_Kainate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_Kainate_Receptor AMPA/Kainate Receptor Glutamate->AMPA_Kainate_Receptor Binds to Ion_Channel Ion Channel (Na+, K+, Ca2+) AMPA_Kainate_Receptor->Ion_Channel Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization Leads to EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP CNQX_DNQX This compound / DNQX CNQX_DNQX->AMPA_Kainate_Receptor Competitively Blocks

Caption: AMPA/Kainate receptor signaling pathway and antagonism by this compound/DNQX.

The following diagram illustrates a typical experimental workflow for determining the IC50 value of an antagonist using a competitive binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Receptor Membranes B1 Incubate Membranes, Radioligand, and Antagonist A1->B1 A2 Prepare Radioligand ([3H]AMPA) A2->B1 A3 Prepare Serial Dilutions of this compound/DNQX A3->B1 B2 Separate Bound and Free Ligand (Filtration) B1->B2 B3 Wash Filters B2->B3 C1 Quantify Radioactivity (Scintillation Counting) B3->C1 C2 Plot % Inhibition vs. [Antagonist] C1->C2 C3 Calculate IC50 (Non-linear Regression) C2->C3

Caption: Workflow for determining antagonist IC50 via competitive binding.

Conclusion

Both this compound and DNQX are highly effective and selective competitive antagonists for AMPA and kainate receptors. The choice between them often depends on the specific requirements of the experiment. This compound offers slightly higher potency, which may be advantageous in studies requiring maximal receptor blockade at lower concentrations. Conversely, the significantly higher aqueous solubility of DNQX disodium salt makes it a more convenient choice for experiments demanding high concentrations or for avoiding the use of organic solvents like DMSO. By understanding these key differences in potency and solubility, researchers can make an informed decision to optimize their experimental design and achieve reliable and reproducible results.

References

Choosing Your AMPA/Kainate Receptor Antagonist: A Guide to NBQX vs. CNQX for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of ionotropic glutamate (B1630785) receptors in the central nervous system, selecting the appropriate antagonist is a critical decision that can significantly impact experimental outcomes. Among the most commonly used antagonists for AMPA and kainate receptors are NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). While both are effective blockers, their distinct pharmacological profiles, solubility, and in vivo applicability make them suitable for different experimental paradigms. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making an informed choice for their in-vivo experiments.

Key Differences at a Glance: A Comparative Table

A summary of the key quantitative and qualitative differences between NBQX and this compound is presented below, offering a quick reference for researchers.

FeatureNBQXThis compoundReferences
Receptor Selectivity Higher selectivity for AMPA over kainate receptors. Does not act on the NMDA receptor glycine (B1666218) site.Antagonist at both AMPA and kainate receptors. Also an antagonist at the NMDA receptor glycine site.[1][2][3]
IC50 AMPA Receptor ~0.15 µM - 0.4 µM~0.3 µM[4][5][6]
IC50 Kainate Receptor ~4.8 µM~1.5 µM[5][6]
IC50 NMDA (glycine site) No significant affinity~25 µM[3][6]
In Vivo Activity Neuroprotective and anticonvulsant.Neuroprotective and inhibits seizure-like activity.[6][7][8]
Solubility Poorly water-soluble. The disodium (B8443419) salt is highly water-soluble (up to 50 mM).Poorly water-soluble. The disodium salt is available and more soluble.[1][5]
Blood-Brain Barrier More hydrophobic, readily crosses the blood-brain barrier.Can cross the blood-brain barrier.[1]

Deciding on the Right Tool: When to Use NBQX

The primary advantage of NBQX in in vivo experiments lies in its higher selectivity for AMPA receptors and lack of activity at the NMDA receptor glycine site .[1][3] This makes it the preferred choice when the experimental goal is to specifically isolate the contribution of AMPA receptors without confounding effects on NMDA receptor function.

NBQX is particularly recommended for:

  • In vivo electrophysiology: Due to its hydrophobicity, NBQX is reported to have better penetration of the blood-brain barrier, making it a suitable choice for systemic administration in electrophysiological studies.[1]

  • Studies requiring specific AMPA receptor antagonism: When the research question is focused solely on the role of AMPA receptors in a physiological or pathological process, the cleaner pharmacological profile of NBQX is a distinct advantage.

  • Experiments where NMDA receptor modulation is a concern: In studies where any interference with NMDA receptor signaling could complicate data interpretation, NBQX is the safer option.

When this compound is a Suitable Alternative

While NBQX is often favored for its selectivity, this compound remains a valuable tool in many in vivo applications. Its broader spectrum of activity can be advantageous in certain contexts.

Consider using this compound when:

  • General blockade of ionotropic glutamate receptors (non-NMDA) is desired: If the aim is to block both AMPA and kainate receptors without the need to distinguish between their individual contributions, this compound is an effective antagonist.

  • The contribution of the NMDA receptor glycine site is not a confounding factor: In experimental models where the slight antagonism of the NMDA receptor is unlikely to influence the outcome, this compound can be a cost-effective alternative.

  • Investigating phenomena where both AMPA/kainate and NMDA receptors may be involved: The broader profile of this compound might be informative in exploratory studies examining the overall contribution of ionotropic glutamate receptors to a particular effect.

Visualizing the Choice: A Decision Pathway

The following diagram illustrates a logical workflow for selecting between NBQX and this compound for your in vivo experiment.

start Start: Choose AMPA/Kainate Antagonist for In Vivo Experiment q1 Is specific blockade of AMPA receptors required, avoiding NMDA receptor effects? start->q1 nbqx Use NBQX q1->nbqx Yes q2 Is the experimental goal a general blockade of non-NMDA ionotropic glutamate receptors? q1->q2 No q3 Is high water solubility for systemic administration critical? nbqx->q3 This compound Consider this compound This compound->q3 q2->nbqx No, specific AMPA antagonism is still preferred q2->this compound Yes nbqx_salt Use NBQX Disodium Salt q3->nbqx_salt Yes cnqx_salt Consider this compound Disodium Salt q3->cnqx_salt Yes

Caption: Decision workflow for selecting between NBQX and this compound.

Signaling Pathway: Differential Receptor Targeting

The diagram below illustrates the differential targeting of NBQX and this compound on ionotropic glutamate receptors.

cluster_antagonists Antagonists cluster_receptors Receptors NBQX NBQX AMPA AMPA Receptor NBQX->AMPA High Affinity Kainate Kainate Receptor NBQX->Kainate Lower Affinity This compound This compound This compound->AMPA Antagonist This compound->Kainate Antagonist NMDA NMDA Receptor (Glycine Site) This compound->NMDA Antagonist

Caption: Differential receptor targets of NBQX and this compound.

Experimental Protocols: In Vivo Administration

Below are examples of experimental protocols for the in vivo administration of NBQX and this compound, compiled from published literature.

NBQX Administration for Anticonvulsant Studies
  • Animal Model: Male Wistar rats.[7]

  • Compound: NBQX.

  • Dosage: 20 mg/kg.[7]

  • Administration Route: Intraperitoneal (i.p.) injection.[7]

  • Protocol: NBQX was administered for 3 consecutive days to assess its effect on pentylenetetrazole (PTZ)-induced seizures.[7]

  • Observation: This regimen was effective in reversing the behavioral abnormalities associated with chronic PTZ-induced seizures.[7]

Another study in a mouse model of mesial temporal lobe epilepsy used the following protocol:

  • Animal Model: Adult mice.

  • Compound: NBQX.

  • Dosage: 20 mg/kg, three times a day (t.i.d.).

  • Administration Route: Not specified, but likely systemic (e.g., i.p.).

  • Protocol: Mice were treated for three days following kainate-induced status epilepticus.

  • Observation: While NBQX suppressed resistant focal seizures, it did not prevent the development of epilepsy in this model.[9]

NBQX Disodium Salt Administration for Neuroprotection
  • Animal Model: Rat model of focal ischemia.

  • Compound: NBQX disodium salt.

  • Dosage: 30 mg/kg.[7]

  • Administration Route: Intravenous (i.v.) bolus.[7]

  • Protocol: The first dose was administered at the time of middle cerebral artery (MCA) occlusion, with a second dose given 1 hour post-occlusion.[7]

  • Observation: This treatment regimen demonstrated neuroprotective effects.[7]

This compound Administration in a Fear-Potentiated Startle Model
  • Animal Model: Male Wistar rats.[6]

  • Compound: this compound.

  • Dosage: 0.75, 1.5, and 3 mg/kg.[6]

  • Administration Route: Intraperitoneal (i.p.).[6]

  • Protocol: this compound was administered to assess its effect on the expression of fear-potentiated startle.

  • Observation: this compound was shown to block the expression of fear-potentiated startle.[6]

This compound Administration for Nicotine Self-Administration Studies
  • Animal Model: Rats with intravenous catheters.

  • Compound: this compound.

  • Dosage: 3 mg/kg and 6 mg/kg.[10]

  • Administration Route: Intravenous (i.v.).[10]

  • Protocol: this compound was administered 10 minutes before the operant self-administration session.[10]

  • Observation: The study noted that while i.p. is the more common route, i.v. was chosen to ensure 100% bioavailability and a rapid onset of action.[10]

Conclusion

The choice between NBQX and this compound for in vivo experiments is not arbitrary but depends on the specific scientific question being addressed. For studies demanding high selectivity for AMPA receptors and the exclusion of NMDA receptor effects, NBQX is the superior choice. Its favorable pharmacokinetic properties for central nervous system research further solidify its utility. This compound, while less selective, remains a potent and useful tool for the general blockade of non-NMDA ionotropic glutamate receptors, particularly when its action on the NMDA receptor glycine site is not a concern. Careful consideration of the pharmacological profiles and experimental requirements outlined in this guide will enable researchers to select the most appropriate antagonist to achieve robust and interpretable in vivo data.

References

A Researcher's Guide to CNQX: Validating Effects and Exploring Alternatives in Neuronal Circuit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of neuroactive compounds is paramount. This guide provides a comprehensive comparison of CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), a widely used AMPA/kainate receptor antagonist, with its common alternatives. We present key experimental data, detailed protocols for validation, and visual workflows to ensure robust and reliable experimental design.

This compound is a potent competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, making it an invaluable tool for dissecting glutamatergic neurotransmission.[1][2][3] However, its utility is nuanced by its action as a non-competitive antagonist at the glycine (B1666218) site of NMDA receptors.[1][3][4] This off-target effect necessitates careful control experiments to validate that the observed neuronal circuit modifications are indeed attributable to the intended AMPA/kainate receptor blockade.

Comparative Analysis of AMPA/Kainate Receptor Antagonists

To aid in the selection of the most appropriate antagonist for a given experiment, the following table summarizes the key properties of this compound and its common alternatives: NBQX, DNQX, and the non-competitive antagonist GYKI 52466.

AntagonistMechanism of ActionTarget Receptors & IC50 ValuesSolubilityKey Characteristics
This compound CompetitiveAMPA: 0.3 µM[2][3], 400 nM[1]Kainate: 1.5 µM[2][3], 4 µM[1]NMDA (glycine site): 25 µM[3]Sparingly soluble in aqueous buffers. Soluble in DMSO (20 mg/mL) and DMF.[2][5]Broad-spectrum non-NMDA receptor antagonist with known off-target effects on NMDA receptors.[1][3][4]
NBQX CompetitiveAMPA: 0.15 µM, ~0.4 µM[6]Kainate: 4.8 µMSoluble in DMSO (100 mM). NBQX disodium (B8443419) salt is more water-soluble (up to 100 mM).[4]More selective for AMPA over kainate receptors compared to this compound. Considered a better choice for in vivo studies due to its hydrophobicity and ability to cross the blood-brain barrier.[4]
DNQX CompetitiveAMPA: 0.5 µMKainate: 2 µMNMDA: 40 µM[7]Soluble in DMSO (≥ 35 mg/mL).[7] Insoluble in water.[7]Similar to this compound, a potent non-NMDA receptor antagonist.[7]
GYKI 52466 Non-competitiveAMPA: 10-20 µM[8], 11 µM[9][10]Kainate: ~450 µM[8], 7.5 µM[9][10]NMDA: >>50 µM[8]Dihydrochloride salt is available.A 2,3-benzodiazepine that acts as a negative allosteric modulator of AMPA receptors.[8][9] Does not act on GABA-A receptors.[8] Orally active with anticonvulsant properties.[8][10]

Experimental Protocols for Validating this compound Effects

To rigorously validate the effects of this compound and distinguish its intended action from potential off-target effects, a combination of electrophysiological and behavioral experiments is recommended.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to confirm the blockade of AMPA/kainate receptor-mediated synaptic currents by this compound.

Objective: To measure the effect of this compound on evoked and spontaneous excitatory postsynaptic currents (EPSCs).

Materials:

  • Brain slice preparation from the desired region (e.g., hippocampus, cortex).

  • Artificial cerebrospinal fluid (aCSF).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp recording setup with appropriate amplifiers and data acquisition system.

  • Glass micropipettes for whole-cell recording.

Procedure:

  • Prepare acute brain slices from the animal model of choice.

  • Transfer a slice to the recording chamber and perfuse continuously with oxygenated aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Hold the neuron at a membrane potential of -70 mV to isolate glutamatergic currents.

  • Record baseline spontaneous EPSCs for a stable period (e.g., 5-10 minutes).

  • To measure evoked EPSCs, place a stimulating electrode in a region that provides synaptic input to the recorded neuron and deliver brief electrical pulses.

  • After establishing a stable baseline of evoked and spontaneous EPSCs, bath-apply this compound at the desired concentration (e.g., 10 µM).

  • Continue recording to observe the effect of this compound on EPSC amplitude and frequency.

  • To confirm the specificity of the effect, perform a washout by perfusing with aCSF lacking this compound and observe any recovery of synaptic currents.

  • Control Experiment: To rule out the involvement of NMDA receptors, repeat the experiment in the presence of a specific NMDA receptor antagonist (e.g., AP5). The remaining current after this compound application should be sensitive to the NMDA receptor antagonist if there is a significant NMDA component.

In Vivo Behavioral Assay: Fear Conditioning

This protocol assesses the impact of this compound on learning and memory, processes known to involve glutamatergic signaling.

Objective: To determine if this compound administration impairs the acquisition or expression of conditioned fear.

Materials:

  • Animal model (e.g., rats or mice).

  • Fear conditioning apparatus (a chamber with a grid floor for delivering foot shocks).

  • This compound solution for in vivo administration (e.g., dissolved in saline for systemic injection or aCSF for intracranial infusion).

  • Surgical equipment for cannula implantation (for intracranial infusion).

Procedure:

  • Habituation: Place the animal in the fear conditioning chamber for a set period (e.g., 5 minutes) to allow for exploration and adaptation.

  • Training (Acquisition):

    • To test the effect on acquisition, administer this compound or vehicle control prior to the training session.

    • The training protocol typically involves presenting a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), such as a mild foot shock. Repeat this pairing several times.

  • Testing (Expression):

    • To test the effect on expression, administer this compound or vehicle control prior to the testing session, which occurs at a later time point (e.g., 24 hours after training).

    • Place the animal back into the conditioning chamber (contextual fear) or a novel context and present the CS (cued fear) without the US.

  • Data Analysis: The primary measure of fear is the freezing behavior (the complete absence of movement except for respiration). Quantify the duration of freezing during the presentation of the context or the CS.

  • Control Experiments:

    • Locomotor Activity: To ensure that any observed effects on freezing are not due to general motor impairments, test the effect of this compound on locomotor activity in an open field test.

    • Dose-Response Curve: Establish a dose-response curve to identify the optimal concentration of this compound that affects the behavioral outcome without causing significant side effects.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow_Electrophysiology cluster_preparation Slice Preparation cluster_recording Recording Protocol cluster_control Control Experiment start Brain Slice Preparation transfer Transfer to Recording Chamber start->transfer patch Establish Whole-Cell Patch-Clamp transfer->patch baseline Record Baseline (sEPSCs & eEPSCs) patch->baseline apply_this compound Bath Apply This compound baseline->apply_this compound record_effect Record Effect on EPSCs apply_this compound->record_effect apply_ap5 Apply NMDA Antagonist (AP5) apply_this compound->apply_ap5 washout Washout record_effect->washout record_nmda Record Remaining Current apply_ap5->record_nmda

Caption: Workflow for in vitro electrophysiological validation of this compound effects.

Signaling_Pathway cluster_AMPA AMPA Receptor cluster_Kainate Kainate Receptor cluster_NMDA NMDA Receptor Glutamate Glutamate AMPA AMPA-R Glutamate->AMPA Binds Kainate Kainate-R Glutamate->Kainate Binds NMDA NMDA-R Glutamate->NMDA Binds Postsynaptic_Response Postsynaptic Depolarization AMPA->Postsynaptic_Response Kainate->Postsynaptic_Response Glycine_Site Glycine Site NMDA->Postsynaptic_Response This compound This compound This compound->AMPA Blocks This compound->Kainate Blocks This compound->Glycine_Site Blocks NBQX NBQX NBQX->AMPA Blocks NBQX->Kainate Blocks GYKI GYKI 52466 GYKI->AMPA Allosterically Inhibits

Caption: Simplified signaling pathway of glutamatergic antagonists.

By carefully selecting antagonists and employing rigorous control experiments, researchers can confidently dissect the roles of AMPA and kainate receptors in neuronal circuits, leading to more accurate and reproducible findings. This guide serves as a foundational resource for designing and interpreting experiments involving this compound and its alternatives.

References

Reversing the Competitive Blockade of AMPA Receptors: A Comparative Guide to CNQX and AMPA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and drug development, understanding the dynamics of receptor antagonism is fundamental. This guide provides a focused comparison of the effects of the AMPA receptor antagonist, CNQX, and its reversal by the agonist, AMPA. We present supporting experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of this classic pharmacological interaction.

Unraveling the Interplay: AMPA and its Competitive Antagonist this compound

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key player in fast excitatory neurotransmission in the central nervous system. Its activation by glutamate (B1630785) leads to sodium influx and neuronal depolarization.[1] this compound (6-cyano-7-nitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of AMPA receptors, with an IC50 value typically in the sub-micromolar range.[2][3][4][5] This means that this compound binds to the same site as the endogenous ligand, glutamate, and the agonist, AMPA, thereby preventing receptor activation.

A hallmark of competitive antagonism is its surmountability. By increasing the concentration of the agonist, the inhibitory effect of the antagonist can be overcome. This guide will demonstrate this principle by detailing how the application of AMPA can effectively reverse the blockade induced by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that characterize the interaction between this compound and AMPA at the AMPA receptor. The data is compiled from various electrophysiological studies.

ParameterValueDescriptionReferences
This compound IC50 for AMPA Receptor ~0.3 µMThe concentration of this compound required to inhibit 50% of the AMPA receptor response.[3][4][5]
AMPA EC50 (baseline) ~10 µMThe concentration of AMPA required to elicit 50% of its maximal effect in the absence of an antagonist.
AMPA EC50 (in the presence of this compound) IncreasedIn the presence of a competitive antagonist like this compound, a higher concentration of the agonist (AMPA) is required to achieve the same level of response, resulting in a rightward shift of the dose-response curve.
Maximal Response to AMPA UnchangedA key characteristic of competitive antagonism is that the maximal response of the agonist is not reduced in the presence of the antagonist, provided the agonist concentration is high enough.

Experimental Protocols

This section outlines a detailed protocol for a whole-cell patch-clamp electrophysiology experiment to demonstrate the reversal of this compound's effect on AMPA receptors by AMPA.

Objective:

To measure the inhibitory effect of this compound on AMPA-evoked currents in cultured neurons and to demonstrate the reversal of this inhibition by increasing concentrations of AMPA.

Materials:
  • Cultured neurons (e.g., hippocampal or cortical neurons)

  • External solution (aCSF) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)

  • Internal solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 MgCl2, 2 ATP-Mg, 0.3 GTP-Na (pH 7.2)

  • AMPA stock solution (10 mM in water)

  • This compound stock solution (10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

Procedure:
  • Preparation: Prepare fresh external and internal solutions on the day of the experiment. Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Cell Culture: Plate neurons on coverslips and culture for 7-14 days to allow for mature expression of AMPA receptors.

  • Patching: Transfer a coverslip to the recording chamber and perfuse with external solution. Under visual guidance (e.g., DIC microscopy), approach a neuron with a patch pipette containing internal solution and form a gigaohm seal.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Clamp the neuron at a holding potential of -70 mV to record inward currents mediated by AMPA receptors.

  • Baseline AMPA Response: Using a fast-perfusion system, apply a saturating concentration of AMPA (e.g., 100 µM) for a short duration (e.g., 100 ms) to elicit a baseline inward current. Wash out the AMPA and allow the cell to recover.

  • This compound Application: Perfuse the chamber with external solution containing a known concentration of this compound (e.g., 1 µM) for 2-3 minutes to allow for equilibration and receptor blockade.

  • AMPA Response in the Presence of this compound: While still in the presence of this compound, re-apply the same concentration of AMPA (100 µM). A significant reduction in the inward current should be observed.

  • Reversal with Increased AMPA: To demonstrate the reversal, co-apply the same concentration of this compound (1 µM) with increasing concentrations of AMPA (e.g., 300 µM, 1 mM). An increase in the inward current should be observed, demonstrating the competitive nature of the antagonism.

  • Data Analysis: Measure the peak amplitude of the AMPA-evoked currents in each condition. Plot the AMPA dose-response curves in the absence and presence of this compound to visualize the rightward shift.

Visualizing the Interaction and Signaling

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, experimental workflow, and the principle of competitive antagonism.

AMPA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AMPA AMPA AMPAR AMPA Receptor Ion Channel AMPA->AMPAR This compound This compound This compound->AMPAR Blocks Na_ion Na+ Influx AMPAR:ion->Na_ion Opens Depolarization Depolarization Na_ion->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII PKA PKA Activation Depolarization->PKA Gene_Expression Gene Expression (e.g., BDNF) CaMKII->Gene_Expression PKA->Gene_Expression Experimental_Workflow A 1. Establish Whole-Cell Patch Clamp Recording B 2. Record Baseline AMPA-Evoked Current A->B C 3. Apply this compound (Antagonist) B->C D 4. Record AMPA-Evoked Current in Presence of this compound C->D E 5. Co-apply this compound and Increased Concentration of AMPA D->E F 6. Record Recovered AMPA-Evoked Current E->F G 7. Analyze Data and Plot Dose-Response Curves F->G Competitive_Antagonism cluster_receptor AMPA Receptor Binding Site Receptor Activation Receptor Activation Receptor->Activation No_Activation No Activation Receptor->No_Activation AMPA AMPA (Agonist) AMPA->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Competes for Binding Site

References

A Comparative Analysis of CNQX and Kynurenic Acid on Glutamate Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used glutamate (B1630785) receptor antagonists: 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and kynurenic acid. We will delve into their mechanisms of action, receptor selectivity, and potency, supported by quantitative data from experimental studies. This document also outlines standardized experimental protocols for the characterization of such compounds.

Introduction to Glutamate Receptor Antagonists

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating fast synaptic transmission, synaptic plasticity, learning, and memory. Ionotropic glutamate receptors are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), kainate, and N-methyl-D-aspartate (NMDA). Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptor antagonists valuable tools for research and potential therapeutic agents.

This compound is a synthetic quinoxalinedione (B3055175) derivative known for its potent and competitive antagonism at AMPA and kainate receptors. It is a widely used pharmacological tool to dissect glutamatergic neurotransmission.

Kynurenic acid is an endogenous metabolite of tryptophan that acts as a broad-spectrum antagonist at all three ionotropic glutamate receptors. Its physiological role is complex and concentration-dependent, exhibiting both neuroprotective and neuromodulatory effects.

Mechanism of Action and Receptor Selectivity

This compound and kynurenic acid exhibit distinct profiles in their interaction with glutamate receptors. This compound is a highly selective competitive antagonist for AMPA and kainate receptors.[1] It also demonstrates a non-competitive antagonistic effect at the NMDA receptor by interacting with the glycine (B1666218) co-agonist binding site.[2][3][4][5]

Kynurenic acid, in contrast, is a non-selective antagonist. It competitively inhibits the glycine co-agonist site on the NMDA receptor.[6][7][8] Its effect on AMPA receptors is notably concentration-dependent; at low micromolar concentrations, it can potentiate AMPA receptor responses, while at higher concentrations, it acts as a competitive antagonist.[9][10][11][12] Kynurenic acid also antagonizes kainate receptors, though with lower potency.[9]

Quantitative Comparison of Potency

The potency of this compound and kynurenic acid is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response. The following table summarizes the reported IC50 values for each compound at the different glutamate receptor subtypes.

CompoundReceptor SubtypeIC50 ValueAntagonism Type
This compound AMPA0.3 - 0.4 µMCompetitive
Kainate1.5 - 4 µMCompetitive
NMDA (glycine site)5.7 - 25 µMNon-competitive
Kynurenic Acid AMPAPotentiation at low µM, Antagonism at high µM/mMConcentration-Dependent
Kainate~500 µMCompetitive
NMDA (glycine site)8 - 15 µM (in the absence of added glycine)Competitive
NMDA (glycine site)~235 µM (in the presence of 10 µM glycine)Competitive

Signaling Pathways and Inhibition

The following diagram illustrates the ionotropic glutamate receptor signaling pathway and the points of inhibition by this compound and kynurenic acid.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_antagonists Antagonist Action Glutamate_Release Glutamate Release AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Glutamate Kainate_R Kainate Receptor Glutamate_Release->Kainate_R Glutamate NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Glutamate Ion_Influx_AMPA_Kainate Na+ Influx AMPA_R->Ion_Influx_AMPA_Kainate Kainate_R->Ion_Influx_AMPA_Kainate Ion_Influx_NMDA Ca2+/Na+ Influx NMDA_R->Ion_Influx_NMDA Glycine Co-agonist Depolarization Depolarization Ion_Influx_AMPA_Kainate->Depolarization Ion_Influx_NMDA->Depolarization Second_Messenger Second Messenger Cascades Ion_Influx_NMDA->Second_Messenger This compound This compound This compound->AMPA_R Competitive Antagonist This compound->Kainate_R Competitive Antagonist This compound->NMDA_R Non-competitive Antagonist (Glycine Site) Kynurenic_Acid Kynurenic Acid Kynurenic_Acid->AMPA_R Competitive Antagonist (High Conc.) Kynurenic_Acid->Kainate_R Competitive Antagonist Kynurenic_Acid->NMDA_R Competitive Antagonist (Glycine Site)

Glutamate receptor signaling and antagonist inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound and kynurenic acid on glutamate receptors.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents passing through glutamate receptors in response to agonist application, and how these currents are affected by antagonists.[13][14][15][16][17]

Objective: To determine the IC50 of an antagonist for a specific glutamate receptor subtype.

Materials:

  • Cultured neurons or brain slices expressing the glutamate receptor of interest.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (e.g., artificial cerebrospinal fluid - aCSF) containing: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose, bubbled with 95% O2 / 5% CO2.

  • Internal pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 2 MgCl2, 0.2 EGTA, 2 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.

  • Glutamate receptor agonist (e.g., AMPA, Kainate, or NMDA with glycine).

  • Antagonist (this compound or kynurenic acid) stock solutions.

Procedure:

  • Prepare cultured neurons or acute brain slices.

  • Pull patch pipettes to a resistance of 3-5 MΩ.

  • Fill the pipette with internal solution and mount it on the micromanipulator.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • Apply the specific agonist to elicit a baseline current response.

  • Co-apply the agonist with increasing concentrations of the antagonist.

  • Record the peak current amplitude at each antagonist concentration.

  • Wash out the antagonist and ensure the response returns to baseline.

  • Plot the percentage of inhibition against the antagonist concentration and fit the data with a sigmoidal dose-response curve to determine the IC50.

Start Start Prepare_Cells Prepare Neurons/ Brain Slices Start->Prepare_Cells Pull_Pipette Pull & Fill Patch Pipette Prepare_Cells->Pull_Pipette Establish_Recording Establish Whole-Cell Recording Pull_Pipette->Establish_Recording Apply_Agonist Apply Agonist (Baseline) Establish_Recording->Apply_Agonist Apply_Antagonist Co-apply Agonist + Increasing Antagonist Concentrations Apply_Agonist->Apply_Antagonist Record_Current Record Peak Current Apply_Antagonist->Record_Current Record_Current->Apply_Antagonist Next Concentration Washout Washout Record_Current->Washout Analyze_Data Plot Dose-Response Curve & Determine IC50 Washout->Analyze_Data End End Analyze_Data->End

Workflow for whole-cell patch-clamp electrophysiology.
Competitive Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the receptor of interest.[18][19][20][21][22]

Objective: To determine the binding affinity (Ki) of an antagonist for a specific glutamate receptor.

Materials:

  • Cell membranes or brain homogenates expressing the target receptor.

  • Radiolabeled ligand (e.g., [3H]AMPA, [3H]kainate, or a radiolabeled NMDA receptor antagonist like [3H]CGP 39653).

  • Unlabeled antagonist (this compound or kynurenic acid) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare cell membranes or brain homogenates.

  • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

  • Add increasing concentrations of the unlabeled antagonist to the tubes.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the unlabeled antagonist to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Membranes Prepare Cell Membranes Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & Increasing Antagonist Concentrations Prepare_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Plot Competition Curve & Calculate IC50/Ki Count->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Conclusion

This compound and kynurenic acid are both valuable tools for studying the glutamatergic system, but their distinct pharmacological profiles must be considered when interpreting experimental results. This compound offers high selectivity for AMPA and kainate receptors, making it ideal for isolating NMDA receptor-mediated events. Kynurenic acid, as a broad-spectrum antagonist, is useful for global blockade of ionotropic glutamate receptors but its complex, concentration-dependent effects on AMPA receptors and its actions at other receptor types require careful consideration. The choice between these antagonists will ultimately depend on the specific research question and the desired level of receptor selectivity.

References

CNQX and Kainate Receptors: A Comparative Analysis of Antagonist Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The competitive antagonist CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) exhibits a complex interaction with kainate receptor subtypes, with evidence suggesting it does not block them with equal efficacy. While comprehensive data directly comparing the potency of this compound across all individual kainate receptor subunits (GluK1-GluK5) is limited, available research indicates a degree of selectivity and differential blockade depending on the receptor composition and activation state.

This compound is a well-established competitive antagonist of both AMPA and kainate receptors, ionotropic glutamate (B1630785) receptors crucial for excitatory neurotransmission in the central nervous system.[1][2][3][4][5][6] It is widely used as a pharmacological tool to dissect glutamatergic signaling pathways. However, the question of whether its blocking action is uniform across the diverse family of kainate receptors is critical for the precise interpretation of experimental results.

Unequal Efficacy Across Kainate Receptor Subtypes

Current scientific literature suggests that this compound does not exhibit equal efficacy for all kainate receptor subtypes. While specific IC50 or Ki values for this compound against each homomeric kainate receptor (GluK1, GluK2, GluK3, GluK4, and GluK5) are not consistently reported in a single comparative study, several lines of evidence point towards differential antagonism.

A study on native kainate receptors in cultured hippocampal neurons, which express a mix of GluR5 (GluK1), GluR6 (GluK2), and GluR7 (GluK3) subunits, revealed that the efficacy of this compound depends on the nature of the kainate-induced current. The IC50 value for blocking a steady, non-desensitizing current was 0.92 µM, whereas for a transient, rapidly desensitizing current, the IC50 was significantly higher at 6.1 µM.[7] This suggests that the subunit composition and the conformational state of the receptor channel influence the blocking potential of this compound.

Furthermore, a review on kainate receptor antagonists reported a Ki value of 0.26 µM for this compound in displacing [3H]kainate from a mixed population of recombinant human kainate receptors (GluK1-3 and GluK5). This value, representing an average affinity across multiple subtypes, further supports the idea of low subtype selectivity.

General IC50 values for this compound often distinguish between AMPA and kainate receptors as a class, with typical values around 0.3 µM for AMPA receptors and 1.5 µM to 4 µM for kainate receptors, indicating a generally lower potency at kainate receptors.[1][3][4][5][6][8][9] This broad distinction, however, masks the finer details of its interaction with individual kainate receptor isoforms. The lack of a comprehensive dataset comparing this compound efficacy across all five subtypes highlights a gap in the current understanding of its pharmacological profile.

Quantitative Data on this compound Efficacy

The following table summarizes the available quantitative data for this compound antagonism at kainate receptors. It is important to note the absence of a complete, direct comparison across all individual homomeric subtypes.

Receptor TargetReported Value (IC50 or Ki)Experimental SystemReference
Kainate Receptors (general)IC50: 1.5 µMNot specified[3][4][5][6][8][9]
Kainate Receptors (general)IC50: 4 µMNot specified[1]
Kainate Receptors (steady-state current)IC50: 0.92 µMCultured rat hippocampal neurons (expressing GluR5/6/7)[7]
Kainate Receptors (transient current)IC50: 6.1 µMCultured rat hippocampal neurons (expressing GluR5/6/7)[7]
Kainate Receptors (GluK1-3, 5 mix)Ki: 0.26 µMRecombinant human receptors ([3H]kainate binding)
AMPA ReceptorsIC50: 0.3 - 0.4 µMNot specified[1][3][4][5][6][8]

Kainate Receptor Signaling Pathway

Kainate receptors are involved in both postsynaptic depolarization and presynaptic modulation of neurotransmitter release. Their activation by glutamate leads to the opening of an ion channel permeable to Na+ and Ca2+, resulting in an excitatory postsynaptic potential. The signaling cascade can also involve metabotropic functions, influencing intracellular signaling pathways.

KainateReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate KAR Kainate Receptor (GluK1-5) Glutamate->KAR Binds Ion_Channel Ion Channel Opening KAR->Ion_Channel Activates Metabotropic Metabotropic Signaling KAR->Metabotropic Activates Presynaptic_Mod Presynaptic Modulation of Neurotransmitter Release KAR->Presynaptic_Mod Modulates Na_Ca_Influx Na+ / Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Postsynaptic Depolarization Na_Ca_Influx->Depolarization This compound This compound This compound->KAR Blocks

Kainate receptor signaling and this compound blockade.

Experimental Protocols

The determination of antagonist efficacy, such as the IC50 of this compound for different kainate receptor subtypes, is typically performed using electrophysiological techniques like whole-cell patch-clamp recordings from cells expressing recombinant receptors.

Whole-Cell Patch-Clamp Protocol for IC50 Determination

This protocol describes the general steps to determine the IC50 of this compound for a specific kainate receptor subtype expressed in a cell line (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture HEK293 cells in appropriate media.

  • Transiently transfect the cells with a plasmid encoding the desired kainate receptor subunit (e.g., GluK1, GluK2, etc.). Co-transfect with a fluorescent protein marker (e.g., GFP) to identify transfected cells.

  • Allow 24-48 hours for receptor expression.

2. Electrophysiological Recording Setup:

  • Prepare an external solution (e.g., artificial cerebrospinal fluid - aCSF) containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.

  • Prepare an internal pipette solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 1.1 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

3. Whole-Cell Recording:

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with external solution.

  • Identify a transfected cell (expressing GFP).

  • Approach the cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

4. Drug Application and Data Acquisition:

  • Apply a saturating concentration of a kainate receptor agonist (e.g., 100 µM glutamate) to elicit a baseline inward current.

  • After a stable baseline is established, co-apply the agonist with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).

  • Record the peak inward current at each this compound concentration.

  • Wash out this compound between applications to allow for receptor recovery.

5. Data Analysis:

  • Measure the peak current amplitude for each this compound concentration.

  • Normalize the current responses to the baseline response (agonist alone).

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ExperimentalWorkflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis A HEK293 Cell Culture B Transfection with Kainate Receptor Subunit A->B C Whole-Cell Patch Clamp B->C D Apply Agonist (Baseline) C->D E Co-apply Agonist + this compound (Increasing Concentrations) D->E F Record Peak Inward Current E->F G Normalize Data F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Workflow for IC50 determination of this compound.

Conclusion

References

Assessing the Impact of CNQX on Neuronal Input Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), a widely used AMPA/kainate receptor antagonist, on neuronal input resistance. It objectively compares its performance with alternative antagonists and is supported by experimental data.

Executive Summary

This compound is a potent competitive antagonist of AMPA and kainate receptors, crucial for fast excitatory neurotransmission in the central nervous system. Its application in research often aims to isolate specific synaptic events or to study the role of AMPA/kainate receptors in neuronal function. A key parameter in these studies is the neuronal input resistance (Rin), which determines the cell's excitability. The effect of this compound on Rin can be complex and appears to be highly dependent on the specific type of neuron being studied. This guide synthesizes available data to provide a clearer understanding of these effects and compares them with those of other commonly used antagonists, namely NBQX and GYKI 52466.

Data Presentation: Comparative Effects on Neuronal Input Resistance

The following table summarizes the observed effects of this compound and its alternatives on neuronal input resistance across different neuronal types and experimental conditions. It is important to note that direct comparative studies under identical conditions are limited, and the effects can be cell-type specific.

CompoundConcentrationNeuron TypeObserved Effect on Input ResistanceReference
This compound 10 µM, 20 µM, 200 µMLeech T-cells and S-cellsNo significant change[1]
This compound 10 µMRat Hippocampal CA1 InterneuronsDepolarization and increased membrane conductance, implying a decrease in input resistance.[2][3]
This compound Not specifiedRat Hippocampal CA3 Pyramidal NeuronsIncreased frequency of spontaneous IPSCs, with direct depolarization of presynaptic interneurons.[4]
NBQX 40 mg/kg (in vivo)Rat Piriform Cortex and Dentate GyrusNo effect on field potentials, suggesting no major change in overall input resistance.[5]
GYKI 52466 20 µMLeech T-cellsNo effect on electrical EPSP, suggesting no change in input resistance.[1]

Signaling Pathway of Glutamate (B1630785) Receptors and Antagonist Intervention

The following diagram illustrates the signaling pathway of AMPA/kainate receptors and the points of intervention for this compound and its alternatives.

Glutamate Receptor Signaling and Antagonist Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density cluster_antagonists Antagonists Action Potential Action Potential Vesicle Glutamate Vesicle Action Potential->Vesicle Ca²⁺ influx Glutamate Glutamate Vesicle->Glutamate Release AMPA_Kainate_Receptor AMPA/Kainate Receptor Ion_Channel Ion Channel (Na⁺, K⁺, Ca²⁺) AMPA_Kainate_Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ion Influx Glutamate->AMPA_Kainate_Receptor Binds This compound This compound (Competitive) This compound->AMPA_Kainate_Receptor Blocks Binding Site NBQX NBQX (Competitive) NBQX->AMPA_Kainate_Receptor Blocks Binding Site GYKI GYKI 52466 (Non-competitive) GYKI->AMPA_Kainate_Receptor Allosteric Inhibition

Caption: Glutamate released from the presynaptic terminal binds to postsynaptic AMPA/kainate receptors, leading to ion channel opening and neuronal depolarization. Competitive antagonists like this compound and NBQX block the glutamate binding site, while non-competitive antagonists like GYKI 52466 inhibit the receptor at an allosteric site.

Experimental Protocols: Measuring Neuronal Input Resistance

The following is a generalized protocol for measuring neuronal input resistance using the whole-cell patch-clamp technique. This method allows for precise control and measurement of the electrical properties of a single neuron.

Whole-Cell Patch-Clamp Protocol for Measuring Input Resistance

1. Preparation of Brain Slices or Cultured Neurons:

  • Anesthetize and decapitate the animal according to approved ethical protocols.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Prepare acute brain slices (250-350 µm thick) using a vibratome or use cultured neurons grown on coverslips.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Pipette Preparation and Filling:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ.

  • Fill the pipettes with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).

3. Establishing a Whole-Cell Recording:

  • Place the brain slice or coverslip with cultured neurons in the recording chamber under a microscope.

  • Continuously perfuse the chamber with oxygenated aCSF at a rate of 1-2 mL/min.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

4. Measurement of Input Resistance:

  • Switch the amplifier to current-clamp mode.

  • Inject a series of small, hyperpolarizing current steps (e.g., -100 pA to +50 pA in 10 pA increments, 500 ms (B15284909) duration) into the neuron.

  • Record the resulting changes in membrane potential.

  • Plot the steady-state voltage response against the injected current. The slope of the linear portion of this I-V curve represents the neuronal input resistance (Rin = ΔV/ΔI).

5. Drug Application:

  • After obtaining a stable baseline measurement of input resistance, apply this compound or other antagonists to the bath via the perfusion system at the desired concentration.

  • Allow sufficient time for the drug to equilibrate in the recording chamber.

  • Repeat the input resistance measurement protocol in the presence of the drug.

  • To determine the recovery from the drug's effect, wash out the antagonist by perfusing with drug-free aCSF and repeat the measurement.

Experimental Workflow

The following diagram outlines the logical flow of an experiment designed to assess the impact of this compound on neuronal input resistance.

Experimental Workflow for Assessing this compound Impact on Input Resistance A Prepare Brain Slices or Cultured Neurons B Establish Stable Whole-Cell Patch-Clamp Recording A->B C Measure Baseline Input Resistance B->C D Apply this compound via Perfusion C->D H Data Analysis and Comparison C->H E Measure Input Resistance in Presence of this compound D->E F Washout this compound with Drug-Free aCSF E->F E->H G Measure Post-Washout Input Resistance F->G G->H

Caption: This workflow illustrates the key steps in an electrophysiological experiment to determine the effect of this compound on neuronal input resistance, from preparation to data analysis.

Conclusion

The impact of this compound on neuronal input resistance is not uniform and can vary significantly depending on the neuronal cell type. While in some neurons, such as leech T-cells, this compound shows no significant effect on input resistance, in others, like hippocampal interneurons, it can cause depolarization, leading to a decrease in input resistance[1][2][3]. This latter effect is often attributed to a weak partial agonist activity of this compound at AMPA receptors or off-target effects.

For researchers requiring a more selective blockade of AMPA receptors with minimal impact on input resistance, NBQX may be a more suitable alternative, as it has been shown to have no effect on the input resistance of thalamic reticular nucleus neurons[5]. GYKI 52466, a non-competitive antagonist, also appears to have a negligible effect on input resistance in the context of electrical synapse transmission[1].

The choice of antagonist should, therefore, be carefully considered based on the specific research question and the neuronal population under investigation. It is crucial to perform control experiments to determine the direct effects of the chosen antagonist on the intrinsic properties of the recorded neurons, including input resistance. The detailed experimental protocol provided in this guide offers a standardized approach for such assessments.

References

Safety Operating Guide

Navigating the Safe Disposal of CNQX: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. Due to its hazardous nature, proper disposal of this compound is not merely a recommendation but a critical component of responsible chemical management. This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound.

Chemical and Safety Data Overview

This compound is a competitive AMPA/kainate receptor antagonist.[1] Its hazardous properties necessitate careful handling and disposal. The following table summarizes key quantitative and safety data for this compound.

ParameterValueSource
Chemical Formula C₉H₄N₄O₄[1]
Molecular Weight 232.15 g/mol [2]
Appearance Crystalline solid[3]
Solubility in DMSO ~5 mg/mL[3]
Solubility in DMF ~12 mg/mL[3]
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]
Skin Irritation Causes skin irritation.[4]
Eye Irritation Causes serious eye irritation.[4]

Experimental Protocols: Disposal of this compound Waste

The proper disposal of this compound waste involves a multi-step process that prioritizes safety and regulatory compliance. The following protocols are based on guidelines from safety data sheets and general best practices for hazardous chemical waste disposal.

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Protective Clothing: Wear a lab coat, closed-toe shoes, and appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.

  • Respiratory Protection: If not handled in a fume hood or if dust is generated, use a NIOSH-approved respirator.

Waste Collection and Storage:

  • Waste Container: Use a dedicated, clearly labeled, and leak-proof container for this compound waste. The container should be compatible with the chemical and any solvents used.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name "6-cyano-7-nitroquinoxaline-2,3-dione (this compound)" and the approximate concentration and quantity of the waste.

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials such as strong acids and bases.[4]

Disposal Procedure:

  • Regulatory Compliance: Chemical waste disposal is governed by local, regional, and national regulations. Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste and ensure complete and accurate classification.[5]

  • Licensed Disposal Company: Do not dispose of this compound down the drain or in regular trash.[4] Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company.

  • Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal.

Spill and Emergency Procedures:

  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

  • First Aid:

    • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Visualizing the this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

CNQX_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Need to dispose of this compound waste ppe Don appropriate PPE: - Lab coat - Gloves - Goggles start->ppe Begin fume_hood Work in a chemical fume hood ppe->fume_hood collect_waste Collect this compound waste in a dedicated, sealed container fume_hood->collect_waste spill Spill Occurs fume_hood->spill Potential Spill label_waste Label container: 'Hazardous Waste - this compound' collect_waste->label_waste store_waste Store in a designated secondary containment area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs licensed_disposal Arrange for pickup by a licensed disposal company contact_ehs->licensed_disposal end End: Waste properly disposed licensed_disposal->end spill->contact_ehs Large Spill clean_spill Follow spill cleanup procedure spill->clean_spill Small Spill clean_spill->collect_waste

This compound Disposal Workflow Diagram

References

Safeguarding Your Research: A Comprehensive Guide to Handling CNQX

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). Adherence to these protocols is critical for ensuring personal safety, minimizing exposure risk, and maintaining a compliant laboratory environment.

This compound is a potent neuroactive compound that requires careful handling. This guide outlines the necessary personal protective equipment (PPE), provides a detailed protocol for solution preparation, and establishes clear disposal procedures to support your research and development endeavors safely and effectively.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound in its solid form or in solution. The following table summarizes the required equipment.

PPE CategoryRecommendation
Hand Protection Double-gloving with a nitrile rubber inner glove and a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) is required. Gloves must be inspected for integrity before each use.[1]
Eye & Face Protection Chemical safety goggles are mandatory at all times. A full-face shield must be worn when handling the solid powder or when there is a risk of splashing.
Body Protection A chemically resistant laboratory coat must be worn and fully fastened. For procedures with a higher risk of contamination, a disposable chemical-resistant apron is also required.
Respiratory Protection When handling this compound powder outside of a certified chemical fume hood, a NIOSH-approved N95 or P1 respirator is required to prevent inhalation of fine particles.[1]

Glove Selection and Breakthrough Time

Since this compound is often dissolved in solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for experimental use, selecting gloves with adequate resistance to these solvents is paramount.[1] Below is a summary of breakthrough times for common glove materials when in contact with these solvents.

Chemical SolventNitrile GlovesNeoprene GlovesNatural Rubber Latex
Dimethyl Sulfoxide (DMSO) 2-3 hours[2]> 8 hours[1][2]1.5-2 hours[1][2]
Dimethylformamide (DMF) < 5 minutes[3]--

Note: Breakthrough times can be affected by glove thickness, temperature, and frequency of contact. It is crucial to change gloves immediately upon any known or suspected contact with this compound solutions.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the steps for safely preparing a stock solution of this compound. All steps involving the handling of solid this compound must be performed in a certified chemical fume hood.

  • Preparation and Pre-weighing:

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within the chemical fume hood for handling this compound.

    • Tare a clean, empty, and sealable container on a calibrated balance.

  • Weighing this compound:

    • Inside the chemical fume hood, carefully transfer the desired amount of this compound powder to the pre-tared container.

    • Close the container securely before removing it from the balance to record the mass.

  • Dissolution:

    • Return the sealed container with the this compound powder to the chemical fume hood.

    • Using a calibrated pipette, add the appropriate volume of solvent (e.g., DMSO or DMF) to the container to achieve the desired stock concentration.

    • Securely cap the container and gently agitate until the this compound is completely dissolved.

  • Storage:

    • Label the container clearly with the chemical name (this compound), concentration, solvent, date of preparation, and your initials.

    • Store the stock solution in a cool, dry, and dark place, away from incompatible materials.

Operational and Disposal Plan

A clear workflow for the entire process of handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment.

CNQX_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh this compound Powder Weigh this compound Powder Prepare Fume Hood->Weigh this compound Powder Proceed to Handling Prepare Stock Solution Prepare Stock Solution Weigh this compound Powder->Prepare Stock Solution Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Post-Experiment Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Label Hazardous Waste Label Hazardous Waste Segregate Waste->Label Hazardous Waste Store for Pickup Store for Pickup Label Hazardous Waste->Store for Pickup EHS Pickup EHS Pickup Store for Pickup->EHS Pickup Final Step

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Disposal Procedures

All waste contaminated with this compound must be treated as hazardous waste. Follow these steps for proper disposal:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be labeled "Hazardous Waste," with the full chemical name and approximate concentration.

    • Never dispose of this compound solutions down the drain.

  • Solid Waste:

    • All solid waste, including contaminated gloves, pipette tips, and weighing paper, must be collected in a designated hazardous waste bag.

    • Seal the bag securely when it is no more than three-quarters full.

  • Decontamination:

    • All non-disposable equipment, such as glassware and spatulas, must be decontaminated after use.

    • Rinse the equipment with a suitable solvent (e.g., ethanol) in a fume hood. Collect the rinsate as hazardous liquid waste.

    • After the initial solvent rinse, wash the equipment with soap and water.

  • Waste Pickup:

    • Store all hazardous waste containers in a designated and secure satellite accumulation area.

    • Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CNQX
Reactant of Route 2
CNQX

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。